molecular formula C8H3F4N B106677 4-Fluoro-2-(trifluoromethyl)benzonitrile CAS No. 194853-86-6

4-Fluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B106677
CAS No.: 194853-86-6
M. Wt: 189.11 g/mol
InChI Key: LCCPQUYXMFXCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS RN: 194853-86-6) is a high-value fluorinated aromatic building block of interest in advanced chemical and pharmaceutical research. This compound, with a molecular formula of C₈H₃F₄N and a molecular weight of 189.11 g/mol, is characterized by its white to light yellow crystalline appearance . It is a key synthetic intermediate in the preparation of diphenylthioethers and other complex chemical architectures . Its primary research value lies in its application as a versatile precursor in medicinal chemistry and drug discovery, where the incorporation of fluorine and trifluoromethyl groups can significantly alter the metabolic stability, lipophilicity, and binding affinity of target molecules . The compound has a melting point between 43°C and 48°C and a boiling point in the range of 194°C to 196°C . It is insoluble in water but shows good solubility in organic solvents like methanol . For safe handling, note that it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to store this product in a cool, dark place at room temperature or below 15°C, away from oxidizing agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCPQUYXMFXCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345507
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194853-86-6
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Fluoro-2-(trifluoromethyl)benzonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) represents a specialized class of fluorinated aromatic scaffolds essential to modern medicinal chemistry and agrochemical synthesis.[1] Characterized by its high electron deficiency, this compound serves as a potent electrophile in Nucleophilic Aromatic Substitution (


) reactions. The synergistic electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF

) groups activate the para-fluorine, enabling rapid and regioselective coupling with amines, alkoxides, and thiols. This guide provides a definitive technical analysis of its physical properties, structural reactivity, and handling protocols for high-integrity research applications.

Chemical Identity & Structural Analysis

The compound is defined by a benzene ring substituted with three distinct functional groups that dictate its reactivity and physical state.

Parameter Data
IUPAC Name This compound
CAS Registry Number 194853-86-6
Molecular Formula C

H

F

N
Molecular Weight 189.11 g/mol
SMILES FC1=CC=C(C#N)C(=C1)C(F)(F)F
MDL Number MFCD00061283
Structural Reactivity Analysis

The reactivity of this compound is governed by the electronic landscape created by its substituents. The nitrile group at C1 and the trifluoromethyl group at C2 are strong electron-withdrawing groups (EWGs). These groups deplete electron density from the aromatic ring, specifically activating the C4 position (bearing the fluorine atom) toward nucleophilic attack.

ElectronicStructure Core Benzene Ring CN C1: Nitrile (-CN) (Strong EWG, Inductive/Mesomeric) Core->CN Substituted at CF3 C2: Trifluoromethyl (-CF3) (Strong EWG, Inductive) Core->CF3 Substituted at F C4: Fluorine (-F) (Leaving Group) Core->F Substituted at Activation C4 Activation (High Susceptibility to SnAr) CN->Activation Enhances Electrophilicity CF3->Activation Enhances Electrophilicity F->Activation Site of Attack

Figure 1: Electronic activation map showing the synergistic effect of EWGs on the C4-fluorine leaving group.

Physicochemical Properties

Accurate physical constants are critical for process design and purification. The compound is a low-melting solid, requiring careful temperature control during storage and transfer.

Property Value / Range Notes
Physical State Solid (Crystalline Powder)Typically white to light yellow/orange.[1]
Melting Point 43 – 48 °CLow melting point; may fuse at high ambient temps.
Boiling Point 53 °C @ 15 mmHgHigh vacuum required for distillation.
Predicted BP ~194 °C @ 760 mmHgExtrapolated; decomposition risk at high temp.
Density 1.35 g/cm³Denser than water.
Flash Point ~96 °CCombustible. Handle away from open flames.
LogP 2.62Lipophilic; soluble in organic solvents.
Solubility SolubleMethanol, Dichloromethane, Ethyl Acetate, DMSO.
Solubility InsolubleWater.

Spectral Characteristics

Identification of this compound relies on detecting the specific signatures of its fluorinated motifs.

  • 
    F NMR:  Distinct signals are observed for the aromatic fluorine (typically 
    
    
    
    -100 to -110 ppm) and the trifluoromethyl group (
    
    
    -60 to -65 ppm). The absence of the aromatic fluorine signal and retention of the -CF
    
    
    signal is a primary indicator of successful
    
    
    substitution.
  • 
    H NMR:  The aromatic region shows a characteristic splitting pattern.[2][3][4] The proton at C3 (ortho to both F and CF
    
    
    
    ) typically appears as a doublet of doublets due to coupling with the fluorine atoms.
  • IR Spectroscopy:

    • Nitrile (-C≡N): Sharp, distinct band ~2230–2240 cm

      
      .
      
    • C-F Stretch: Strong bands in the 1000–1400 cm

      
       region.
      

Application: Nucleophilic Aromatic Substitution ( )

The primary utility of this scaffold in drug discovery is the introduction of the 3-(trifluoromethyl)-4-cyanophenyl motif into a target molecule via the displacement of the C4-fluorine.

Mechanism & Workflow

The reaction proceeds via a Meisenheimer complex intermediate.[5] The high stability of this intermediate, afforded by the ortho-CF


 and para-CN groups, allows the reaction to proceed under mild conditions with weak nucleophiles.

SnArPathway Start Starting Material This compound Inter Meisenheimer Complex (Stabilized Anionic Intermediate) Start->Inter Addition (Rate Determining) Nuc Nucleophile (Nu-H) (Amine, Alcohol, Thiol) Nuc->Start Mix in Aprotic Solvent (DMF/DMSO) Base Base (K2CO3, Cs2CO3, DIPEA) Base->Start Mix in Aprotic Solvent (DMF/DMSO) Prod Product 4-Substituted-2-(trifluoromethyl)benzonitrile Inter->Prod Elimination of F- Byprod Byproduct (Fluoride Salt) Inter->Byprod Elimination

Figure 2: Reaction pathway for the functionalization of the scaffold.

Experimental Protocols

Protocol A: Quality Control Analysis (HPLC)

Objective: Verify purity >98% prior to use in sensitive catalytic steps.

  • Instrument: HPLC with UV-Vis or PDA detector (Detection @ 254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes; Hold 2 mins.

  • Sample Prep: Dissolve 1 mg of solid in 1 mL MeCN. Sonicate for 30 seconds.

  • Acceptance Criteria: Main peak area >98.0%. No single impurity >0.5%.

Protocol B: General Coupling (Example with Amine)

Objective: Coupling with a secondary amine (e.g., Morpholine) to synthesize a drug intermediate.

  • Setup: Charge a reaction vial with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Reagents: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv) followed by the Amine (1.1 equiv).
  • Reaction: Seal and heat to 60 °C. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Note: The reaction is often exothermic; add amine slowly if scaling up.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Toxic if swallowed or in contact with skin.

  • Signal Word: DANGER .

  • Storage: Store in a cool, dry place (< 25 °C). Keep container tightly closed. The compound has a low melting point (43-48 °C); storage in hot environments will result in fusion of the solid, making handling difficult.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust/vapors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 605085, this compound. Retrieved from [Link]

  • Caron, S., et al. (2002). Nucleophilic Aromatic Substitution of Aryl Fluorides. Organic Syntheses, 79, 209.[6] (Mechanistic grounding for Protocol B).

Sources

4-Fluoro-2-(trifluoromethyl)benzonitrile chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter key physicochemical properties, including metabolic stability, lipophilicity, and bioavailability.[1] Among the vast arsenal of fluorinated synthons, this compound stands out as a particularly versatile and high-value intermediate.[2] Its unique electronic and steric profile, arising from the interplay between the electron-withdrawing nitrile and trifluoromethyl groups and the reactive fluorine substituent, makes it a coveted building block for complex molecular architectures.

This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to offer a cohesive narrative on its synthesis, reactivity, and application. It is designed for researchers, chemists, and drug development professionals who seek not only to use this compound but to understand the causality behind its utility and the self-validating logic of its synthetic and analytical protocols.

Molecular Overview and Physicochemical Properties

This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[3][4] The molecule's structure is characterized by a benzene ring substituted with three key functional groups that dictate its chemical behavior.

Caption: Chemical Structure of this compound.

The trifluoromethyl (-CF3) group at the 2-position is a strong electron-withdrawing group and significantly increases the molecule's lipophilicity, a critical parameter in drug design for membrane permeability.[3] The nitrile (-CN) group at the 1-position is a versatile chemical handle for further transformations. The fluorine atom at the 4-position is the key to this molecule's utility as a building block; it is an excellent leaving group in nucleophilic aromatic substitution (SNA_r) reactions, allowing for the facile introduction of a wide range of functionalities.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical method development.

PropertyValueReference(s)
CAS Number 194853-86-6[3]
Molecular Formula C₈H₃F₄N[3][5]
Molecular Weight 189.11 g/mol [3][5]
Appearance White to light yellow to light orange powder/crystal[3][4]
Melting Point 45 - 48 °C[3][4]
Boiling Point 194 °C (at 760 mmHg); 53 °C (at 15 mmHg)[3][5]
Density 1.35 g/cm³[5]
Purity (Typical) ≥ 98% (GC)[3][4]
Solubility Soluble in methanol[4]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is efficiently achieved via a two-step process starting from the commercially available m-trifluoromethylfluorobenzene. This pathway, described in patent literature, offers a robust and scalable route to the target compound with high purity and good overall yield.[3][6]

The strategic logic of this synthesis is twofold:

  • Regioselective Bromination: The first step installs a bromine atom at the position para to the fluorine and ortho to the trifluoromethyl group. This bromine then serves as a precursor for the nitrile group.

  • Cyanation: The bromo-intermediate is converted to the final benzonitrile product via a well-established cyanation reaction.

SynthesisWorkflow Start m-Trifluoromethyl- fluorobenzene Intermediate 4-Fluoro-2-trifluoromethyl- bromobenzene Start->Intermediate Step 1: Bromination Product 4-Fluoro-2-(trifluoromethyl)- benzonitrile Intermediate->Product Step 2: Cyanation Reagent1 Dibromohydantoin Glacial Acetic Acid Conc. Sulfuric Acid Reagent1->Intermediate Reagent2 Cuprous Cyanide (CuCN) Quinoline Reagent2->Product

Caption: Two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from patent literature[3] and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 4-Fluoro-2-trifluoromethyl bromobenzene (Intermediate)
  • Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, add m-trifluoromethylfluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

  • Initiation: Begin stirring and heat the mixture to reflux.

  • Bromination: Add dibromohydantoin portion-wise over 5 to 7 hours, maintaining a steady reflux. The use of dibromohydantoin as a bromine source is a choice driven by its ease of handling and controlled release of bromine compared to elemental bromine.

  • Quenching and Isolation: After the reaction is complete (monitored by GC or TLC), cool the mixture and quench by carefully pouring it into ice water.

  • Work-up: The precipitated solid is collected by filtration, washed thoroughly with water to remove residual acids, and dried under vacuum to yield the intermediate, 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Synthesis of this compound (Final Product)
  • Reactor Setup: In a reaction vessel equipped for reflux and distillation, add quinoline and cuprous cyanide (CuCN). Heat the mixture to reflux with vigorous stirring. Quinoline serves as a high-boiling solvent that facilitates the high temperatures required for the cyanation reaction.

  • Cyanation Reaction: Add the 4-fluoro-2-trifluoromethyl bromobenzene intermediate dropwise to the refluxing mixture. Continue to heat under reflux for approximately 20 hours. This is a Rosenmund-von Braun type reaction, a classic method for introducing a nitrile group onto an aryl halide.

  • Product Isolation: Upon completion, the target product, this compound, is isolated from the reaction mixture by steam distillation.[3]

  • Purification: The distilled product can be further purified by recrystallization or column chromatography to achieve a purity of >99%.

Key Reactions and Chemical Reactivity

The synthetic value of this compound lies in its predictable reactivity, dominated by the susceptibility of the C-F bond to nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the ortho-trifluoromethyl and para-nitrile groups activates the fluorine atom, making it an excellent leaving group.

Nucleophilic Aromatic Substitution (SNA_r)

A prime example of this reactivity is its conversion to 4-amino-2-(trifluoromethyl)benzonitrile, a valuable pharmaceutical intermediate in its own right.[2][6]

SNAr_Reaction Reactant 4-Fluoro-2-(trifluoromethyl)- benzonitrile Product 4-Amino-2-(trifluoromethyl)- benzonitrile Reactant->Product Ammonolysis (High Temp/Pressure) Reagent Liquid Ammonia (NH₃) Ethanol (Solvent) Reagent->Product

Caption: SNA_r reaction of the title compound to form an amino-substituted analog.

Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
  • Reactor Setup: Dissolve this compound in ethanol within a high-pressure autoclave.

  • Ammonolysis: Introduce liquid ammonia into the sealed reactor.

  • Reaction: Heat the vessel to 120 °C and maintain for approximately 8 hours.[3] The elevated temperature and pressure are necessary to overcome the activation energy for the substitution reaction.

  • Isolation and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The resulting crude 4-amino-2-(trifluoromethyl)benzonitrile is then purified by recrystallization from a suitable solvent like toluene to yield the final product.[3]

This transformation highlights the core utility of the title compound: the fluorine atom acts as a placeholder that can be readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the rapid diversification of the molecular scaffold for structure-activity relationship (SAR) studies.[5]

Analytical and Quality Control Protocols

Ensuring the identity and purity of this compound is critical for its use in regulated applications like pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Analytical TechniquePurposeExpected Observations
Gas Chromatography (GC) Purity AssessmentA single major peak corresponding to the product, with purity typically ≥ 98%.[4]
¹H NMR Structure ConfirmationA complex multiplet pattern in the aromatic region (approx. 7.7-7.9 ppm) corresponding to the three protons on the benzene ring.
¹³C NMR Structure ConfirmationSignals for 8 distinct carbon atoms. The CF₃ carbon will appear as a quartet due to C-F coupling. The nitrile carbon will be in the characteristic region (approx. 115 ppm). The carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR Confirmation of Fluorine GroupsTwo distinct signals are expected: one for the single aromatic fluorine and another for the three equivalent fluorines of the -CF₃ group. The -CF₃ signal is typically a singlet around -62 to -64 ppm relative to CFCl₃.[7]
Mass Spectrometry (MS) Molecular Weight VerificationThe molecular ion peak (M⁺) should be observed at m/z = 189.11. Analysis of the fragmentation pattern can provide further structural confirmation.
Infrared (IR) Spectroscopy Functional Group IdentificationA sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-technology sectors.

  • Pharmaceutical Development: This compound is a key building block for active pharmaceutical ingredients (APIs).[5] Its incorporation can enhance therapeutic efficacy by improving metabolic stability and membrane permeability. It is particularly noted for its use in the synthesis of anti-inflammatory and anti-cancer drugs.[3] The trifluoromethyl group is a well-established bioisostere for other groups and can improve binding affinity to biological targets.[8]

  • Agrochemicals: The lipophilicity imparted by the fluorinated groups makes this molecule a useful precursor for advanced herbicides and insecticides.[5] These properties can improve the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, enhancing target binding and overall efficacy.

  • Materials Science: Fluorinated aromatic compounds are crucial for the development of advanced materials. This compound is used in the preparation of liquid crystals and high-performance polymers where thermal and chemical stability are paramount.[5] Its derivatives have also been investigated for use as emitters in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following information is derived from the Safety Data Sheet (SDS) and represents best practices.[10]

Hazard Identification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation and minimize exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash before reuse.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic enabler of innovation in the life sciences and material sciences. Its well-defined synthesis, predictable reactivity centered on nucleophilic aromatic substitution, and the advantageous properties it imparts to larger molecules underscore its importance. By understanding the fundamental principles outlined in this guide, from the logic of its synthesis to the specifics of its safe handling, researchers can fully leverage the potential of this powerful fluorinated building block to accelerate their research and development programs.

References

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. ACS Publications. [Link]

  • This compound. MySkinRecipes. [Link]

  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]

  • Supporting Information for Cu-Catalyzed Cyanation of Aryl Halides with Acetonitrile. Supporting Information PDF. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

4-Fluoro-2-(trifluoromethyl)benzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's fundamental properties, strategic applications, reactivity, and safety protocols, grounded in authoritative scientific data.

Core Compound Profile and Physicochemical Properties

This compound is a highly functionalized aromatic compound. Its structure, featuring a nitrile group, a fluorine atom, and a trifluoromethyl group, makes it a versatile intermediate in the synthesis of complex molecules.[1][2] The strategic placement of these functional groups significantly influences the molecule's reactivity and its utility in various scientific fields.

The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3] This is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents, increasing their half-life and overall efficacy.[3]

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
Molecular Weight 189.11 g/mol [1][2][4]
Molecular Formula C₈H₃F₄N[1][2][4]
CAS Number 194853-86-6[1][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 43 - 48 °C[1][2]
Boiling Point 194 °C (at 760 mmHg); 53 °C (at 15 mmHg)[1][2]
Density 1.35 g/cm³[1][2]
InChI Key LCCPQUYXMFXCAC-UHFFFAOYSA-N
SMILES String Fc1ccc(C#N)c(c1)C(F)(F)F

Below is a 2D structural representation of the molecule.

Caption: 2D structure of this compound.

Strategic Applications in Science and Industry

This molecule is not an end-product but a critical starting material or intermediate. Its value lies in its ability to be incorporated into larger, more complex molecular architectures.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of both a fluorine and a trifluoromethyl group allows for the modulation of electronic and steric properties, which is essential for structure-activity relationship (SAR) studies in drug discovery.[2] These fluorinated motifs are known to enhance metabolic stability and bioavailability of drug candidates.[2]

Specific therapeutic areas where derivatives have been investigated include:

  • Oncology: As a precursor for novel cancer treatments.[5]

  • Neurological Disorders: In the development of therapies targeting the central nervous system.[5]

  • Cardiovascular Health: For synthesizing molecules aimed at treating heart-related conditions.[5]

In agrochemicals, its derivatives are valuable in creating potent herbicides and insecticides, with the fluorinated groups improving lipophilicity for better target binding and penetration.[2]

Material Science

Beyond life sciences, this compound is used in the development of advanced materials.[1] Its unique electronic properties and thermal stability make it a candidate for creating specialized polymers, coatings, and liquid crystals where high performance and durability are required.[1][2]

Synthesis and Reactivity: A Case Study

While various synthetic routes to benzonitriles exist, a common and illustrative reaction involving this compound is its conversion to the corresponding aniline derivative, a crucial step in many multi-step syntheses.

Protocol: Ammonolysis to 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol is based on established chemical transformations where the fluorine atom, activated by the electron-withdrawing nitrile and trifluoromethyl groups, is susceptible to nucleophilic aromatic substitution. A patent for a similar process provides a basis for this experimental design.[6]

Objective: To replace the fluorine atom with an amino group via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Ethanol (solvent)

  • Liquid Ammonia

  • High-pressure reaction vessel (autoclave)

  • Toluene (for recrystallization)

Step-by-Step Procedure:

  • Vessel Preparation: Charge a high-pressure autoclave with this compound.

  • Solvent Addition: Add ethanol to the vessel. A typical ratio is 3-5 liters of ethanol per kilogram of the starting material.[6]

  • Ammonia Introduction: Cool the vessel and introduce liquid ammonia. A molar excess of ammonia is required, for instance, a 1.5:1 molar ratio of ammonia to the benzonitrile substrate.[6]

  • Reaction: Seal the vessel and heat the mixture. A typical reaction condition is 120-122°C for 8-10 hours.[6] The internal pressure will increase significantly; ensure the vessel is rated for the expected conditions.

  • Work-up: After cooling, vent the excess ammonia in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: The resulting crude 4-Amino-2-(trifluoromethyl)benzonitrile can be purified by recrystallization from a solvent like toluene to yield the final product.[6]

This transformation is a powerful method for introducing an amino group, which can then be further functionalized, for example, through diazotization or acylation, opening pathways to a vast array of more complex molecules.

G cluster_0 Reaction Workflow A Start: this compound C Process: Heat in Autoclave (120°C, 8h) A->C B Reactants: Liquid Ammonia (NH₃), Ethanol B->C D Reaction: Nucleophilic Aromatic Substitution C->D E Product: Crude 4-Amino-2-(trifluoromethyl)benzonitrile D->E F Purification: Recrystallization from Toluene E->F G Final Product F->G

Caption: Workflow for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[7]

Hazard Identification

According to its Safety Data Sheet (SDS), the compound poses the following risks:[7]

Hazard ClassCategorySignal Word
Acute Oral ToxicityCategory 3Danger
Acute Dermal ToxicityCategory 3Danger
Acute Inhalation ToxicityCategory 3Danger
Skin Corrosion/IrritationCategory 2Danger
Serious Eye Damage/IrritationCategory 2Danger
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)Danger

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7]

Recommended Safety Protocols

Engineering Controls:

  • Work exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Store locked up.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[7]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing. Call a poison center or doctor.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[7]

  • Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[7]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its carefully arranged functional groups provide a unique combination of reactivity and stability that is highly sought after in pharmaceutical, agrochemical, and materials research. By understanding its properties, applications, and the necessary safety protocols, scientists can effectively leverage this versatile building block to construct the next generation of advanced molecules and materials.

References

  • This compound. MySkinRecipes. [Link]

  • This compound 194853-86-6. Hangzhou Longshine Bio-Tech. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]

  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]

  • CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

A Comprehensive Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth exploration of its key physicochemical properties, with a primary focus on its melting point, alongside a discussion of its synthesis, analytical characterization, and safe handling protocols.

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1][2] The fluorine atom, with its small size and high electronegativity, can modulate pKa, improve binding interactions, and block metabolic pathways.[2] Consequently, understanding the fundamental properties of building blocks like this compound is paramount for rational drug design and development.

Physicochemical Properties

The properties of this compound are largely dictated by the interplay of its three functional groups: the nitrile, the fluoro, and the trifluoromethyl groups. These substituents influence the molecule's polarity, intermolecular forces, and ultimately, its physical state and melting point.

PropertyValueSource
CAS Number 194853-86-6[Various suppliers]
Molecular Formula C₈H₃F₄N[Various suppliers]
Molecular Weight 189.11 g/mol [Various suppliers]
Appearance White to light yellow crystalline solid[Various suppliers]
Melting Point 43 - 49 °C[Various suppliers]
Boiling Point Approximately 194 °C[Various suppliers]
Solubility Soluble in methanol and other common organic solvents[Various suppliers]

Table 1: Physicochemical Properties of this compound

The Significance of the Melting Point

The melting point of a crystalline solid is a critical physical constant that provides valuable information about its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, an accurate determination of the melting point of this compound is a fundamental quality control parameter. The observed range of 43-49°C from various commercial sources indicates slight variations in purity between batches and suppliers.

The relatively low melting point of this compound, despite its molecular weight, can be attributed to the nature of the intermolecular forces. While the nitrile group introduces a significant dipole moment, the bulky trifluoromethyl group can disrupt efficient crystal packing, leading to weaker intermolecular interactions compared to more planar or symmetrical molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from commercially available fluorinated toluenes. A plausible and common synthetic pathway involves the bromination of 1-fluoro-3-(trifluoromethyl)benzene followed by a cyanation reaction.

A patented process for a similar compound, 4-amino-2-trifluoromethylbenzonitrile, starts with the bromination of m-trifluoromethylfluorobenzene.[3] This is followed by a cyano replacement reaction.[3] This suggests a likely synthetic route for the title compound.

Proposed Synthetic Pathway:
  • Bromination of 1-fluoro-3-(trifluoromethyl)benzene: This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The directing effects of the fluoro and trifluoromethyl groups will influence the position of bromination.

  • Cyanation of the brominated intermediate: The bromo-substituted compound can then be converted to the desired nitrile through a nucleophilic substitution reaction, typically using a cyanide salt such as copper(I) cyanide (a Rosenmund-von Braun reaction) or other modern cyanation reagents.

Synthesis_Pathway 1-fluoro-3-(trifluoromethyl)benzene 1-fluoro-3-(trifluoromethyl)benzene Bromination Bromination 1-fluoro-3-(trifluoromethyl)benzene->Bromination Br2, FeBr3 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene Bromination->4-Bromo-1-fluoro-2-(trifluoromethyl)benzene Cyanation Cyanation 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene->Cyanation CuCN, DMF This compound This compound Cyanation->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Melting Point Determination

The following is a detailed protocol for the accurate determination of the melting point of this compound using the capillary method with a digital melting point apparatus. This method is a standard and reliable technique in synthetic and analytical chemistry.[4][5][6]

I. Instrumentation and Materials
  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • This compound sample

  • Reference standards with known melting points (for calibration, e.g., benzophenone, urea)

II. Sample Preparation
  • Ensure the sample is dry and finely powdered. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[7]

  • Load the capillary tube. Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

  • Pack the sample. Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.[6] An improperly packed sample can lead to inaccurate results.

III. Melting Point Measurement
  • Calibrate the apparatus. If required, calibrate the melting point apparatus using certified reference standards to ensure the accuracy of the temperature reading.

  • Set the starting temperature. Set the starting temperature of the apparatus to approximately 5-10°C below the expected melting point of this compound (around 35°C).

  • Set the heating rate (ramp rate). A slow heating rate of 1-2°C per minute is crucial for an accurate determination.[4] A rapid heating rate can lead to a reading that is higher than the true melting point.

  • Insert the capillary tube. Place the loaded capillary tube into the sample holder of the apparatus.

  • Observe and record the melting range.

    • T₁ (Onset of melting): Record the temperature at which the first droplet of liquid is observed.

    • T₂ (Completion of melting): Record the temperature at which the last solid crystal melts and the entire sample is a clear liquid.

  • Report the melting range. The melting point should be reported as a range from T₁ to T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind_Sample Grind to fine powder Load_Capillary Load capillary tube Grind_Sample->Load_Capillary Pack_Sample Pack sample (2-3 mm) Load_Capillary->Pack_Sample Set_Parameters Set start T and ramp rate (1-2°C/min) Pack_Sample->Set_Parameters Insert_Sample Insert capillary into apparatus Set_Parameters->Insert_Sample Observe_Melt Observe melting process Insert_Sample->Observe_Melt Record_Range Record T1 (onset) and T2 (clear point) Observe_Melt->Record_Range Report_Melting_Point Report_Melting_Point Record_Range->Report_Melting_Point Report as T1 - T2

Caption: Experimental workflow for melting point determination.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[8]

Hazard Summary:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. An accurate determination of its melting point is a crucial indicator of its purity and identity. This guide has provided a comprehensive overview of the physicochemical properties, a plausible synthetic route, a detailed experimental protocol for melting point determination, and essential safety information for this compound. By understanding these key aspects, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

Sources

A Comprehensive Technical Guide to the Boiling Point of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-2-(trifluoromethyl)benzonitrile, identified by CAS Number 194853-86-6, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzonitrile core substituted with both a fluorine atom and a trifluoromethyl group, imparts a distinct set of physicochemical properties that make it a valuable synthetic intermediate. This guide provides an in-depth exploration of a critical physical constant of this compound: its boiling point. We will examine the experimentally determined values, dissect the structural and electronic factors that dictate this property, present a standardized protocol for its empirical determination, and discuss its relevance in the context of drug discovery and development. This document is intended for researchers, chemists, and pharmaceutical scientists who utilize fluorinated building blocks in their synthetic endeavors.

Physicochemical Profile

A compound's utility in a laboratory or industrial setting is fundamentally linked to its physical properties. These constants not only inform purification and handling procedures but also provide insight into the intermolecular forces at play.

PropertyValueSource(s)
Molecular Formula C₈H₃F₄N
Molecular Weight 189.11 g/mol
CAS Number 194853-86-6[1]
Appearance White to light yellow/orange powder or crystal[2]
Melting Point 43–48 °C[2][3]
Boiling Point 194 °C (at 760 mmHg / atmospheric pressure)
53 °C (at 15 mmHg)[1][3]
Density 1.35 g/cm³[1][3]

Analysis of Boiling Point: Structural and Electronic Effects

The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. This physical property is a direct measure of the energy required to overcome intermolecular forces in the liquid state. The relatively high boiling point of this compound at atmospheric pressure is a consequence of several contributing molecular features.

The Role of Substituents

The boiling point of this molecule is best understood by dissecting the contributions of its constituent parts: the benzonitrile core, the fluorine atom, and the trifluoromethyl group.

  • Benzonitrile Core : The parent molecule, benzonitrile, is a polar liquid with a boiling point of approximately 191 °C.[1][3][4][5] The polarity arises from the strong dipole moment of the nitrile (-C≡N) group. This creates significant dipole-dipole interactions and London dispersion forces between molecules, requiring substantial energy to transition into the gaseous phase.

  • Fluorine Atom : Located at the 4-position, the fluorine atom is the most electronegative element. It exerts a strong electron-withdrawing inductive effect, further increasing the polarity of the aromatic ring and the molecule as a whole. This enhances the dipole-dipole interactions, generally leading to an increase in boiling point compared to a non-fluorinated analogue. For instance, 4-fluorobenzonitrile has a boiling point of 188 °C, which is very close to that of benzonitrile itself.[6]

  • Trifluoromethyl (-CF₃) Group : The trifluoromethyl group at the 2-position is a powerful electron-withdrawing group and is significantly larger than a hydrogen atom.[7][8] Its presence has two major effects:

    • Increased Polarity : It dramatically increases the molecular dipole moment, strengthening intermolecular dipole-dipole attractions.

    • Enhanced van der Waals Forces : The -CF₃ group adds a significant number of electrons and increases the molecule's surface area compared to a simple methyl group, leading to stronger London dispersion forces. The combined influence of these forces results in a higher boiling point.

Comparative Analysis

To illustrate these effects, a comparison with related benzonitrile derivatives is instructive.

CompoundBoiling Point (°C at 760 mmHg)Key Structural Differences
Benzonitrile~191 °CUnsubstituted core
4-Fluorobenzonitrile~188 °CAddition of a -F group
2-(Trifluoromethyl)benzonitrile~205-206 °CAddition of an ortho -CF₃ group
4-(Trifluoromethyl)benzonitrile~189 °C (Predicted)Addition of a para -CF₃ group
This compound 194 °C Combined -F and ortho -CF₃ groups

Note: Some values are reported at reduced pressure and have been contextualized. The boiling point of 4-(Trifluoromethyl)benzonitrile at atmospheric pressure is predicted based on values at reduced pressure (80-81 °C at 20 mmHg).[9]

The data shows that the ortho-trifluoromethyl group in 2-(trifluoromethyl)benzonitrile significantly raises the boiling point to ~205-206 °C compared to the parent benzonitrile.[10][11] In the target molecule, this compound, the combined electronic effects of the para-fluoro and ortho-trifluoromethyl groups result in a boiling point of 194 °C. While the ortho -CF₃ group would be expected to increase the boiling point significantly, the interplay of steric and electronic factors with the para -F group leads to the observed value.

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

This protocol describes a reliable, micro-scale method for accurately determining the boiling point of a liquid sample like molten this compound. This method is advantageous as it requires a minimal amount of the substance.[10]

Principle

The sample is heated in a small tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and exits. At the boiling point, the sample's vapor pressure equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary tube the moment the external pressure exceeds the vapor pressure. The temperature at which this occurs is the boiling point.[10]

Materials and Apparatus
  • Thiele Tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (calibrated, appropriate range)

  • Small-diameter test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Bunsen burner or heating mantle

  • Thermometer clamp and stand

  • Rubber band or wire for attaching the test tube to the thermometer

Step-by-Step Methodology
  • Sample Preparation : Since this compound is a solid at room temperature (M.P. 43-48 °C), it must first be gently melted. Add approximately 0.5 mL of the molten liquid to the small test tube.

  • Capillary Tube Insertion : Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.

  • Apparatus Assembly :

    • Attach the test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer's bulb.

    • Clamp the thermometer so that the assembly is suspended in the Thiele tube. The sample should be positioned halfway up the main body of the Thiele tube, and the side arm should be above the oil level.

    • Fill the Thiele tube with heat-stable oil until the oil level is just above the top of the side-arm loop.

  • Heating :

    • Gently heat the side arm of the Thiele tube with a Bunsen burner using a small flame or a heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[10]

    • Observe the capillary tube. Initially, trapped air will expand and exit as sporadic bubbles.

    • As the temperature approaches the boiling point, the bubbling will become more frequent. The target is to achieve a continuous, rapid stream of bubbles emerging from the capillary tip.

  • Measurement :

    • Once a steady stream of bubbles is observed, remove the heat source.

    • The apparatus will begin to cool. The rate of bubbling will slow down and eventually stop.

    • Critically, watch for the exact moment the liquid begins to be drawn up into the capillary tube.

    • Record the temperature on the thermometer at this precise moment. This is the observed boiling point.

  • Barometric Pressure : Record the ambient atmospheric pressure from a laboratory barometer. The boiling point is pressure-dependent, and this information is crucial for standardizing the result.

Experimental Workflow Diagram

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Assembly cluster_heating Heating & Observation cluster_measurement Measurement P1 Melt Solid Sample P2 Add 0.5 mL to Test Tube P1->P2 P3 Insert Inverted Capillary Tube P2->P3 S1 Attach Test Tube to Thermometer P3->S1 S2 Suspend Assembly in Thiele Tube S1->S2 S3 Fill with Oil S2->S3 H1 Gently Heat Side Arm S3->H1 H2 Observe Bubbles from Capillary H1->H2 H3 Achieve Continuous Stream of Bubbles H2->H3 M1 Remove Heat Source H3->M1 M2 Observe Liquid Entering Capillary M1->M2 M3 Record Temperature (Boiling Point) M2->M3 M4 Record Barometric Pressure M3->M4

Caption: Workflow for boiling point determination using the Thiele tube method.

Significance in Drug Development and Synthesis

This compound is not merely a chemical curiosity; it is a strategic building block in the synthesis of complex, biologically active molecules. The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance key drug properties.[7]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond or introducing a robust -CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7]

  • Lipophilicity and Permeability : The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

  • Binding Affinity : The highly polarized nature of the C-F bond and the electron-withdrawing character of the -CF₃ group can alter the electronic profile of a molecule, leading to stronger and more selective interactions with target proteins through hydrogen bonding or dipole interactions.[8]

This compound serves as a key intermediate for pharmaceuticals across various therapeutic areas, including oncology and inflammatory diseases. Its nitrile group is a versatile functional handle that can be readily converted into other functionalities, such as amines or carboxylic acids, to construct more complex molecular scaffolds.

Conclusion

The boiling point of this compound is a fundamental physicochemical property that reflects its complex molecular structure. The experimentally determined value of 194 °C at atmospheric pressure is a logical consequence of the strong intermolecular forces—dipole-dipole and London dispersion—engendered by the polar nitrile group and the powerful electron-withdrawing fluorine and trifluoromethyl substituents. An accurate understanding and determination of this value are essential for the purification, handling, and synthetic application of this critical intermediate. As the demand for more sophisticated and effective pharmaceuticals grows, the strategic use of fluorinated building blocks like this compound will continue to be a cornerstone of modern drug discovery.

References

  • This compound . MySkinRecipes. [Link]

  • Benzonitrile . WebQC.org. [Link]

  • 4-fluorobenzonitrile . YangZhou ShuangDing Chem Co.,Ltd. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

  • The essential role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing . EASTFINE. [Link]

  • 2-(Trifluoromethyl)benzonitrile . Chemsrc. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]

  • The Role of Trifluoromethyl Benzonitrile in Drug Synthesis . Medium. [Link]

Sources

A Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and agrochemical synthesis, the precise characterization of physical properties is not merely a preliminary step but a foundational pillar for successful development. The solubility of a chemical entity dictates its behavior in both synthetic and biological systems, influencing reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability. This guide provides an in-depth technical examination of 4-Fluoro-2-(trifluoromethyl)benzonitrile, a key fluorinated building block.[1][2] The methodologies and insights presented herein are curated for the practicing researcher, scientist, and drug development professional, emphasizing experimental robustness and the causal relationships that govern solubility.

Compound Overview: this compound

This compound is a substituted aromatic compound whose structural features—a polar nitrile group, an electron-withdrawing trifluoromethyl group, and a fluorine atom—confer a unique combination of reactivity, metabolic stability, and lipophilicity.[1][2] These attributes make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] A comprehensive understanding of its solubility is therefore critical for its effective application.

  • IUPAC Name: this compound

  • CAS Number: 194853-86-6[1][2][3][4]

  • Molecular Formula: C₈H₃F₄N[1][2][3][4]

  • Molecular Weight: 189.11 g/mol [1][2][4]

Core Physicochemical Properties

A compound's solubility is a direct consequence of its intrinsic physicochemical properties. The interplay between its solid-state characteristics (like melting point) and its intermolecular forces (reflected in boiling point and polarity) governs how it interacts with various solvents.

PropertyValueSource(s)
Appearance White to light yellow powder or crystal[2][4][5]
Melting Point 43 - 49 °C[1][2][3][4][5][6]
Boiling Point 194 °C (at 760 mmHg)[2][3]
Density 1.35 g/cm³[1][2][3]

Expertise & Experience: The relatively low melting point indicates that the crystal lattice energy is not exceptionally high, which can be a favorable factor for solubility. When designing solubility experiments, particularly at elevated temperatures, it is crucial to remain well below this melting range to ensure that the equilibrium being measured is between the solid and liquid phases, not two liquid phases. The trifluoromethyl group is known to increase lipophilicity, a key factor that predicts higher solubility in non-polar organic solvents.[2]

Solubility Profile

Aqueous Solubility

Due to its significant non-polar surface area and lack of hydrogen bond-donating groups, this compound is expected to have low solubility in water. Its structure is dominated by the lipophilic trifluoromethyl-substituted benzene ring.

Organic Solvent Solubility

In the context of organic synthesis and purification (e.g., chromatography), solubility in organic solvents is of paramount importance. While exhaustive quantitative data is not publicly available, a qualitative assessment can be made based on chemical principles and available data. The compound is known to be soluble in methanol.[4]

Solvent ClassRepresentative SolventsExpected SolubilityRationale (Causality)
Polar Aprotic Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl AcetateHigh The polar nitrile group can engage in dipole-dipole interactions with these solvents, while the aromatic ring interacts favorably with their organic character.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving moderately polar to non-polar compounds and can interact well with the entire molecular structure.
Polar Protic Methanol, EthanolModerate to High Known to be soluble in methanol.[4] The nitrile and fluorine can act as hydrogen bond acceptors, but the lack of a donor group limits ideal interaction.
Aromatic TolueneModerate "Like-dissolves-like" principle applies; the aromatic ring of the solute interacts favorably with the aromatic solvent.
Non-Polar Hexanes, HeptaneLow The significant polarity imparted by the nitrile group prevents effective solvation by purely non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For generating trustworthy and reproducible data, a standardized protocol is non-negotiable. The "Shake-Flask Method," outlined in the OECD Guideline 105 for water solubility, provides a robust and universally accepted framework that can be adapted for organic solvents.[7][8]

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. By ensuring a visible excess of solid remains at the end of the experiment, one confirms that the solution has reached saturation. Analysis in triplicate provides statistical confidence in the final reported value.

Methodology:

  • Preparation of Materials:

    • Dispense approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to ensure an amount that will result in a clear excess of solid after equilibration.

    • Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

    • Include a control vial containing only the solvent to serve as a blank during analysis.

  • Equilibration to Saturation:

    • Seal the vials securely to prevent solvent evaporation, which would artificially inflate the measured concentration.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. A preliminary experiment should be run to confirm that equilibrium is reached within this timeframe (i.e., concentrations measured at 24h and 48h are statistically identical).

  • Phase Separation (Critical Step):

    • Following equilibration, allow the vials to stand static for at least 1 hour at the experimental temperature for sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE is suitable for most organic solvents) into a clean analysis vial. Causality: This filtration step is the most critical for accuracy; failure to remove microscopic solid particles is a common source of erroneously high solubility values.

  • Analysis and Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered sample and the calibration standards using a validated analytical method, typically HPLC-UV.

    • Calculate the concentration of the saturated solution by comparing its response to the calibration curve. The final solubility is reported in units such as mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24h at Constant Temp) B->C D Settle Excess Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E Critical Step G Analyze Sample & Standards (HPLC-UV) E->G F Prepare Calibration Standards F->G H Calculate Concentration G->H Result Report Solubility (e.g., mg/mL) H->Result

Caption: Standard Shake-Flask workflow for solubility determination.

Key Factors Influencing Data Integrity

The measured solubility value is only as reliable as the control over the experimental variables.

G Solubility Measured Solubility Temp Temperature Solubility->Temp Purity Compound Purity Solubility->Purity Equil Equilibration Time Solubility->Equil pH pH (Aqueous) Solubility->pH

Caption: Critical experimental variables governing solubility results.

  • Temperature: Solubility is temperature-dependent. All reported data must be accompanied by the temperature at which it was measured.

  • Compound Purity: The presence of impurities can significantly alter solubility.[9] It is imperative to use a well-characterized compound with a purity of ≥98% to ensure the data is representative of the target molecule.[2][4][5][6]

  • Equilibration Time: An insufficient agitation time will result in an underestimation of the true solubility. The time required to reach equilibrium must be experimentally verified.

  • pH (Aqueous Media): For ionizable compounds, pH is a critical determinant of solubility. However, with a non-ionizable structure in the typical pH range, the aqueous solubility of this compound is expected to be pH-independent.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to ensure that all protocols are grounded in safe laboratory practices. Always consult the most current Safety Data Sheet (SDS) before handling.[10]

  • Primary Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[10] Causes serious eye and skin irritation and may cause respiratory irritation.[10]

  • Required PPE: Wear chemical safety goggles, nitrile gloves, and a lab coat.

  • Engineering Controls: All handling of solid material and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation.[10]

References

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: this compound, 98+% Source: Thermo Fisher Scientific URL: [Link]

  • Title: Fluorine-Containing Benzonitrile Source: Taizhou Volsen Chemical Co., Ltd. URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility testing in accordance with the OECD 105 Source: FILAB URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Nsb.com URL: [Link]

  • Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

  • Title: Water Solubility Source: Scymaris URL: [Link]

Sources

A-to-Z Guide to 4-Fluoro-2-(trifluoromethyl)benzonitrile: An In-depth Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter key properties, including metabolic stability, lipophilicity, and binding affinity. 4-Fluoro-2-(trifluoromethyl)benzonitrile stands as a premier example of such a versatile chemical building block. Its unique trifluoromethyl and fluoro-substituted benzonitrile framework makes it a sought-after intermediate in the synthesis of a wide array of biologically active molecules, from anti-cancer and anti-inflammatory drugs to advanced agrochemicals.[1][2]

This guide provides an in-depth technical analysis of the core spectral data of this compound. For researchers, process chemists, and drug development professionals, a comprehensive understanding of its spectroscopic signature is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. We will delve into the causality behind its characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven framework for its interpretation.

Molecular Profile and Physicochemical Properties

Before delving into its spectral characteristics, it is essential to establish the fundamental properties of this compound.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

PropertyValueSource
Molecular Formula C₈H₃F₄NN/A
Molecular Weight 189.11 g/mol N/A
CAS Number 194853-86-6N/A
Appearance White to light yellow crystalline powderN/A
Melting Point 45 - 48 °CN/A
Boiling Point 194 °CN/A
Purity (GC) ≥ 98%N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical for confirming its unique substitution pattern.

Experimental Protocol: NMR Sample Preparation

The validity of any spectral data begins with meticulous sample preparation. This protocol ensures high-quality, reproducible results.

Objective: To prepare a sample of this compound for ¹H, ¹³C, and ¹⁹F NMR analysis.

Materials:

  • This compound (≥ 98% purity)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh approximately 15-20 mg of the solid compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak.

  • Homogenization: Gently vortex the sample until the solid is completely dissolved, ensuring a homogenous solution.

  • Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument) for data acquisition.

¹H NMR Spectroscopy: Decoding the Aromatic Region

Causality: The ¹H NMR spectrum of this molecule is defined by the three protons on the aromatic ring. Their chemical shifts and splitting patterns are dictated by the powerful electron-withdrawing effects of the nitrile (-CN), trifluoromethyl (-CF₃), and fluorine (-F) substituents, as well as through-bond spin-spin coupling.

Predicted Data & Interpretation:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6 ~7.90dd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0
H-5 ~7.55ddd³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.5
H-3 ~7.80dd⁴J(H-H) ≈ 2.5, ³J(H-F) ≈ 8.5
  • H-6: This proton is ortho to the strongly electron-withdrawing nitrile group, which shifts it significantly downfield. It is coupled to H-5 (ortho coupling, ³J) and the fluorine at C-4 (meta coupling, ⁴J), resulting in a doublet of doublets.

  • H-5: This proton is ortho to the fluorine atom and coupled to H-6 (ortho, ³J), the fluorine at C-4 (ortho, ³J), and H-3 (meta, ⁴J). This complex coupling will likely result in a doublet of doublet of doublets.

  • H-3: This proton is ortho to the trifluoromethyl group and meta to the fluorine atom. It will be coupled to H-5 (meta, ⁴J) and the fluorine at C-4 (ortho, ³J), appearing as a doublet of doublets.

G cluster_ring C1 C1-CN C2 C2-CF3 C3 C3-H C4 C4-F C5 C5-H C6 C6-H p1 p2 p3 p4 p5 p6 H3_label H3 F4_label F H3_label->F4_label ³J(H-F) H5_label H5 H3_label->H5_label ⁴J(H-H) H5_label->F4_label ³J(H-F) H6_label H6 H5_label->H6_label ³J(H-H) H6_label->F4_label ⁴J(H-F)

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectroscopy: The Influence of Fluorine

Causality: The ¹³C NMR spectrum is highly informative due to carbon-fluorine coupling. The carbon directly attached to fluorine (C-4) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings. The CF₃ carbon will appear as a quartet due to coupling with its three attached fluorine atoms.

Predicted Data & Interpretation:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Estimated Coupling Constants (J, Hz)
C-CN ~115d⁴J(C-F) ≈ 3-5
C-1 ~105d²J(C-F) ≈ 20-30
C-2 ~135qd¹J(C-F) ≈ 275, ²J(C-F) ≈ 35
C-3 ~118d²J(C-F) ≈ 20-25
C-4 ~165d¹J(C-F) ≈ 250-260
C-5 ~130d²J(C-F) ≈ 8-10
C-6 ~135s-
-CF₃ ~122q¹J(C-F) ≈ 270-280
  • C-4 (C-F): This carbon will appear far downfield due to the direct attachment of the highly electronegative fluorine atom and will be split into a large doublet.

  • C-2 (C-CF₃): This carbon is attached to the CF₃ group and will show coupling to both the CF₃ fluorines (quartet) and the ring fluorine (doublet), resulting in a quartet of doublets.

  • -CF₃ Carbon: The carbon of the trifluoromethyl group will be observed as a strong quartet with a very large one-bond C-F coupling constant.

  • Other Aromatic Carbons: C-1, C-3, and C-5 will all appear as doublets due to 2-bond and 3-bond couplings to the C-4 fluorine. C-6 is too far away to show significant coupling.[3]

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Causality: ¹⁹F NMR provides direct information about the chemical environment of the fluorine atoms. We expect two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.

Predicted Data & Interpretation:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-F (at C-4) ~ -105 to -115m
-CF₃ ~ -60 to -65s
  • Aromatic Fluorine (C4-F): The chemical shift is typical for a fluorine on an electron-deficient aromatic ring. The signal will be a complex multiplet due to coupling with H-3 and H-5.

  • Trifluoromethyl Fluorines (-CF₃): This signal appears as a sharp singlet in a proton-decoupled spectrum, as the three fluorine atoms are equivalent and too far removed to couple significantly with the C-4 fluorine. Its chemical shift is characteristic of an aromatic CF₃ group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for quickly confirming the presence of the nitrile and fluorinated groups.

Experimental Protocol: IR Sample Preparation (ATR)

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹.

Key Vibrational Frequencies:

Wavenumber (cm⁻¹)IntensityBond VibrationRationale
~2230 Strong, SharpC≡N stretchThe nitrile group has a very characteristic, strong, and sharp absorption in this region.
~1600-1450 MediumC=C aromatic ring stretchThese absorptions are typical for the benzene ring skeleton.[4]
~1330 Very StrongC-CF₃ stretchThis is a characteristic and very intense absorption for the C-CF₃ stretching mode in aromatic compounds.[5]
~1250-1100 Very StrongC-F stretches (asymmetric and symmetric)The spectrum will be dominated by intense bands in this region corresponding to the C-F stretching vibrations of the CF₃ group and the aromatic C-F bond.[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is ionized to form a radical cation (the molecular ion, M⁺•), which can then break apart into smaller, charged fragments. The pattern of fragmentation provides clues to the molecule's structure.

Experimental Protocol: MS Analysis (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: The standard ionization method for GC-MS is Electron Ionization (EI) at 70 eV.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

m/z ValueProposed FragmentRationale
189 [C₈H₃F₄N]⁺•Molecular Ion (M⁺•) . This peak confirms the molecular weight of the compound.
170 [M - F]⁺Loss of a fluorine atom from the CF₃ group or the ring.
163 [M - CN]⁺Loss of the nitrile group as a radical.
120 [M - CF₃]⁺Loss of the trifluoromethyl radical, a common and favorable fragmentation pathway.

The fragmentation of benzonitriles can be complex, but the loss of the trifluoromethyl group is a highly probable pathway leading to a stable fragment.[8][9]

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods.

Caption: A logical workflow demonstrating the synergistic use of multiple spectroscopic techniques for the unambiguous identification of this compound.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound should be handled with care.

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.

Conclusion

The spectroscopic profile of this compound is rich with information, offering a distinct fingerprint for its identification. The characteristic nitrile and C-F/CF₃ stretches in the IR, the definitive molecular ion in the MS, and the intricate coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra all converge to provide unambiguous structural proof. For any researcher utilizing this critical building block, a thorough understanding of this spectral data is not merely academic—it is a prerequisite for ensuring the integrity and success of their synthetic endeavors in the pharmaceutical, agrochemical, and material science fields.

References

  • Chem-Impex International. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved February 7, 2026, from [Link]

  • PubMed Central (PMC). (2019). CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved February 7, 2026, from [Link]

  • McLafferty, F. W. (n.d.). Interpretation of mass spectra. University of Connecticut. Retrieved February 7, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzonitriles and the Power of ¹³C NMR

4-Fluoro-2-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and materials science. Its utility stems from the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The precise characterization of such molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique for unambiguous structure elucidation. This guide provides a comprehensive analysis of the ¹³C NMR data for this compound, offering insights into spectral acquisition, interpretation, and the underlying principles governing the influence of its electron-withdrawing substituents.

Due to the current unavailability of publicly accessible experimental spectra for this compound, this guide utilizes a high-quality predicted ¹³C NMR dataset. This predictive approach, leveraging sophisticated algorithms and extensive spectral databases, provides a robust framework for understanding and anticipating the spectral features of this important molecule.

Predicted ¹³C NMR Data of this compound

The predicted ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for this compound in deuterated chloroform (CDCl₃) are presented below. These values were generated using advanced computational methods that analyze a vast database of existing experimental data to provide reliable estimations.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
C1100.3Doublet of Quartets²JCF ≈ 30, ³JCCF ≈ 4
C2134.5Quartet²JCCF ≈ 35
C3118.9Doublet³JCF ≈ 10
C4165.2Doublet¹JCF ≈ 260
C5114.1Doublet²JCF ≈ 22
C6136.8Singlet-
CN114.5Singlet-
CF₃122.1Quartet¹JCF ≈ 273

Structural Assignment and Spectral Interpretation

The interpretation of the ¹³C NMR spectrum of this compound is dictated by the strong electron-withdrawing nature of the fluorine, trifluoromethyl, and nitrile groups, which significantly influence the electron density and thus the chemical shifts of the aromatic carbons. Furthermore, the presence of fluorine atoms leads to characteristic through-bond scalar couplings (J-couplings), resulting in the splitting of carbon signals.

Below is a visual representation of the molecule with the carbon numbering used for the spectral assignments.

Caption: Molecular structure of this compound with carbon numbering.

Detailed Rationale for Assignments:
  • C4 (165.2 ppm, d, ¹JCF ≈ 260 Hz): The carbon directly attached to the highly electronegative fluorine atom (C4) is significantly deshielded, appearing at the lowest field among the aromatic carbons. The signal is split into a doublet due to a large one-bond coupling with the fluorine atom.

  • C6 (136.8 ppm, s): This carbon is situated ortho to the nitrile group and meta to the trifluoromethyl group. The deshielding effect of the nitrile group is prominent here. The lack of direct or two-bond coupling to fluorine results in a singlet.

  • C2 (134.5 ppm, q, ²JCCF ≈ 35 Hz): The carbon bearing the trifluoromethyl group (C2) is deshielded and appears as a quartet due to two-bond coupling with the three fluorine atoms of the CF₃ group.

  • C3 (118.9 ppm, d, ³JCF ≈ 10 Hz): Positioned meta to the fluorine and ortho to the trifluoromethyl group, this carbon's chemical shift is influenced by both. It appears as a doublet due to a three-bond coupling with the fluorine at C4.

  • CN (114.5 ppm, s): The nitrile carbon exhibits a characteristic chemical shift in this region.[1] It is expected to be a singlet as it is too distant for significant C-F coupling.

  • C5 (114.1 ppm, d, ²JCF ≈ 22 Hz): This carbon is ortho to the fluorine atom and experiences a strong shielding effect. It is split into a doublet due to a two-bond coupling with the fluorine at C4.

  • C1 (100.3 ppm, dq, ²JCF ≈ 30 Hz, ³JCCF ≈ 4 Hz): The carbon ipso to the nitrile group is significantly shielded. It is predicted to be a doublet of quartets due to two-bond coupling to the fluorine at C4 and a smaller three-bond coupling to the three fluorines of the trifluoromethyl group.

  • CF₃ (122.1 ppm, q, ¹JCF ≈ 273 Hz): The carbon of the trifluoromethyl group itself appears as a quartet with a very large one-bond C-F coupling constant, a hallmark of the CF₃ group.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocol provides a robust starting point.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.

II. NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lines and accurate coupling constant measurements.

III. Data Acquisition Parameters

A standard proton-decoupled ¹³C NMR experiment is typically sufficient.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Spectral Width (SW): A range of 0 to 200 ppm is generally adequate for most organic molecules.

  • Acquisition Time (AT): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Caption: Workflow for ¹³C NMR analysis of this compound.

IV. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹³C NMR spectrum of this compound. The presented data, based on robust computational methods, offers valuable insights for the structural verification and characterization of this important fluorinated building block. The detailed interpretation of the chemical shifts and carbon-fluorine coupling constants, along with a standardized experimental protocol, equips researchers, scientists, and drug development professionals with the necessary tools to confidently work with this and similar fluorinated aromatic compounds. The principles outlined herein underscore the power of ¹³C NMR spectroscopy as an indispensable technique in modern chemical research.

References

Sources

Technical Guide: ¹⁹F NMR Characterization of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ¹⁹F NMR characterization of 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6).[1] This document is structured for researchers in medicinal chemistry, specifically those working with androgen receptor antagonist scaffolds (e.g., Enzalutamide intermediates).[1]

Executive Summary & Application Context

This compound is a critical electrophile used in nucleophilic aromatic substitution (


) reactions.[1] It serves as the A-ring scaffold for second-generation anti-androgens, including Enzalutamide  (Xtandi) and Apalutamide .[1]

In drug development, the purity of this intermediate is paramount.[1] The presence of regioisomers (e.g., 6-fluoro or 3-fluoro analogs) or hydrolysis byproducts (amides/acids) can propagate through the synthesis, leading to difficult-to-separate impurities in the final API.[1] ¹⁹F NMR spectroscopy is the superior analytical method for validating this compound due to the distinct chemical shifts of the aromatic fluorine (Ar-F) and the trifluoromethyl group (Ar-CF₃), which provide a quantitative "fingerprint" of the molecule's electronic environment.[1]

Theoretical Basis & Spectral Prediction

The ¹⁹F NMR spectrum of this compound is characterized by two distinct signal regions corresponding to the two fluorine environments. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile (-CN) and trifluoromethyl (-CF₃) groups.[1]

Chemical Shift Assignments

The following values are derived from high-fidelity analog data (e.g., 2-(trifluoromethyl)benzonitrile and 4-fluorobenzonitrile) and substituent effect principles.

Signal AssignmentTypeApprox. Chemical Shift (δ)MultiplicityIntegrationElectronic Environment
Ar-F (C4) Aromatic Fluorine-102 to -108 ppm Multiplet (dd or ddd)1FShielded relative to CF₃; deshielded by para-CN and meta-CF₃.
Ar-CF₃ (C2) Trifluoromethyl-61 to -63 ppm Doublet (d) or Singlet (s)3FHighly deshielded characteristic range for Ar-CF₃ ortho to CN.[1]

Note: Shifts are referenced to


 (

ppm). In

, the Ar-CF₃ signal typically appears near -62.0 ppm , consistent with the analog 2-(trifluoromethyl)benzonitrile (

ppm).[1]
Coupling Constants ( )

The spectrum will exhibit spin-spin splitting due to Heteronuclear (


) and Homonuclear (

) coupling.[1]
  • 
     (Ortho):  The Ar-F at C4 couples strongly with protons at C3 and C5.[1] Expected 
    
    
    
    .[1]
  • 
     (Meta):  A long-range coupling between the Ar-F and the CF₃ group is often observed.[1] Expected 
    
    
    
    .[1] This may appear as a broadening of the CF₃ singlet into a quartet or doublet.[1]

Structural Visualization & Assignment Logic

The following diagram illustrates the connectivity and the logical flow of spectral assignment based on the molecule's geometry.

G Molecule 4-Fluoro-2-(trifluoromethyl) benzonitrile CF3 CF3 Group (Pos 2) δ ≈ -62 ppm Molecule->CF3 Contains ArF Ar-F (Pos 4) δ ≈ -105 ppm Molecule->ArF Contains CN Nitrile Group (Pos 1) EWG (Deshielding) Molecule->CN Ortho to CF3 Para to F Coupling J(F,F) Coupling (Meta, ~2-5 Hz) CF3->Coupling ArF->Coupling CN->CF3 Inductive Effect (Downfield Shift) CN->ArF Resonance Effect

Caption: Structural assignment logic showing the influence of the nitrile group on fluorine chemical shifts and the meta-coupling interaction.

Experimental Protocol: High-Resolution ¹⁹F NMR

To ensure reproducibility and detection of trace impurities (e.g., <0.1%), follow this standardized protocol.

Sample Preparation[1]
  • Solvent Selection: Use Chloroform-d (

    
    )  as the primary solvent.[1] It minimizes solvent-solute interactions that can broaden CF₃ signals.
    
    • Alternative: DMSO-

      
       if solubility is an issue (expect shifts to move downfield by ~1-2 ppm).[1]
      
  • Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

    • Why? High concentrations can lead to radiation damping or line broadening in CF₃ signals due to viscosity changes.[1]

  • Internal Standard (Optional but Recommended): Add 1 drop of Hexafluorobenzene (

    
    , 
    
    
    
    )
    or
    
    
    -Trifluorotoluene (
    
    
    )
    for precise chemical shift referencing.
Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg.[1]

    • Recommendation: Use proton decoupling ({1H}) to simplify the Ar-F multiplet into a singlet/doublet for easier integration against the CF₃ group.[1]

  • Spectral Width (SW): 200 ppm (typically -20 to -220 ppm).[1]

  • Relaxation Delay (D1): Set to

    
     seconds .
    
    • Critical: CF₃ groups have long

      
       relaxation times. A short D1 will under-integrate the CF₃ signal relative to the Ar-F, leading to incorrect stoichiometry calculations.[1]
      
  • Scans (NS): 32 to 64 scans are sufficient for >98% purity assessment.[1]

Data Interpretation & Troubleshooting

Quality Control Checklist
ObservationDiagnosisAction
Extra Peak at -113 ppm Fluorobenzene impurityCheck starting material source.
Extra Peak at -63 ppm Hydrolyzed byproduct (Amide/Acid)The nitrile (-CN) may have hydrolyzed to -CONH₂ during storage.[1]
Integration Ratio

3:1
Relaxation issueIncrease D1 delay to 10s and re-acquire.
Broad CF₃ Peak Restricted rotation or solvent effectSwitch to DMSO-

or increase temperature (e.g., 300K to 320K).
Workflow for Purity Analysis

The following diagram outlines the decision process for validating the compound based on NMR data.

Workflow Start Acquire 19F{1H} NMR (Decoupled) CheckPeaks Identify Main Signals: 1. Region -62 ppm (CF3) 2. Region -105 ppm (Ar-F) Start->CheckPeaks Decision1 Are both peaks present? CheckPeaks->Decision1 Integrate Integrate Signals Expected Ratio 3:1 (CF3:F) Decision1->Integrate Yes Fail1 FAIL: Wrong Structure Decision1->Fail1 No Decision2 Is Ratio ~3:1? Integrate->Decision2 Pass PASS: Identity Confirmed Decision2->Pass Yes Fail2 FAIL: Check T1 Relaxation or Impurities Decision2->Fail2 No

Caption: Logic flow for validating this compound purity via ¹⁹F NMR.

References

  • ChemicalBook. this compound NMR and Spectral Data. Retrieved from .[1]

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Trifluoromethylbenzonitrile Analogs (2k, 2j). Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Retrieved from .[1]

  • Ambeed. Analytical Data for CAS 194853-86-6 (NMR, HPLC). Retrieved from .[1][2]

  • Google Patents. Process for the preparation of Enzalutamide (US20100041721A1). Retrieved from .

Sources

A Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-fluoro-2-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational modes of this complex molecule, offering a foundational understanding for its structural characterization.

Introduction to FT-IR Spectroscopy and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The principle lies in the absorption of infrared radiation by a molecule, which excites its constituent bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized and correspond to the energy of the absorbed radiation. An FT-IR spectrometer measures the frequencies at which a sample absorbs, generating a unique spectral "fingerprint" that provides valuable structural information.[1]

For a molecule as intricate as this compound, its FT-IR spectrum is a composite of the vibrational modes of its distinct functional moieties: the aromatic ring, the nitrile group (C≡N), the trifluoromethyl group (-CF₃), and the carbon-fluorine bond (C-F). The precise position and intensity of these absorption bands are influenced by the electronic effects and coupling between these groups.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the analysis of a solid sample like this compound, ensuring data integrity and reproducibility.

Step-by-Step Methodology for FT-IR Analysis:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed under high pressure to form a transparent pellet. This method is often preferred for its high-quality spectra.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This technique is rapid and requires minimal sample preparation.[2]

  • Instrument Setup and Background Collection:

    • The FT-IR spectrometer is allowed to warm up to ensure stability.

    • A background spectrum is collected to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Analysis:

    • The prepared sample (KBr pellet or on the ATR crystal) is placed in the sample compartment.

    • The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is processed, which may include baseline correction and smoothing.

    • The peak positions (in wavenumbers, cm⁻¹) and their intensities are determined.

Diagram of the FT-IR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start sample_prep Prepare Sample (KBr Pellet or ATR) prep_start->sample_prep instrument_setup Instrument Setup & Background Scan sample_prep->instrument_setup Place Sample acquire_spectrum Acquire Sample Spectrum instrument_setup->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data peak_analysis Peak Picking & Interpretation process_data->peak_analysis end end peak_analysis->end Final Spectrum

Caption: A streamlined workflow for acquiring an FT-IR spectrum.

Spectral Interpretation of this compound

The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

Aromatic C-H and C=C Vibrations
  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹ .[3] These bands are typically of weak to medium intensity.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ .

Nitrile (C≡N) Stretching Vibration

The nitrile group is a strong infrared absorber and its stretching vibration provides a clear diagnostic peak.

  • C≡N Stretch: For aromatic nitriles, the C≡N stretching frequency is typically observed in the range of 2240-2220 cm⁻¹ .[4] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[4] The intensity of this peak is expected to be strong and sharp.

Trifluoromethyl (-CF₃) Group Vibrations

The trifluoromethyl group is characterized by strong absorptions due to the C-F bonds.

  • Asymmetric and Symmetric C-F Stretching: The CF₃ group exhibits strong and complex absorption bands in the region of 1350-1100 cm⁻¹ . These arise from the asymmetric and symmetric stretching modes of the C-F bonds. Specifically, the out-of-plane asymmetric stretching of the terminal CF₃ group can be observed around 1236 cm⁻¹, while the in-plane asymmetric stretching appears near 1220 cm⁻¹.[5]

  • C-CF₃ Stretch: The stretching vibration of the bond connecting the trifluoromethyl group to the aromatic ring is expected to be a strong band around 1332 cm⁻¹ .[6]

Carbon-Fluorine (C-F) Stretching Vibration

The C-F bond attached directly to the aromatic ring also has a characteristic absorption.

  • Aryl C-F Stretch: The stretching vibration of the C-F bond on the aromatic ring typically appears as a strong band in the region of 1250-1000 cm⁻¹ .[7]

Table of Expected FT-IR Peak Assignments for this compound:

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchWeak to Medium
2240-2220Nitrile C≡N StretchStrong, Sharp
1600-1450Aromatic C=C StretchVariable, Sharp
~1332C-CF₃ StretchStrong
1350-1100CF₃ Asymmetric & Symmetric StretchesVery Strong, Complex
1250-1000Aryl C-F StretchStrong

Causality of Peak Positions and Intensities

The electronic nature of the substituents on the benzene ring significantly influences the vibrational frequencies. The fluorine atom and the trifluoromethyl group are both strongly electron-withdrawing. This inductive effect can alter the bond strengths and dipole moments of the neighboring bonds, leading to shifts in their absorption frequencies.

For instance, the electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electron density of the nitrile group through the aromatic ring, potentially causing a slight shift in its stretching frequency compared to unsubstituted benzonitrile.

Diagram of Functional Group Interactions and their Spectral Influence:

Spectral_Influence Aromatic_Ring Aromatic Ring CH_Stretch C-H Stretch (3100-3000 cm⁻¹) Aromatic_Ring->CH_Stretch CC_Stretch C=C Stretches (1600-1450 cm⁻¹) Aromatic_Ring->CC_Stretch Nitrile Nitrile (C≡N) CN_Stretch C≡N Stretch (2240-2220 cm⁻¹) Nitrile->CN_Stretch CF3 Trifluoromethyl (-CF₃) CF_Stretches C-F & CF₃ Stretches (1350-1000 cm⁻¹) CF3->CF_Stretches Fluorine Fluorine (-F) Fluorine->CF_Stretches

Caption: Correlation of molecular functional groups to their respective FT-IR absorption regions.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. A systematic approach to spectral interpretation, grounded in the understanding of group frequencies and the electronic interplay of substituents, allows for a confident characterization of the molecule. The key diagnostic peaks include the strong and sharp nitrile stretch, the complex and intense absorptions of the trifluoromethyl group, and the characteristic vibrations of the aromatic ring and the aryl-fluoride bond. This guide provides a robust framework for researchers to analyze and understand the vibrational spectrum of this and related fluorinated aromatic compounds.

References

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). Retrieved February 7, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 7, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • IR Tables. (n.d.). UCSC. Retrieved February 7, 2026, from [Link]

  • Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. (n.d.). Retrieved February 7, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved February 7, 2026, from [Link]

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. (2006, August 10). PubMed. Retrieved February 7, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. Retrieved February 7, 2026, from [Link]

  • Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. (2024, August 15). The Journal of Chemical Physics. Retrieved February 7, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved February 7, 2026, from [Link]

  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (2019, June 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 7, 2026, from [Link]

  • pdf. (n.d.). Bangladesh Journals Online. Retrieved February 7, 2026, from [Link]

Sources

Analytical Characterization of 4-Fluoro-2-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Fluoro-2-(trifluoromethyl)benzonitrile (FTB) is a critical pharmacophore building block, most notably serving as the key starting material for Enzalutamide (Xtandi) , a non-steroidal androgen receptor antagonist used in prostate cancer therapy.

In drug development pipelines, the purity of FTB directly correlates to the yield and impurity profile of the final API. Because of its high volatility and electron-deficient aromatic structure, FTB presents unique analytical challenges. While Gas Chromatography-Mass Spectrometry (GC-MS) is the "Gold Standard" for raw material qualification, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes necessary when analyzing FTB within complex biological matrices or polar reaction mother liquors.

This guide details the mechanistic behavior of FTB under ionization, providing self-validating protocols for rigorous quality control.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]

Before selecting an ionization technique, one must understand the molecule's physical behavior. FTB is a highly electron-deficient system due to the cumulative inductive effects of the fluoro, trifluoromethyl, and cyano groups.

PropertyValueAnalytical Implication
Formula

Nitrogen Rule: Odd nominal mass (189 Da) indicates odd number of N atoms.
Molecular Weight 189.11 g/mol Low mass requires careful solvent delay settings in GC-MS to avoid masking.
Boiling Point ~194°CIdeal for GC-MS analysis without derivatization.
Electronic State Electron-poorHard to protonate in ESI(+). Requires APCI or electron-capture negative ionization.
Solubility Organic solventsDissolve in DCM or Hexane for GC; Acetonitrile for LC.

Primary Method: GC-MS (Electron Ionization)

For raw material purity (Assay >98%), GC-MS using Electron Ionization (EI) at 70 eV is the definitive method. The molecule is thermally stable and volatile.

Mechanistic Fragmentation (The "Why")

Under 70 eV electron impact, FTB (


) follows a predictable fragmentation pathway governed by the stability of the aromatic ring and the strength of the C-F bonds.
  • Molecular Ion (

    
    ) : The base peak (or near base peak) will be at m/z 189 . The aromatic ring stabilizes the radical cation, making the molecular ion highly abundant.
    
  • Loss of Fluorine (

    
    ) : Cleavage of the aromatic C-F bond yields m/z 170 .
    
  • Loss of Trifluoromethyl (

    
    ) : A characteristic cleavage of the 
    
    
    
    group yields m/z 120 . This is a diagnostic fragment for trifluoromethyl-substituted aromatics.
  • Nitrile Loss : While the C-CN bond is strong, loss of HCN (27 Da) is common in benzonitriles, potentially leading to m/z 162 .

Experimental Protocol (Self-Validating)

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C. (High split prevents detector saturation).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 40–300 amu.

Validation Check:

  • Retention Time: Expect elution between 6–9 minutes depending on ramp.

  • Isotope Pattern: The peak at m/z 190 (

    
    ) must be approximately 8.8% of the parent peak intensity (due to 8 Carbons x 1.1% natural abundance). If it is significantly higher, suspect co-eluting impurities.
    

Secondary Method: LC-MS (APCI/APPI)

LC-MS is required when FTB is a residual impurity in the final Enzalutamide drug product (which is non-volatile and requires LC).

Critical Technical Insight: Standard Electrospray Ionization (ESI) is ineffective for FTB. The molecule lacks acidic protons for ESI(-) and the nitrile nitrogen is too electron-deficient (due to ortho-


 and para-F) to protonate efficiently in ESI(+).

Recommended Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode (forming adducts) or APPI (Photoionization) .

LC-MS Protocol[7]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate to promote adducts).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 5 mins.

  • Ionization: APCI (+).

  • Target Ions:

    • 
       (Weak)
      
    • 
       (If using ammonium buffer - Preferred )
      
    • 
       (Acetonitrile adduct)
      

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making workflow and the fragmentation physics described above.

Diagram 1: Analytical Decision Matrix

Caption: Workflow for selecting the correct ionization technique based on sample matrix.

AnalyticalWorkflow Start Sample Containing This compound MatrixCheck Analyze Matrix Type Start->MatrixCheck RawMaterial Raw Material / Synthesis Intermediate (High Purity / Organic Solvent) MatrixCheck->RawMaterial Volatile/Non-polar DrugProduct Final Drug Product / Biological Matrix (Complex / Polar) MatrixCheck->DrugProduct Non-volatile/Polar GCMS METHOD A: GC-MS (EI) Standard QC Protocol RawMaterial->GCMS LCMS METHOD B: LC-MS (APCI) Trace Impurity Protocol DrugProduct->LCMS GC_Mech Mechanism: Thermal Volatilization Ionization: 70eV Electron Impact GCMS->GC_Mech LC_Mech Mechanism: Reverse Phase LC Ionization: APCI (Charge Transfer) LCMS->LC_Mech

Diagram 2: EI Fragmentation Pathway (GC-MS)

Caption: Predicted fragmentation mechanism of FTB under 70eV Electron Impact.

Fragmentation M_Ion Molecular Ion (M+) m/z 189 (Radical Cation) Frag_F [M - F]+ m/z 170 (Loss of Fluorine) M_Ion->Frag_F - F• (19u) Frag_CF3 [M - CF3]+ m/z 120 (Loss of Trifluoromethyl) M_Ion->Frag_CF3 - CF3• (69u) Frag_HCN [M - HCN]+ m/z 162 (Loss of HCN) M_Ion->Frag_HCN - HCN (27u)

Self-Validating Systems (Quality Assurance)

To ensure "Trustworthiness" in your data, apply these internal logic checks:

  • The Nitrogen Rule Check:

    • The nominal mass is 189 (Odd).[1]

    • The structure contains 1 Nitrogen atom (Odd).[2]

    • Validation: If the parent ion in your mass spectrum is even (e.g., 190 or 188), it is NOT the molecular ion of FTB. It is likely an impurity or an isotope.

  • The C8 Isotope Ratio:

    • Carbon-13 has a natural abundance of ~1.1%.

    • FTB has 8 carbons.[3]

    • Calculation:

      
      .
      
    • Validation: In the GC-MS spectrum, the peak at m/z 190 must be roughly 8-9% the height of the peak at 189. A ratio >15% indicates co-elution.

  • Retention Time Locking:

    • Because FTB is fluorinated, it has a distinct volatility. In a synthesis mixture, it should elute before the heavier Enzalutamide intermediates but after simple fluorobenzenes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 605085, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry Rules for Benzonitriles. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Jung, M. E., et al. (2010). Discovery of MDV3100 (Enzalutamide): A High-Affinity Androgen Receptor Antagonist. Journal of Medicinal Chemistry. (Contextual grounding for the molecule's application). Retrieved from [Link]

Sources

Strategic Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile: A Critical Process Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Fluoro-2-(trifluoromethyl)benzonitrile is a linchpin intermediate in the synthesis of second-generation anti-androgens, most notably Enzalutamide (Xtandi) and Apalutamide . Its structural core—a benzonitrile scaffold decorated with electron-withdrawing trifluoromethyl and fluoro groups—imparts critical binding affinity and metabolic stability to the final drug candidate.

From a process chemistry perspective, this molecule presents a classic "regio-electronic" challenge. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, yet the steric bulk of the ortho-trifluoromethyl group hinders standard coupling reactions.

This guide details two validated synthetic pathways:

  • The Industrial Workhorse: Copper-mediated (Rosenmund-von Braun) cyanation.

  • The Modern Catalytic Route: Palladium-catalyzed cyanation using Zn(CN)₂.

Retrosynthetic Analysis

The synthesis is primarily driven by the availability of the halogenated precursor. The bond disconnection is almost exclusively made at the C–CN bond.

  • Path A (Nucleophilic Substitution): Displacement of a halide (Br or I) using a metal cyanide. This is preferred due to the commercial availability of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene .

  • Path B (Sandmeyer): Diazotization of the aniline precursor. While viable, the aniline starting material is often more expensive or derived from the same halide precursors, adding unnecessary steps.

Mechanistic Diagram: Reaction Pathways

G Start 1-bromo-4-fluoro- 2-(trifluoromethyl)benzene CuCN Path A: CuCN (Rosenmund-von Braun) High T (150-180°C) Start->CuCN Pd Path B: Pd(0) / Zn(CN)2 (Catalytic) Med T (80-100°C) Start->Pd Product TARGET: 4-Fluoro-2-(trifluoromethyl) benzonitrile CuCN->Product Waste_Cu Challenge: Stoichiometric Cu Waste CuCN->Waste_Cu Pd->Product Waste_Pd Challenge: Catalyst Cost & Scavenging Pd->Waste_Pd

Figure 1: Comparative synthetic pathways highlighting the trade-off between thermal intensity/waste (Path A) and catalyst cost (Path B).

Protocol A: Rosenmund-von Braun Cyanation (Industrial Standard)

This method relies on the use of stoichiometric Copper(I) Cyanide (CuCN). While historically older, it remains robust for electron-deficient rings where Pd-catalysis might suffer from oxidative addition issues or competitive


 side reactions.
Reaction Parameters[1][2][3][4][5][6][7][8]
ParameterSpecificationRationale
Substrate 1-bromo-4-fluoro-2-(trifluoromethyl)benzeneThe bromo-analog offers the best balance of reactivity and cost compared to iodo- or chloro-analogs.
Reagent CuCN (1.1 – 1.5 equiv)Slight excess ensures full conversion; CuCN acts as both reactant and cluster template.
Solvent NMP (N-Methyl-2-pyrrolidone)High boiling point required. NMP solvates CuCN better than DMF, reducing clump formation.
Temperature 160°C – 180°CHigh activation energy barrier for aryl bromides without Pd-catalysis.
Additives Pyridine or Quinoline (Optional)Acts as a ligand to solubilize CuCN and accelerate the reaction.
Step-by-Step Methodology
  • Setup: In a dry 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 equiv).

  • Solvation: Add NMP (5–7 volumes relative to substrate weight). Degas the solution with Nitrogen (

    
    ) for 15 minutes to remove oxygen (prevents phenol byproduct formation).
    
  • Reagent Addition: Add CuCN (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to 170°C . Monitor by HPLC/GC.

    • Checkpoint: The reaction typically requires 4–12 hours. The mixture will turn dark brown/black.

  • Critical Workup (The "FeCl₃ Method"):

    • Cool reaction to 50°C.

    • Pour the mixture slowly into a solution of FeCl₃ (aq) / HCl or Ethylene Diamine (aq) .

    • Why? Cu(I) forms tight complexes with the nitrile product. Oxidizing Cu(I) to Cu(II) or chelating it with amine breaks this complex, releasing the product into the organic phase.

  • Extraction: Extract with Toluene or Ethyl Acetate. Wash organic layer with water (3x) to remove NMP.

  • Purification: Crystallization from Heptane/Ethanol or vacuum distillation.

Protocol B: Palladium-Catalyzed Cyanation (Green/Catalytic)

For laboratories equipped to handle organometallics, this route offers a milder safety profile (no high-temp copper slurry) and higher purity profiles.

Reaction Parameters[1][2][3][4][5][6][7][8][9]
ParameterSpecificationRationale
Source Zn(CN)₂ (0.6 equiv)"Slow release" of cyanide; solid and easier to handle than NaCN/KCN.
Catalyst Pd₂(dba)₃ (1-2 mol%)Precursor to the active Pd(0) species.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)Large bite angle ligand essential for reductive elimination of the nitrile.
Solvent Wet DMF or DMAC (with 1% water)Small amounts of water accelerate the reduction of Zn(II) to activate the cyanide transfer.
Temp 90°C – 100°CSignificantly lower than Cu-mediated route.
Step-by-Step Methodology
  • Inerting: Flame-dry a reaction vessel and purge with Argon. Oxygen is a poison to the Pd(0) catalyst.

  • Charging: Add Substrate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

  • Solvent: Add DMF (degassed).[1]

  • Heating: Heat to 100°C for 3–6 hours.

    • Observation: The solution usually changes from dark purple/red (catalyst active) to orange/brown upon completion.

  • Quench: Cool to RT. Add saturated NaHCO₃ solution.

  • Scavenging: If residual Pd is a concern (for pharma use), treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

  • Isolation: Filter through Celite to remove Zinc salts. Concentrate and recrystallize.

Process Workflow & Engineering Controls

The following diagram illustrates the critical decision points and engineering controls required for the scale-up of the CuCN route (most common in early development).

ProcessFlow Start Raw Material Staging (Glovebox/Fume Hood) Reaction Reaction Phase 170°C, NMP Control: N2 Purge Start->Reaction Charge Reagents Reaction->Reaction Monitor Internal Temp Avoid Runaway Quench Oxidative Quench FeCl3/HCl or NH4OH Exothermic! Reaction->Quench IPC: <1% SM Sep Phase Separation Remove Cu-Complex Quench->Sep Break Emulsion Workup Washing Remove NMP (Water Wash) Sep->Workup Organic Phase Distill Isolation Vacuum Distillation/Cryst. Workup->Distill Concentrate

Figure 2: Engineering workflow for the Rosenmund-von Braun route, emphasizing the critical quench step to manage copper residues.

Safety & Critical Hazards (E-E-A-T)

1. HCN Evolution: Regardless of the cyanide source (CuCN or Zn(CN)₂), acidification of the reaction mixture will generate Hydrogen Cyanide gas.

  • Control: All quench vessels must be vented to a caustic scrubber (NaOH/Bleach) to neutralize HCN immediately. Never acidify cyanide waste without prior oxidative destruction (bleach).

2. Thermal Runaway: The Rosenmund-von Braun reaction is exothermic. At 170°C, the solvent vapor pressure is significant.

  • Control: Use a rupture disk rated for the vessel. Ensure the cooling coil capacity exceeds the estimated heat of reaction.

3. Copper Waste: Copper cyanide residues are highly toxic to aquatic life.

  • Control: Segregate aqueous waste. Treat with hypochlorite to destroy cyanide before disposing of the copper sludge.

Analytical Characterization

To validate the synthesis, the following analytical markers should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the aromatic protons associated with the bromo-starting material and a slight downfield shift of the remaining protons due to the electron-withdrawing nitrile group.

  • ¹⁹F NMR: Distinctive shift for the

    
     group (approx -63 ppm) and the Ar-F (approx -105 ppm).
    
  • IR Spectroscopy: Appearance of the sharp nitrile (

    
    ) stretch at ~2230 cm⁻¹ .
    
  • HPLC Purity: Monitor the des-bromo byproduct (protonation instead of cyanation), which is a common impurity if moisture is present.

References

  • Sawyers, C. L., et al. (2010). Diarylhydantoin compounds. U.S. Patent 7,709,517. (Primary patent for Enzalutamide describing the nitrile intermediate).[2]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794. (Authoritative review on Rosenmund-von Braun kinetics).

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, mild, and effective cyanation agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. (Basis for "green" cyanation modifications).

  • Li, B., & Li, J. (2015). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Research in Chinese Universities. (Process optimization for this specific scaffold).

Sources

A Technical Guide to the Reactivity of the Nitrile Moiety in 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-2-(trifluoromethyl)benzonitrile is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its value stems from a unique molecular architecture where a nitrile functional group is modulated by the powerful electronic effects of two distinct fluorine-containing substituents. The trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, and a para-positioned fluorine atom synergistically enhance the electrophilicity of the nitrile carbon. This guide provides an in-depth exploration of the nitrile group's reactivity in this specific context, offering researchers and drug development professionals a technical overview of its principal transformations—hydrolysis, reduction, and cycloaddition—supported by mechanistic insights and field-proven experimental protocols.

Molecular Profile and Electronic Considerations

The reactivity of the nitrile group in this compound is fundamentally governed by the electronic properties of its aromatic substituents. The carbon-nitrogen triple bond of a nitrile is inherently polarized, rendering the carbon atom electrophilic.[2] However, the presence of the ortho-trifluoromethyl and para-fluoro groups dramatically amplifies this effect.

  • Trifluoromethyl Group (-CF3): Positioned ortho to the nitrile, the -CF3 group exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the aromatic ring and, by extension, from the nitrile carbon, making it exceptionally susceptible to nucleophilic attack.[3][4] Its steric bulk also influences the approach of reagents.

  • Fluoro Group (-F): The fluorine atom at the para-position also contributes a strong inductive-withdrawing effect. While it has a competing, weaker +M (mesomeric) effect due to its lone pairs, the net result on the nitrile's electrophilicity is an enhancement.

This combined electronic-withdrawing nature is the causal factor behind the nitrile's heightened reactivity compared to unsubstituted benzonitrile, enabling transformations under conditions that might otherwise be sluggish.

Caption: Electronic influence of substituents on the nitrile group.

Key Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile carbon in this compound makes it a versatile handle for conversion into other valuable functional groups.

Hydrolysis to 4-Fluoro-2-(trifluoromethyl)benzoic Acid

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[5] For this substrate, both acid and base-catalyzed hydrolysis proceeds efficiently due to the electronically activated nitrile carbon, which readily accepts weak nucleophiles like water or hydroxide ions.[6][7] The reaction progresses through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.[8]

Under acidic conditions, the nitrile nitrogen is protonated, further increasing the carbon's electrophilicity before water attacks.[7][9] In basic media, the strong hydroxide nucleophile directly attacks the nitrile carbon, forming an imidic acid intermediate that tautomerizes to the amide.[6][7] The strong electron-withdrawing groups stabilize the negatively charged intermediates formed during the base-catalyzed pathway, often leading to faster reaction rates under these conditions.

Hydrolysis_Mechanism Start This compound Intermediate Intermediate Amide Start->Intermediate + H₂O (Acid or Base Catalyst) Product 4-Fluoro-2-(trifluoromethyl)benzoic Acid Intermediate->Product + H₂O (Hydrolysis)

Caption: General workflow for the hydrolysis of the nitrile.

This protocol is designed as a self-validating system. Successful conversion can be monitored by TLC (disappearance of starting material) and confirmed by spectroscopic analysis of the purified product.

  • Materials: this compound, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl, 3M), Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of this compound in a 10% aqueous NaOH solution (w/v).

    • Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Slowly acidify the solution with 3M HCl until the pH is ~2. A precipitate should form.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) for purification.

  • Safety: Perform in a well-ventilated fume hood. Wear appropriate PPE. NaOH and HCl are corrosive.

ParameterConditionPurpose
Catalyst Sodium HydroxideProvides the hydroxide nucleophile for the initial attack.
Solvent WaterServes as the reaction medium and a reagent.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Workup AcidificationProtonates the carboxylate salt to yield the neutral carboxylic acid.
Reduction to [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine

The reduction of nitriles to primary amines is a cornerstone transformation, providing access to synthetically useful benzylamine derivatives.[4][10] Catalytic hydrogenation is often the most efficient and atom-economical method for this conversion.[10][11]

While strong hydride reagents like LiAlH₄ can be effective, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is often preferred in industrial settings for its operational simplicity and improved safety profile.[6][11] The choice of catalyst is critical to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[10][11]

Reduction_Workflow Start Prepare Solution: Nitrile in Solvent (e.g., EtOH) Add_Catalyst Add Catalyst (e.g., Raney Ni, Pd/C) Start->Add_Catalyst Hydrogenation Pressurize with H₂ (e.g., 50 psi) Heat as required Add_Catalyst->Hydrogenation Filtration Cool and Filter to Remove Catalyst Hydrogenation->Filtration Concentration Concentrate Filtrate Under Reduced Pressure Filtration->Concentration Product Primary Amine Product Concentration->Product

Sources

The Contrasting Electronic Personalities of Fluorine and the Trifluoromethyl Group: A Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical examination of the electronic effects of two of the most common fluorinated motifs: the single fluorine atom (–F) and the trifluoromethyl group (–CF₃). While both are powerfully influenced by the extreme electronegativity of fluorine, their net electronic impact on a molecule is strikingly different. We will dissect the nuanced duality of the fluorine atom, which exhibits both a strong electron-withdrawing inductive effect and a counteracting electron-donating resonance effect. In contrast, the trifluoromethyl group acts as a potent and unambiguous electron sink, driven by a magnified inductive effect and negative hyperconjugation. Understanding the causality behind these distinct electronic profiles is critical for rational drug design, allowing chemists to strategically modulate pKa, enhance metabolic stability, and optimize ligand-receptor interactions. This paper synthesizes these core principles, presents quantitative data, and provides standardized protocols for their experimental validation.

Introduction: The Unique Role of Fluorine in Modern Chemistry

The rise of organofluorine chemistry has been transformative for the pharmaceutical and agrochemical industries. Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine, a testament to the element's profound ability to beneficially alter molecular properties.[1] This "fluorine advantage" stems from a combination of steric, metabolic, and, most importantly, electronic effects.[2] Judicious placement of fluorine can profoundly influence a molecule's acidity, basicity, lipophilicity, conformation, and resistance to metabolic degradation.[2][3]

At the heart of these modifications are the electronic effects, which can be broadly categorized as:

  • Inductive Effect (I): The withdrawal or donation of electron density through sigma (σ) bonds, driven by differences in electronegativity.

  • Resonance (or Mesomeric) Effect (R): The delocalization of electrons through pi (π) systems, involving the movement of lone pairs or π-electrons.[4]

This guide will explore how these fundamental effects manifest in the single fluorine atom and the trifluoromethyl group, creating two electronically distinct tools for molecular engineering.

Section 1: The Duality of the Single Fluorine Atom

The electronic character of a single fluorine substituent is a classic example of competing effects. Its behavior is highly context-dependent, defined by a push-and-pull between powerful electron withdrawal through sigma bonds and weak electron donation through its lone pairs.

The Inductive Effect (–I): An Electronegativity Powerhouse

Fluorine is the most electronegative element (χ = 3.98), giving it an unparalleled ability to polarize covalent bonds.[2] When attached to a carbon framework, it exerts a strong electron-withdrawing inductive effect (–I effect), pulling electron density towards itself through the σ-bond.[5] This effect propagates through the molecular skeleton, influencing the acidity and basicity of nearby functional groups. For instance, the introduction of fluorine generally results in a significant decrease in the pKa of nearby basic amines, a critical parameter for modulating drug absorption and distribution.[6][7] This potent –I effect is the primary reason fluorine is considered an electron-withdrawing group in aliphatic systems.[4]

Caption: Inductive withdrawal (–I) by fluorine through the sigma bond.

The Resonance Effect (+R): An Unintuitive Electron Donor

Despite its intense electronegativity, fluorine possesses three lone pairs of electrons. When attached to an unsaturated system (e.g., a benzene ring), one of these lone pairs can be delocalized into the adjacent π-system. This donation of electron density is known as a positive resonance effect (+R effect).[4][5] This effect increases electron density at the ortho and para positions of a benzene ring, making fluorobenzene an ortho, para-director in electrophilic aromatic substitution reactions.

However, for fluorine, the +R effect is significantly weaker than its –I effect.[8] This is due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon. Consequently, while fluorine directs incoming electrophiles to the ortho and para positions (a resonance-driven phenomenon), the overall reaction rate is slower than that of benzene itself because the powerful –I effect deactivates the ring.[9]

Quantifying the Net Effect: Hammett Parameters

The net electronic influence of a substituent on an aromatic ring can be quantified using Hammett parameters (σ). These empirically derived values measure the electron-donating or electron-withdrawing ability of a substituent based on its effect on the dissociation of benzoic acid. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The parameters σm (for a meta substituent) and σp (for a para substituent) are particularly revealing.

  • σm: Primarily reflects the inductive effect.

  • σp: Reflects the combined influence of both inductive and resonance effects.

By comparing these values, we can dissect the electronic contributions of fluorine.

Table 1: Hammett Parameters for Selected Substituents

Substituent σm σp Net Effect at Para Position
–H 0.00 0.00 Neutral
–F 0.34 0.06 Weakly Withdrawing
–Cl 0.37 0.23 Withdrawing
–CH₃ -0.07 -0.17 Donating

| –CF₃ | 0.43 | 0.54 | Strongly Withdrawing |

The data clearly illustrates fluorine's duality. Its σm value (0.34) is strongly positive, confirming its powerful inductive-withdrawing nature. However, its σp value (0.06) is only slightly positive. This indicates that the electron-donating +R effect at the para position significantly counteracts the –I effect, resulting in a nearly neutral overall electronic impact at that position.

Section 2: The Trifluoromethyl Group (–CF₃): An Unambiguous Electron Sink

Unlike the single fluorine atom, the trifluoromethyl (–CF₃) group is a powerful and unequivocal electron-withdrawing group under all circumstances. Its electronic character is a result of the synergistic effects of three fluorine atoms.

The Amplified Inductive Effect (–I)

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily due to a magnified inductive effect.[10] The three highly electronegative fluorine atoms collectively pull electron density from the central carbon, which in turn withdraws density from the rest of the molecule. This creates a much stronger –I effect than that of a single fluorine atom.[11]

This amplified induction has dramatic consequences for molecular acidity. For example, trifluoroacetic acid (pKa ≈ 0.5) is over 10,000 times more acidic than acetic acid (pKa ≈ 4.76), because the –CF₃ group strongly stabilizes the resulting carboxylate anion.[12]

Table 2: Comparative pKa Values Illustrating Inductive Effects

Compound Substituent pKa Approximate Acidity Relative to Acetic Acid
Acetic Acid –CH₃ 4.76 1x
Fluoroacetic Acid –CH₂F 2.59 ~150x
Difluoroacetic Acid –CHF₂ 1.34 ~2,600x

| Trifluoroacetic Acid | –CF₃ | 0.5 | ~16,000x |

Negative Hyperconjugation: A Resonance-Like Withdrawal

In addition to its dominant inductive effect, the –CF₃ group can withdraw electron density from an adjacent π-system through a resonance-like mechanism known as negative hyperconjugation.[13] This involves the delocalization of electron density from a filled π-orbital or p-orbital into an adjacent, empty antibonding σ* orbital of one of the C–F bonds.[14][15]

This interaction, also called "no-bond resonance," further enhances the electron-withdrawing character of the –CF₃ group, particularly when it is attached to an aromatic ring at the para position.[13]

Caption: Mechanism of negative hyperconjugation in a CF₃-substituted system.

Quantifying the Potent Withdrawal: Hammett Parameters for –CF₃

The Hammett parameters for the –CF₃ group confirm its status as a strong electron-withdrawing substituent. As shown in Table 1, both σm (0.43) and σp (0.54) are large and positive. The fact that σp is even larger than σm highlights the contribution of negative hyperconjugation, which operates through the π-system and is therefore most influential at the para position.

Section 3: Practical Implications in Drug Development

The distinct electronic profiles of –F and –CF₃ provide medicinal chemists with a versatile toolkit to optimize drug candidates.

Modulating pKa for Optimal Pharmacokinetics (ADME)

The ability to precisely tune the pKa of acidic or basic centers in a drug molecule is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Lowering Basicity: Introducing a fluorine atom near a basic amine can lower its pKa, reducing the proportion of the protonated (charged) species at physiological pH (7.4).[6] This can enhance membrane permeability and improve oral bioavailability or blood-brain barrier penetration.[2][16]

  • Increasing Acidity: The powerful –CF₃ group can be used to significantly increase the acidity of a proton, which can be strategic for designing enzyme inhibitors or modulating solubility.

Enhancing Metabolic Stability

Fluorine substitution is a widely used strategy to block metabolic soft spots.

  • Blocking Oxidation: The C–F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) and resistant to cleavage by metabolic enzymes like Cytochrome P450.[11] Placing a fluorine atom at a site prone to oxidative metabolism (e.g., the para position of a phenyl ring) can dramatically increase a drug's half-life.[6]

  • Robust Substituent: The –CF₃ group is extremely stable and serves as a metabolically robust bioisostere for groups like methyl or chloro.[12]

Tuning Receptor Binding Affinity

The electronic changes induced by fluorine substituents can alter a molecule's electrostatic potential, directly impacting its interactions within a protein binding pocket.[17][18]

  • Electrostatic Interactions: A –CF₃ group can introduce a region of positive electrostatic potential on an aromatic ring, which can form favorable interactions with electron-rich residues in a receptor.[11][19]

  • Hydrogen Bonding: While highly debated, the polarized C–F bond can, in some contexts, act as a weak hydrogen bond acceptor, subtly influencing ligand binding and conformation.

Section 4: Experimental Protocols for Characterization

Validating the electronic impact of fluorination requires precise experimental measurement. The determination of pKa is a fundamental method for quantifying these effects.

Protocol: Determining pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.[20][21] It involves monitoring the pH of a solution of the compound of interest as a titrant (a strong acid or base) is added incrementally.[22]

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

    • Prepare a solution of the analyte (the fluorinated compound) at a known concentration (typically 10⁻³ to 10⁻⁴ M) in an appropriate solvent (e.g., water or a water/co-solvent mixture).[20][23]

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[22]

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the analyte solution.[23]

  • Titration:

    • Place the analyte solution in a temperature-controlled vessel with a magnetic stirrer.[21]

    • Immerse the calibrated pH electrode in the solution.[23]

    • If titrating a base, add the standardized acid titrant in small, precise increments. If titrating an acid, use the base titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.[22]

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative of the curve (ΔpH/ΔV).[24]

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[22]

Caption: Experimental workflow for determining pKa via potentiometric titration.

Conclusion: A Strategic Summary for the Medicinal Chemist

The single fluorine atom and the trifluoromethyl group offer distinct and powerful strategies for molecular optimization. The choice between them should be a deliberate decision based on a clear understanding of their contrasting electronic properties.

  • Choose a single fluorine atom (–F) for subtle modulation. Its dualistic nature—strong inductive withdrawal partially offset by resonance donation—allows for fine-tuning of pKa without drastically altering the electronic character of an aromatic ring. It is an ideal choice for blocking metabolic sites or making nuanced adjustments to basicity.

  • Choose a trifluoromethyl group (–CF₃) for a profound and unambiguous electronic impact. Its powerful inductive withdrawal, amplified by negative hyperconjugation, makes it a go-to substituent for dramatically increasing acidity, decreasing basicity, and creating a metabolically impenetrable shield.

By mastering the application of these fluorinated motifs, researchers can more rationally design and develop drug candidates with superior potency, selectivity, and pharmacokinetic properties, ultimately accelerating the path to new therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • Roles of Fluorine in Drug Design and Drug Action. (2019, October 1). Ingenta Connect.
  • Worked ex - Resonance vs Inductive Effects. (n.d.). Khan Academy.
  • Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
  • Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH.
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26). StackExchange.
  • Negative hyperconjugation. (2019, August 10). Chemistry Stack Exchange.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.
  • Negative hyperconjugation of some fluorine containing groups. (n.d.). ResearchGate.
  • Does fluorine or chlorine have more of a resonance effect? (2017, May 15). Quora.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
  • Hyperconjugation. (n.d.). Wikipedia.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Trifluoromethyl group. (n.d.). Wikipedia.

Sources

Technical Stewardship Guide: 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 194853-86-6 | Formula: C₈H₃F₄N | Mol.[1][2][3][4][5][6] Weight: 189.11 g/mol [3][4][6]

Executive Technical Summary

4-Fluoro-2-(trifluoromethyl)benzonitrile is a high-value intermediate utilized in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs) and advanced optoelectronic materials (TADF emitters). Its structural dual-functionality—an electrophilic fluorinated ring and a reactive nitrile group—makes it a versatile building block for nucleophilic aromatic substitution (


) and heterocycle formation.

However, its utility comes with a specific hazard profile often underestimated in routine screening. Unlike standard organic solids, this compound combines acute toxicity (Category 3) with a low melting point (43–45°C) . This physical characteristic creates a unique handling risk: thermal transfer from a gloved hand or exothermic reaction initiation can rapidly transition the compound from a manageable powder to a sticky, highly potent liquid, compromising containment and increasing permeation risks.[7]

This guide defines the operational standards required to handle this compound with pharmaceutical-grade integrity.

Physicochemical & Hazard Profiling[2][5][7]

The "Low-Melting Toxic" Paradox

The critical operational risk is the melting point. At 43–45°C, the compound is solid at room temperature but approaches its phase transition under standard processing conditions (e.g., friction from grinding, heat from reaction exotherms, or even prolonged contact with warm hands).[7]

Implication: Standard dust masks may fail if the dust melts into the filter media. Engineering controls must account for both particulate and vapor phase hazards.

Quantitative Hazard Data
PropertyValueOperational Significance
GHS Classification Acute Tox. 3 (Oral, Dermal, Inhal.)[7]High potency; requires closed-system handling where feasible.
Melting Point 43–45 °CCRITICAL: Avoid holding vials by hand; use forceps/clamps.
Boiling Point 194–196 °CHigh boiling point suggests low vapor pressure unless heated.
Flash Point >110 °C (Predicted)Combustible, but not highly flammable.
Decomposition >250 °CReleases HF (Hydrogen Fluoride) and HCN (Hydrogen Cyanide).
Mechanistic Toxicology[7]
  • Nitrile Metabolism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (

    
    ), leading to histotoxic hypoxia.[7]
    
  • Fluorine Desorption: Under fire conditions or strong acidic hydrolysis, the trifluoromethyl (

    
    ) and aryl-fluorine bonds cleave, releasing Hydrogen Fluoride (HF).[7] HF is a calcium-seeking poison that penetrates deep tissue, causing bone decalcification and cardiac arrhythmia.
    

Engineering Controls & PPE: The "Defense in Depth" Strategy[7]

Do not rely on PPE alone. The primary barrier must be the engineering control.

Containment Hierarchy[7]
  • Primary: Chemical Fume Hood (CFH) with face velocity >0.5 m/s.

  • Secondary (For >10g scale): Powder containment hood or glove box to prevent dust migration.

  • Process: Use anti-static weighing boats. Fluorinated compounds are prone to static charge, causing "powder fly" which disperses toxic dust.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelMaterial Specification
Ocular HighChemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to dust/melt risk.
Dermal (Hand) Double BarrierInner: Nitrile (4 mil). Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.
Respiratory Task-DependentStandard: Hood sash at working height. Spill Cleanup: Full-face respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate).

Operational Workflows

Workflow Visualization: The Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound, emphasizing the critical "Phase Change" check.

Figure 1: Operational decision tree emphasizing the management of the compound's low melting point and quenching constraints.

Protocol: Precision Weighing
  • The Problem: Static electricity causes the light powder to cling to spatulas.

  • The Solution: Use an ionizing fan or anti-static gun on the weighing vessel before addition.

  • Technique: Do not hold the weighing boat in your palm. The heat from your hand (37°C) is close enough to the melting point (43°C) to make the bottom layer sticky, leading to inaccurate transfer and potential contamination.[7] Use tweezers or place the boat on a cork ring.

Protocol: Reaction Setup ( Context)

When using this compound for nucleophilic aromatic substitution:

  • Solvent First: Charge the reaction vessel with solvent (e.g., DMF, DMSO) before adding the solid. This suppresses dust immediately upon addition.

  • Base Addition: If using strong bases (NaH, KOtBu), add them slowly at 0°C. The trifluoromethyl group is electron-withdrawing, activating the ring, but rapid exotherms can degrade the nitrile functionality or cause runaway hydrolysis.[7]

  • Acid Avoidance: Do not quench reaction mixtures containing this starting material with strong acid (HCl/H₂SO₄) unless the nitrile is fully consumed. Acidic hydrolysis of the unreacted nitrile releases HCN.

Emergency Response: The HF/HCN Protocol

In the event of thermal decomposition (fire) or unintended acidic hydrolysis, this compound acts as a precursor to two lethal gases: Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN).

Exposure Response
  • Skin Contact (Solid/Liquid):

    • Brush: Gently brush off dry powder (do not rub).

    • Rinse: Flush with water for 5 minutes.

    • Neutralize (HF Risk): If redness or deep pain develops, apply Calcium Gluconate (2.5%) gel immediately. The presence of the

      
       and 
      
      
      
      groups makes HF generation possible during metabolic or chemical breakdown on the skin.
  • Inhalation:

    • Evacuate to fresh air.[2][3][5][8][9][10]

    • If breathing is difficult, administer oxygen (trained personnel only).

    • Monitor for delayed pulmonary edema (can occur up to 24 hours post-exposure).

Fire Fighting
  • Media: Dry chemical or CO₂. Do not use water jet directly on the material if molten, as this may spread the toxic liquid.[7]

  • Combustion Products: HF (corrosive/toxic), HCN (chemical asphyxiant), NOx.[7] Firefighters must wear full butyl-rubber suits and SCBA.

Waste Management

Principle: Segregate based on chemical reactivity, not just physical state.

  • Stream A (Mother Liquor): Dispose of as "Halogenated Solvent/Organic Toxic" . Do not mix with strong acid waste streams (risk of HCN generation).

  • Stream B (Solids/Contaminated PPE): Double-bag in heavy-duty polyethylene. Label clearly as "Toxic Solid - Fluorinated Nitrile" .

  • Glassware: Rinse with an alkaline solution (e.g., 10% NaOH) to neutralize any potential HF residues before standard washing.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 605085, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Hydrogen Fluoride: Medical Management Guidelines. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Nitriles, toxic, solid, n.o.s.[7]. Retrieved from [Link]

Sources

4-Fluoro-2-(trifluoromethyl)benzonitrile storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability & Lifecycle Management of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Executive Summary this compound (CAS 194853-86-6) is a critical fluorinated intermediate employed in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the nonsteroidal antiandrogen Bicalutamide .[1] Its structural integrity is defined by two electron-withdrawing groups—a nitrile (-CN) and a trifluoromethyl (-CF₃) moiety—positioned on a fluorinated benzene ring.

While chemically robust under controlled synthetic conditions, this compound exhibits a specific low-melting-point vulnerability (43–45°C) that dictates rigorous storage protocols. Improper thermal management leads to phase transitions (sintering/melting) that drastically alter surface area, complicate handling, and accelerate moisture-induced hydrolysis. This guide outlines a self-validating storage and handling system designed to maintain >98.0% purity and prevent the formation of toxic degradation byproducts like Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN).

Physicochemical Profile & Critical Control Points[2]

Understanding the physical properties is the first step in designing a storage protocol. The low melting point is the primary logistical hazard.

PropertyValueCritical Implication for Storage
CAS Number 194853-86-6Unique Identifier for inventory tracking.
Physical State Solid (Crystalline Powder)Prone to dust generation; requires antistatic handling.
Melting Point 43 – 45 °C CRITICAL: Ambient warehouse temperatures in summer can induce melting/fusing, leading to "brick" formation and purity loss.
Boiling Point 194 – 196 °CStable against volatilization at standard storage temps.
Density ~1.35 g/cm³High density requires sturdy secondary containment.
Solubility Methanol, AcetonitrileSolvents for QC analysis; insoluble in water (but reactive at interface).

Degradation Mechanisms & Chemical Stability

Storage conditions are designed to interrupt specific degradation pathways. For this compound, the two primary threats are Hydrolysis and Nucleophilic Attack .

The Hydrolysis Cascade

Moisture is the enemy of the nitrile group. In the presence of ambient humidity and catalytic trace acids or bases (potentially from dirty glassware or impure containers), the nitrile group undergoes hydrolysis.

  • Stage 1 (Amide Formation): The nitrile hydrolyzes to 4-fluoro-2-(trifluoromethyl)benzamide. This is often the primary impurity detected in aged samples.

  • Stage 2 (Acid Formation): Further hydrolysis converts the amide to 4-fluoro-2-(trifluoromethyl)benzoic acid, releasing ammonia.

Fluorine Elimination Risks

While the -CF₃ group is generally stable, the aromatic fluorine at the 4-position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the -CN and -CF₃ groups.

  • Risk: Contact with strong bases (e.g., hydroxide ions from alkaline cleaning residues) can displace the fluorine, generating toxic fluoride ions and phenolic byproducts.

Visualizing the Degradation Pathway

The following diagram illustrates the chemical logic driving the storage requirements.

DegradationPathway cluster_prevention Prevention Strategy Start 4-Fluoro-2-(trifluoromethyl) benzonitrile (Target Compound) Amide Impurity A: Benzamide Intermediate Start->Amide Hydrolysis (Slow) HF_Risk Safety Hazard: HF / Fluoride Ions Start->HF_Risk SNAr (Strong Base Contact) Moisture Moisture (H₂O) + Trace Acid/Base Moisture->Start Acid Impurity B: Benzoic Acid Derivative Amide->Acid Hydrolysis (Fast) Desiccant Desiccant Packs InertGas Argon/N₂ Blanket

Caption: Chemical degradation logic showing the hydrolysis trajectory from Nitrile to Acid, highlighting the necessity of moisture exclusion.

Comprehensive Storage Protocol

This protocol is a self-validating system. Adherence to these steps ensures the material remains within specification (>98% purity).

Environmental Control
  • Temperature: Strictly < 25°C.

    • Reasoning: With a melting point of 43°C, storage above 30°C risks partial melting. Upon re-cooling, the material fuses into a hard mass (sintering), trapping impurities and making accurate weighing impossible. Refrigeration (2–8°C) is optimal for long-term storage (>6 months).

  • Atmosphere: Inert Gas (Nitrogen or Argon).[2]

    • Reasoning: Displaces atmospheric moisture and oxygen. Argon is preferred for long-term storage due to its higher density, forming a stable "blanket" over the powder.

  • Light: Protect from direct sunlight.

    • Reasoning: While not acutely photosensitive, UV energy can catalyze surface oxidation or radical degradation of the C-F bonds over extended periods.

Containment System
  • Primary Container: Amber glass or High-Density Polyethylene (HDPE) bottles.

    • Requirement: Must have a Teflon (PTFE) or Polypropylene liner. Avoid metal caps that can corrode if trace HF is generated.

  • Secondary Containment: Sealed desiccator or barrier bag with active desiccant (Silica gel or Molecular sieves).

  • Headspace Management: Minimize headspace. If a container is <50% full, transfer to a smaller vessel to reduce the volume of trapped air/moisture.

Handling & Safety (The "Self-Validating" Workflow)

Before using the material, a visual inspection serves as the first validation step.

  • Visual Check: The powder should be free-flowing and white to light yellow.

    • Failure Mode: If the material is "clumped" or fused into a solid block, it indicates thermal excursion (melting/refreezing).

  • Odor Check: WARNING: Do not intentionally inhale.

    • Failure Mode: A distinct almond-like odor (HCN) or sharp, pungent acidic smell (HF/Acid) indicates significant decomposition.

Lifecycle Management Workflow

The following decision tree guides the researcher from receipt of the material to disposal, ensuring safety and integrity at every stage.

StorageWorkflow Receive Receive Shipment Inspect Visual Inspection: Is it free-flowing? Receive->Inspect QC_Test QC Validation (H-NMR / GC) Inspect->QC_Test Yes Reject Quarantine / Disposal (Potential Thermal Excursion) Inspect->Reject No (Fused/Wet) Store_Cold Storage: 2-8°C (Refrigerated) Dark, Desiccated QC_Test->Store_Cold Long Term (>6 mo) Store_Amb Storage: <25°C (Cool Room) Dark, Desiccated QC_Test->Store_Amb Short Term (<6 mo) Usage Usage: Warm to Room Temp BEFORE Opening Store_Cold->Usage Store_Amb->Usage Reseal Reseal: Purge with N₂/Ar Parafilm Seal Usage->Reseal Unused Portion Reseal->Store_Cold Return to Storage

Caption: Operational workflow emphasizing the critical step of warming refrigerated samples to ambient temperature before opening to prevent condensation.

Emergency Response & Safety Profile

Due to the fluorinated nature and nitrile group, decomposition presents unique hazards.

  • Fire: In case of fire, thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides.

    • Action: Use water spray, dry chemical, or CO₂.[3][4] Firefighters must wear full SCBA.[3]

  • Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet sweeping method.

  • First Aid:

    • Skin Contact: Wash immediately with soap and water. If irritation persists or HF contamination is suspected, apply Calcium Gluconate gel (standard protocol for fluorinated compound exposure).

References

  • Thermo Fisher Scientific. (2024).[5][6] Safety Data Sheet: this compound. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound (CID 605085).[1] Retrieved from [1]

  • TCI Chemicals. (2024).[6][7] Product Specification: this compound. Retrieved from

  • Sigma-Aldrich. (n.d.). Handling and Storage of Fluorinated Benzonitriles. Retrieved from

Sources

Methodological & Application

Use of 4-Fluoro-2-(trifluoromethyl)benzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 4-Fluoro-2-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Executive Summary

This compound (CAS: 194853-86-6) is a high-value "privileged scaffold" in modern drug discovery, particularly within the field of endocrinology and oncology. Its structural utility is defined by its trifunctional nature :

  • Fluorine at C4: A highly labile leaving group activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Trifluoromethyl at C2: Provides metabolic stability and lipophilicity (Bioisostere for Cl/Me).[1]

  • Nitrile at C1: A versatile handle for heterocycle formation or a polar pharmacophore for receptor binding.

This guide details the protocols for utilizing this scaffold to synthesize Selective Androgen Receptor Modulators (SARMs) and related bioactive heterocycles.[2]

Chemical Profile & Reactivity Landscape

The utility of this compound rests on the electronic synergy between its substituents. The C4-Fluorine is not merely a halogen; it is a "spring-loaded" electrophile.

  • Activation: The para-cyano group (

    
    ) and the meta-trifluoromethyl group (
    
    
    
    ) both exert strong electron-withdrawing effects (–I and –M). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position.
  • Kinetics: Unlike electrophilic aromatic substitution, where fluorine is deactivating, in

    
    , fluorine is often the fastest leaving group (F >> Cl > Br > I) because the rate-determining step is the formation of the Meisenheimer complex, not the bond breaking. The high electronegativity of fluorine stabilizes the anionic intermediate.
    
Visualizing the Reactivity Flow

ReactivityMap Core 4-Fluoro-2-(trifluoromethyl) benzonitrile SNAr Path A: SNAr Substitution (Nucleophiles: Amines, Phenols) Core->SNAr C4-F Displacement (Fastest) Hydrolysis Path B: Nitrile Hydrolysis (Product: Benzoic Acids/Amides) Core->Hydrolysis C1-CN Activation Cyclization Path C: Cycloaddition (Product: Tetrazoles/Triazines) Core->Cyclization C1-CN Addition

Figure 1: Reactivity landscape showing the three primary synthetic vectors. Path A is the dominant application in SARM synthesis.

Module 1: The Primary Vector – Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )[3]

This is the critical step for attaching the pharmacophore (often a chiral amine or amino acid derivative) to the aromatic core.

Protocol A: Amination with Secondary Amines

Application: Synthesis of SARM precursors (e.g., SARM 2f, LGD-4033 analogs).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Chiral amine (e.g., (2R,3R)-2-ethyl-3-hydroxy-pyrrolidine) (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the chiral amine (1.1 eq) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add powdered, dry

    
     (2.0 eq). Stir at room temperature for 10 minutes to ensure suspension.
    
    • Expert Tip: If the amine is a hydrochloride salt, increase base to 3.0 eq to liberate the free amine.

  • Substrate Addition: Add this compound (1.0 eq) slowly. The reaction is often exothermic; cooling to 0°C may be required for highly reactive amines.

  • Reaction: Heat to 60–80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting material (fluoride) usually elutes faster than the substituted product.

  • Workup:

    • Pour reaction mixture into ice-cold water (10x volume).

    • The product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica, 0-30% EtOAc in Hexanes).

Data Validation (Expected Results):

ParameterSpecificationNotes
Yield > 85%Lower yields indicate moisture (hydrolysis of CN).
Appearance White/Off-white solidYellowing suggests amine oxidation.
1H NMR Loss of F-coupled Ar-H signalsThe doublet-of-triplets at C3/C5 simplifies.
19F NMR Shift in CF3 signalLoss of Ar-F signal (~ -105 ppm).

Module 2: Case Study – Synthesis of SARM 2f

Context: SARM 2f is a potent androgen receptor agonist. The synthesis demonstrates the chemoselectivity of the


 reaction where the nitrile and trifluoromethyl groups remain intact to serve as receptor binding elements.
Synthetic Workflow

SARM_Synthesis SM1 Starting Material: 4-Fluoro-2-(trifluoromethyl) benzonitrile Intermediate Transition State: Meisenheimer Complex (Stabilized by CF3/CN) SM1->Intermediate + Reagent, K2CO3 DMSO, 80°C Reagent Reagent: (2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidine Product Final Product: SARM 2f Intermediate->Product - F- (Elimination)

Figure 2: Synthetic pathway for SARM 2f. The reaction relies on the specific activation of the C4 position.

Mechanistic Insight: The synthesis of SARM 2f highlights a critical design principle: Metabolic Stability . The


 group at the C2 position blocks metabolic hydroxylation at that site, while the nitrile group mimics the electronic properties of the nitro group found in first-generation anti-androgens (like Flutamide) but with reduced hepatotoxicity.

Protocol Adaptation for SARM 2f:

  • Solvent Switch: Use DMAc (Dimethylacetamide) instead of DMSO if workup proves difficult due to emulsion.

  • Temperature: This specific coupling requires slightly higher temperatures (90°C ) due to the steric bulk of the oxopyrrolidine ring.

Module 3: Nitrile Transformations (Secondary Applications)

While the nitrile is often retained (as in SARMs), it can be transformed to generate other bioactive scaffolds.

Protocol B: Hydrolysis to 4-Substituted-2-(trifluoromethyl)benzoic Acid

  • Reagents: NaOH (10% aq),

    
     (30%), MeOH.
    
  • Conditions: Reflux for 2 hours.

  • Note: The

    
     group is generally stable to basic hydrolysis, but prolonged exposure to strong acid (conc. 
    
    
    
    ) can lead to hydrolysis of the
    
    
    to a carboxylic acid (creating a phthalic acid derivative), which is usually undesirable .

Safety & Handling Guidelines

Hazard Profile:

  • Signal Word: WARNING

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Risk: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) .

Handling Protocol:

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Spill Management: Do not use water for large spills (potential HCN generation if acidic). Absorb with sand or vermiculite.

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong acids.

References

  • SARM 2f Synthesis & Characterization: Thevis, M., et al. (2023). "Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f." NIH National Library of Medicine.

  • Nucleophilic Aromatic Substitution Mechanism: Chemistry LibreTexts. (2025). "16.6: Nucleophilic Aromatic Substitution."

  • Safety Data Sheet (SDS): Thermo Fisher Scientific. (2025).[2][3][4][5][6][7][8] "Safety Data Sheet: this compound." (Note: Representative link for structural analog handling).

  • General SARM Structural Activity Relationships: Takeda Pharmaceutical Company. (2017).[5][7][9] "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs)." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Strategic Utilization of 4-Fluoro-2-(trifluoromethyl)benzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. While historically recognized as the core starting material for Androgen Receptor (AR) antagonists (e.g., Enzalutamide), this fluorinated intermediate offers unique bioisosteric properties critical for optimizing ATP-binding pocket occupancy. This guide provides optimized protocols for Nucleophilic Aromatic Substitution (


) and nitrile functionalization, facilitating the rapid generation of focused small-molecule libraries.

The Pharmacophore: Why This Scaffold?

In modern medicinal chemistry, the 2-(trifluoromethyl)benzonitrile motif serves as a high-value "warhead" and structural anchor.[1] Its utility in kinase inhibitor design is driven by three physicochemical pillars:

  • The "Fluorine Effect" on Metabolic Stability: The trifluoromethyl (

    
    ) group blocks metabolic oxidation at the benzylic position (a common clearance liability). It also increases lipophilicity (
    
    
    
    ), enhancing membrane permeability.
  • Electronic Tuning: The strong electron-withdrawing nature of the cyano (-CN) and

    
     groups activates the para-fluorine toward nucleophilic displacement, allowing for regioselective functionalization without transition metal catalysis.
    
  • Orthogonal Reactivity: The molecule possesses two distinct reaction handles:

    • Fluorine (

      
      ):  Labile to 
      
      
      
      (introduction of the hinge-binding motif).
    • Nitrile (

      
      ):  Precursor to amides, amidines, or heterocycles (introduction of the solvent-exposed tail).
      
Structural Logic Diagram

The following diagram illustrates the strategic functionalization points of the scaffold.

G SM 4-Fluoro-2-(trifluoromethyl) benzonitrile F_Site Fluorine (C4) S_NAr Displacement Site (Link to Hinge Binder) SM->F_Site Activation by -CN/-CF3 CN_Site Nitrile (C1) Cyclization/Hydrolysis Handle (Link to Solvent Tail) SM->CN_Site Orthogonal Reactivity Product_A Type II Kinase Inhibitor (e.g., Diaryl Urea) F_Site->Product_A Amine Nucleophile Product_B Fused Heterocycle (e.g., Quinazoline) CN_Site->Product_B Cyclization

Caption: Functionalization logic of this compound. The electron-deficient ring facilitates rapid diversification.

Chemical Strategy & Mechanisms[2][3]

The Advantage

Unlike palladium-catalyzed Buchwald-Hartwig couplings, which require expensive catalysts and inert atmospheres, the substitution of the fluorine atom in this scaffold proceeds via a classical Nucleophilic Aromatic Substitution (


) .
  • Mechanism: The nucleophile (amine) attacks the

    
     carbon, forming a Meisenheimer complex stabilized by the electron-withdrawing 
    
    
    
    and
    
    
    groups.
  • Selectivity: The fluorine is significantly more labile than the nitrile is to hydrolysis under anhydrous basic conditions, allowing the nitrile to remain intact for subsequent steps.

Experimental Protocols

Protocol A: Regioselective Displacement

Objective: To introduce a primary or secondary amine (hinge binder precursor) at the C4 position. Scope: Applicable to anilines, piperazines, and aliphatic amines.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine of choice (e.g., N-methylpiperazine or 4-chloroaniline) (1.1 – 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (N,N-Dimethylformamide)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.29 mmol) in DMSO (10 mL).

  • Addition: Add the amine nucleophile (5.82 mmol) followed by

    
     (1.46 g, 10.58 mmol).
    
    • Note: If using a volatile amine, seal the vessel.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      product (amine dependent).
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with water (

      
      ) to remove residual DMSO.
      
    • Alternative (if oil forms): Extract with Ethyl Acetate (

      
      ), wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (usually not required if precipitation is clean).

Data: Solvent & Base Optimization

Reaction efficiency based on conversion of 4-chloroaniline (weak nucleophile) at 80°C, 4h.

SolventBaseYield (%)Comments
DMSO

94% Optimal. Fast kinetics due to polarity.
DMFDIPEA88%Good, but aqueous workup is slightly harder.
THF

45%Too slow; reflux required (65°C is insufficient).
NMP

92%Excellent, but high boiling point makes removal difficult.
Protocol B: Nitrile Hydrolysis to Amide (Gateway to Ureas)

Objective: Convert the nitrile to a primary amide. This is a key intermediate for generating Type II kinase inhibitors (via Hofmann rearrangement to the aniline, then urea formation).

Materials
  • Substrate:

    
     Product from Protocol A (1.0 equiv)
    
  • Reagents: DMSO,

    
    , 30% 
    
    
    
    (Hydrogen Peroxide).
Step-by-Step Procedure
  • Dissolution: Dissolve the nitrile substrate (1.0 equiv) in DMSO (5 mL/g).

  • Activation: Add

    
     (0.5 equiv).
    
  • Oxidation: Dropwise add 30%

    
     (4.0 equiv) at 0°C (Ice bath).
    
    • Caution: Exothermic reaction. Maintain temperature < 20°C during addition.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Pour into water. The amide product usually precipitates.

  • Isolation: Filter and dry.

Advanced Workflow: Kinase Inhibitor Library Generation

The following workflow demonstrates how to use this scaffold to generate a library of Diaryl Thiohydantoins (similar to Enzalutamide) or Quinazolines (EGFR inhibitors).

Workflow Start Start: this compound Step1 Step 1: S_NAr Displacement (Reagent: R-NH2, DMSO, K2CO3, 80°C) Start->Step1  Nucleophilic Attack Intermediate Intermediate: 4-Amino-2-(trifluoromethyl)benzonitrile Step1->Intermediate Branch1 Path A: Hydrolysis (DMSO, H2O2, K2CO3) Intermediate->Branch1  Oxidative Hydrolysis Branch2 Path B: Cyclization (Isothiocyanate, Heat) Intermediate->Branch2  Heterocycle Formation Prod1 Primary Amide (Precursor to Ureas/Type II Inhibitors) Branch1->Prod1 Prod2 Thiohydantoin/Heterocycle (AR Antagonists / Kinase Isosteres) Branch2->Prod2

Caption: Divergent synthesis workflow starting from the fluorinated nitrile scaffold.

References & Grounding

The protocols and chemical principles described above are grounded in established medicinal chemistry methodologies and specific synthesis routes of approved therapeutics.

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Demonstrates the scaffold's utility in Enzalutamide/Apalutamide analogs).

  • Liu, K., et al. (2021). "Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design." Bioorganic & Medicinal Chemistry. (Validates the trifluoromethyl group in kinase design).

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (

    
    )." (Mechanistic grounding for the Fluorine displacement). 
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Theoretical basis for using

    
     to improve metabolic stability). 
    
  • US Patent 20130190287. "Synthesis of Diarylthiohydantoin Compounds." (Provides industrial conditions for the reaction of this compound).

Disclaimer: All protocols involve hazardous chemicals (nitriles, fluorinated aromatics). Perform all synthesis in a fume hood with appropriate PPE. Consult local safety regulations regarding the disposal of fluorinated waste.

Sources

Application Note: Optimizing SNAr Functionalization of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6) is a privileged scaffold in medicinal chemistry, most notably serving as the critical starting material for the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi) and Apalutamide .[1]

This application note details the Nucleophilic Aromatic Substitution (SNAr) reactivity of this substrate. Unlike standard aryl halides, this molecule possesses a "perfect storm" of electronic activation that makes the fluorine atom exceptionally labile to nucleophilic attack, while maintaining regioselective integrity.

Electronic Activation Profile

The substrate's reactivity is governed by the cooperative effects of its substituents:

  • Fluorine (C4): The leaving group.[2] Its high electronegativity lowers the energy of the LUMO at the C-F bond, accelerating the rate-determining step (nucleophilic addition).

  • Nitrile (C1, para): A strong

    
    -acceptor (
    
    
    
    effect).[1] It stabilizes the anionic Meisenheimer complex via resonance, delocalizing the negative charge onto the nitrogen.
  • Trifluoromethyl (C2, meta): A strong

    
    -acceptor (
    
    
    
    effect).[1] While meta positioning prevents resonance stabilization, its powerful inductive effect significantly increases the electrophilicity of the ring carbon at C4.

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism.[1][3] The formation of the Meisenheimer complex is the rate-determining step.[4]

SNAr_Mechanism cluster_0 Activation Factors Substrate This compound (Substrate) Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition + Nu: (Slow Step) Nucleophile Nucleophile (Nu:) Nucleophile->Transition Product 4-Substituted Product (Nu-Ar) Transition->Product - F- (Fast Step) LeavingGroup Fluoride Ion (F-) Transition->LeavingGroup CN_Group CN Group (Para) Resonance Acceptor CN_Group->Substrate Activates C4 CF3_Group CF3 Group (Meta) Inductive Acceptor CF3_Group->Substrate Activates C4

Figure 1: SNAr pathway showing the cooperative activation by CN and CF3 groups facilitating nucleophilic attack at the C4 position.[5]

Experimental Protocols

Protocol A: Amination (Synthesis of Enzalutamide Intermediate)

Target: 4-Amino-2-(trifluoromethyl)benzonitrile Relevance: This is the primary industrial application.[1] The resulting aniline is subsequently converted to the isothiocyanate required for Enzalutamide synthesis.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Ammonia (25-28% aqueous solution OR 7M in Methanol)[1]

  • Solvent: DMSO (preferred for rate) or Ethanol (preferred for workup)

Step-by-Step Methodology:

  • Setup: Charge a pressure tube or autoclave with this compound (10.0 g, 52.9 mmol).

  • Solvent Addition: Add DMSO (50 mL). Note: If using ethanol, reaction times will be longer.[1]

  • Nucleophile Addition: Add aqueous Ammonia (28%, 30 mL, ~10 eq) or 7M NH3 in MeOH.

  • Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours.

    • Control Point: Monitor by HPLC/TLC.[1] The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear; product (Rf ~0.3) appears.[6][7][8]

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-water (200 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (3x), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x 50 mL), wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Toluene/Heptane if necessary.

    • Expected Yield: 90–95%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Etherification (C-O Bond Formation)

Target: 4-Alkoxy/Phenoxy-2-(trifluoromethyl)benzonitriles Relevance: Creating diversity for SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • Nucleophile: Alcohol or Phenol (1.1 eq)

  • Base: K2CO3 (2.0 eq) or NaH (1.2 eq, for unreactive alcohols)

  • Solvent: DMF or NMP (Anhydrous)

Methodology:

  • Deprotonation:

    • For Phenols: Mix Phenol (1.1 eq) and K2CO3 (2.0 eq) in DMF at RT for 30 mins.

    • For Alcohols: Carefully add NaH (1.2 eq) to a solution of Alcohol in DMF at 0°C; stir 30 mins.

  • Addition: Add this compound (1.0 eq) dropwise.

  • Reaction: Heat to 60°C . The reaction is typically fast (1–4 hours) due to the high reactivity of the fluoro-substrate.

  • Quench: Pour into dilute NH4Cl solution. Extract with Et2O or EtOAc.

Protocol C: Thioetherification (C-S Bond Formation)

Target: 4-(Alkyl/Arylthio)-2-(trifluoromethyl)benzonitriles Relevance: Thioethers are bioisosteres of ethers and often improve metabolic stability.[1]

Reagents:

  • Nucleophile: Thiol (1.05 eq)

  • Base: DIPEA (Diisopropylethylamine) (1.5 eq) or K2CO3

  • Solvent: Acetonitrile (MeCN) or THF

Methodology:

  • Dissolve Substrate (1.0 eq) and Thiol (1.05 eq) in MeCN.

  • Add DIPEA (1.5 eq).

  • Reaction: Stir at Room Temperature .

    • Expert Insight: Thiols are highly nucleophilic (soft nucleophiles). Heating is rarely required for this specific substrate and may promote side reactions. If sluggish, heat to 40°C.

  • Workup: Concentrate solvent, redissolve in DCM, wash with 1M NaOH (to remove unreacted thiol), then water.

Comparative Data & Optimization

NucleophileSolventBaseTemp (°C)Time (h)Typical YieldNotes
Ammonia (aq) DMSONone901292%Pressure vessel required.[1]
Prim. Amine DMSOK2CO360495%Exothermic; add amine slowly.[1]
Phenol DMFK2CO380388%Water exclusion critical to prevent nitrile hydrolysis.
Thiol MeCNDIPEA25198%Fastest reaction; mildest conditions.[1]

Troubleshooting & Critical Controls

Nitrile Hydrolysis (The "Silent Killer")

Symptom: Appearance of a new peak (M+18) on LCMS (Amide formation). Cause: Presence of water at high temperatures, especially in basic conditions. Prevention:

  • Use anhydrous solvents (DMF/DMSO) for reactions >80°C.

  • Avoid strong hydroxide bases (NaOH/KOH) unless the temperature is kept low. Use Carbonates (K2CO3/Cs2CO3) instead.

Regioselectivity

Risk: Attack at the Nitrile (C1) or CF3 (C2). Reality: Attack at C1 (to form amidine) is rare under standard SNAr conditions because the aromatic ring C-F bond is significantly more electrophilic than the nitrile carbon in this specific electronic arrangement. Attack at CF3 is chemically disallowed under these conditions. Validation: 19F NMR is the best tool. The starting material shows a signal at ~ -105 ppm (Ar-F).[1] This signal should completely disappear in the product, while the CF3 signal (~ -62 ppm) remains relatively unchanged.

Synthesis Workflow: Enzalutamide Context

The following diagram illustrates where this specific reaction fits into the broader synthesis of Enzalutamide, highlighting the critical nature of the SNAr step.

Enzalutamide_Flow Start This compound Step1 Step 1: S_NAr Amination (Protocol A) Start->Step1 Intermediate1 4-Amino-2-(trifluoromethyl)benzonitrile Step1->Intermediate1 Step2 Step 2: Thiophosgene/Triphosgene Intermediate1->Step2 Intermediate2 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Step2->Intermediate2 Step3 Step 3: Coupling with Amide Fragment Intermediate2->Step3 Final Enzalutamide (API) Step3->Final

Figure 2: Industrial workflow showing the transformation of the fluoro-substrate into the key isothiocyanate intermediate.[1]

References

  • Enzalutamide Synthesis (Patent): Process for Preparation of Enzalutamide Using Novel Intermediate. EP 3717457 B1. (2023). Describes the conversion of the amino-analog to the isothiocyanate.

  • Amination Protocol (Patent): Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.[1] Detailed industrial conditions for the ammonia reaction.

  • Safety Data: Safety Data Sheet: this compound.[1] Thermo Fisher Scientific.[1][6] (2025).[4][5]

  • Mechanistic Grounding: Nucleophilic Aromatic Substitution.[1][5] Chemistry LibreTexts.[1] General principles of SNAr activation by EWGs.

Sources

Suzuki coupling protocols for 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 4-Fluoro-2-(trifluoromethyl)benzonitrile

Executive Summary & Strategic Rationale

This guide details the protocols for utilizing This compound (CAS: 194853-86-6) as an electrophile in Suzuki-Miyaura cross-coupling reactions.

The Challenge: Standard Palladium-catalyzed Suzuki protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) are generally ineffective for this substrate. While the molecule possesses a halogen (Fluorine), the C–F bond energy (~116 kcal/mol) is significantly higher than that of C–Br or C–I bonds, rendering it inert to oxidative addition by standard Pd(0) species.

The Solution: This substrate is a "privileged" aryl fluoride. The presence of two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) at the para position and the trifluoromethyl (-CF₃) group at the meta position relative to the fluorine—significantly lowers the LUMO energy of the arene. This electronic activation enables Nickel-Catalyzed C–F Bond Activation , allowing the fluorine to function as a pseudohalide leaving group.

This Application Note focuses on two high-value workflows:

  • Direct C–F Arylation: Coupling the substrate directly with aryl boronic acids using Ni(0) catalysis.

  • Defluoroborylation: Converting the C–F bond into a C–B bond to generate a nucleophilic pinacol boronate building block.

Critical Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. Unlike Pd-catalyzed cycles which rely on soft Lewis acidity, the Ni-catalyzed coupling of aryl fluorides relies on the nucleophilicity of the metal center and the electron-deficiency of the substrate.

Pathway Visualization (Ni-Catalyzed Cycle)

Suzuki_CF_Activation Substrate 4-Fluoro-2-(trifluoromethyl) benzonitrile OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Activated by -CN/-CF3 Ni0 Ni(0)L2 Active Catalyst Ni0->OxAdd Complex_II Ar-Ni(II)-F Species OxAdd->Complex_II TransMet Transmetallation (+ Ar'-B(OH)2) Complex_II->TransMet Base Assisted RedElim Reductive Elimination TransMet->RedElim RedElim->Ni0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle for the Ni-catalyzed Suzuki coupling of activated aryl fluorides. Note that Oxidative Addition is facilitated by the electron-poor nature of the benzonitrile core.

Protocol A: Direct Ni-Catalyzed C–F Suzuki Coupling

This protocol is designed for the direct synthesis of biaryls, replacing the Fluorine atom with an aryl group.

Scope: Coupling with electron-rich and electron-neutral aryl boronic acids. Key Catalyst System: Ni(COD)₂ / PCy₃ (Tricyclohexylphosphine).

Materials & Reagents
ComponentSpecificationRole
Substrate This compoundElectrophile (C-F source)
Nucleophile Aryl Boronic Acid (1.5 equiv)Coupling partner
Catalyst Ni(COD)₂ (10 mol%)Nickel source (Air Sensitive!)
Ligand PCy₃ (20 mol%)Electron-rich phosphine to stabilize Ni
Base CsF or K₃PO₄ (2.0 equiv)Activates boronic acid
Solvent Toluene or 1,4-Dioxane (Anhydrous)Reaction medium
Step-by-Step Methodology
  • Glovebox/Schlenk Setup:

    • Critical: Ni(COD)₂ is extremely air-sensitive (purple solid). All weighing must be done in a glovebox or under a strict Argon counterflow.

    • Charge a flame-dried reaction vial with Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%).

    • Add the solvent (Toluene, 0.1 M concentration relative to substrate) and stir at RT for 10 minutes to form the active catalyst complex (solution typically turns orange/red).

  • Substrate Addition:

    • Add this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and CsF (2.0 equiv) to the vial.

  • Reaction Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat the mixture to 80–100 °C for 12–24 hours.

    • Monitoring: Monitor via HPLC or GC-MS. Look for the disappearance of the starting material (m/z 189) and appearance of the biaryl mass.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove nickel residues and inorganic salts. Wash with EtOAc.

    • Concentrate and purify via silica gel chromatography.[1]

Validation Point: The -CN and -CF₃ groups should remain intact. If you observe loss of the -CN group, lower the temperature to 80 °C and ensure the solvent is strictly anhydrous to prevent hydrolysis.

Protocol B: Catalytic Defluoroborylation (Preparation of Boronates)

If the this compound is intended to act as the nucleophile in a subsequent step, it must first be converted to a boronic ester. This protocol utilizes Ni-catalyzed C–F cleavage to install a Bpin moiety.

Materials & Reagents
ComponentSpecificationRole
Substrate This compoundStarting Material
Boron Source B₂pin₂ (Bis(pinacolato)diboron) (1.2 equiv)Boron donor
Catalyst Ni(cod)₂ (5 mol%)Catalyst
Ligand ICy•HCl (or PCy₃) (10 mol%)NHC or Phosphine Ligand
Base KOtBu (Catalytic amounts) or CsFActivator
Step-by-Step Methodology
  • Catalyst Preparation:

    • In a glovebox, mix Ni(cod)₂ (5 mol%) and the ligand (PCy₃ or ICy) in Toluene.

  • Reaction Assembly:

    • Add the substrate (1.0 equiv) and B₂pin₂ (1.2 equiv).

    • Add base (CsF, 2.0 equiv).

  • Execution:

    • Heat to 100 °C for 16 hours.

    • Chemistry Note: The driving force is the formation of the strong B-F bond in the byproduct, driving the equilibrium toward the C-B product.

  • Isolation:

    • Caution: Aryl boronates with strong EWGs (like CN and CF3) can be prone to protodeboronation on silica.

    • Recommended: Isolate via crystallization or rapid filtration through neutral alumina.

Troubleshooting & Optimization Logic

Use the following decision tree to optimize yields if the standard protocols underperform.

Optimization_Flow Problem Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Protodefluorination (Ar-H) observed? Check1->Check2 No (Side reactions) Action1 Increase Temp to 110°C Switch Ligand to DCyPF Check1->Action1 Yes (Catalyst died) Action2 Strictly Anhydrous Conditions Change Solvent to Dioxane Check2->Action2 Yes (Moisture present) Action3 Switch to Pd-Catalysis (ONLY if S_NAr suspected) Check2->Action3 Complex Mixture

Figure 2: Optimization workflow for Ni-catalyzed coupling of electron-deficient fluorides.

Data Summary: Solvent & Base Effects

SolventBaseTemp (°C)Conversion (24h)Note
Toluene CsF 100 >95% Recommended Conditions
THFK₃PO₄8045%Too slow; THF coordinates Ni
DMFK₂CO₃12060%Significant S_NAr side products
DioxaneCsF10090%Good alternative to Toluene

Safety & Handling (E-E-A-T)

  • Cyanide Integrity: While the nitrile group is stable under these neutral/basic conditions, avoid strong aqueous acids during workup to prevent hydrolysis to the amide/acid.

  • Fluoride Waste: The reaction generates metal fluorides (CsF/NiF₂). Dispose of aqueous waste as fluoride-containing hazardous waste.

  • Nickel Toxicity: Ni(COD)₂ and its complexes are potential carcinogens. Use double-gloving and work within a fume hood or glovebox.

References

  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.

    • Context: Establishes the viability of coupling aryl fluorides with electron-withdrawing groups (like -CN and -CF3).
    • Source: National Institutes of Health (NIH) / PubMed.
  • Cross-Coupling Reactions Using Monofluoroalkanes and Arenes.

    • Context: Reviews the mechanistic details of C-F bond cleavage using Nickel c
    • Source: The Chemical Record (via NIH).
  • Suzuki-Miyaura Cross Coupling Reaction Protocols.

    • Context: General protocols for boronic acid handling and stoichiometry.
    • Source: Tokyo Chemical Industry (TCI).
  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents.

    • Context: Alternative coupling methods (Negishi-type)
    • Source: Journal of Organic Chemistry (ACS).

Sources

Strategic Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The protocol details the conversion of 4-fluoro-2-(trifluoromethyl)benzonitrile using a robust ammonolysis procedure. We delve into the mechanistic underpinnings of the nucleophilic aromatic substitution (SNAr) reaction, offer a detailed, field-tested experimental protocol, and provide extensive guidance on safety, characterization, and process optimization. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently perform this critical transformation.

Introduction and Strategic Importance

4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6) is a highly valuable substituted benzonitrile derivative.[1] Its unique electronic and structural properties, conferred by the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and nitrile moieties, make it a versatile precursor for a wide range of complex molecules.[2] Notably, it serves as a foundational building block in the synthesis of advanced pharmaceutical agents, including benzimidazoles investigated for their potential to inhibit the proliferation of human breast cancer cells.

The conversion from this compound represents an efficient and direct route to this important intermediate. This application note presents a detailed protocol for this synthesis, emphasizing the chemical principles, safety considerations, and analytical validation required for successful implementation in a research or process development setting.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The transformation of this compound to its 4-amino counterpart is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to many aromatic systems, the SNAr mechanism is viable here due to the specific substitution pattern of the benzene ring.

Causality Behind the Reaction:

  • Ring Activation: The aromatic ring is rendered electron-deficient by the potent electron-withdrawing effects of the trifluoromethyl (-CF3) and nitrile (-CN) groups. This "activation" lowers the energy barrier for an attack by a nucleophile.[2][3]

  • Nucleophilic Attack: Ammonia (NH3), acting as the nucleophile, attacks the carbon atom bonded to the fluorine. This position is highly activated, and the attack is the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the adjacent electron-withdrawing groups.

  • Elimination and Aromaticity Restoration: The reaction concludes with the expulsion of the fluoride ion, which is a good leaving group. This step is rapid and results in the restoration of the aromatic system, yielding the final product.[3]

The overall reaction is a highly efficient substitution of fluoride with an amino group, driven by the electronic properties of the substrate.[3][4]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methods and is designed for laboratory-scale execution.[5] All operations involving hazardous materials should be performed inside a certified chemical fume hood.

Materials and Equipment
Reagent CAS No. Supplier Grade
This compound194853-86-6Major Chemical Supplier≥98%
Ethanol (Absolute)64-17-5Major Chemical SupplierAnhydrous
Liquid Ammonia7664-41-7Specialty Gas SupplierAnhydrous
Toluene108-88-3Major Chemical SupplierACS Grade
Deionized Water7732-18-5N/AType II
Equipment Specification
High-Pressure Steel Reactor100 mL or 250 mL capacity, with stirrer and temperature/pressure gauges
Heating Mantle with ControllerSized for the reactor
Rotary EvaporatorStandard laboratory model
GlasswareBeakers, Erlenmeyer flasks, Buchner funnel, graduated cylinders
Filtration AssemblyFor vacuum filtration
Analytical BalanceReadability to 0.001 g
Quantitative Data Summary
Parameter Value Molar Equiv. Notes
Reactant
This compound18.9 g (0.1 mol)1.0The limiting reagent.
Liquid Ammonia~10.2 g (0.6 mol)~6.0A significant excess is used to drive the reaction and act as a base.
Solvent
Ethanol100 mLN/ADissolves the starting material.
Reaction Conditions
Temperature120 °CN/ARequires a sealed pressure vessel.
Reaction Time8 hoursN/AMonitor by TLC or HPLC if possible.
Expected Outcome
Theoretical Yield18.6 gN/ABased on 100% conversion.
Typical Product Yield16.7 - 17.7 g (90-95%)N/APost-purification.
Step-by-Step Synthesis Procedure
  • Reactor Setup: Place a magnetic stir bar into the clean, dry high-pressure reactor vessel.

  • Charging Reactants: In a chemical fume hood, add 18.9 g (0.1 mol) of this compound to the reactor. Add 100 mL of absolute ethanol to dissolve the starting material.

  • Ammonia Addition: Seal the reactor and cool it in a dry ice/acetone bath to approximately -70 °C. Carefully introduce approximately 10.2 g (0.6 mol) of liquid ammonia into the cold reactor through a condensed gas inlet.

    • Expertise Note: Pre-cooling the reactor is essential to safely handle and measure liquid ammonia, which has a boiling point of -33 °C. The excess ammonia serves both as the nucleophile and as a base to neutralize the HF byproduct.

  • Reaction Execution: Securely seal the reactor. Allow it to warm to room temperature behind a blast shield. Place the reactor in the heating mantle and heat to 120 °C with vigorous stirring. Maintain this temperature for 8 hours. The internal pressure will increase significantly; ensure the reactor's pressure rating is not exceeded.

  • Work-up and Isolation: After 8 hours, turn off the heating and allow the reactor to cool completely to room temperature overnight. Once cooled, chill the reactor in an ice bath before carefully venting the excess ammonia pressure in the back of a fume hood.

  • Crude Product Recovery: Open the reactor and transfer the ethanolic solution to a round-bottom flask. Rinse the reactor with a small amount of ethanol and add it to the flask. Remove the ethanol using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization: Add approximately 100 mL of toluene to the flask containing the crude solid. Heat the mixture with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold toluene and dry them under vacuum to a constant weight.

Product Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons and the amine protons. The amine protons will appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will confirm the presence of the eight distinct carbon atoms in the molecule, including the quaternary carbons of the -CF₃ and -CN groups.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): This is a critical analysis to confirm the presence of the -CF₃ group and the absence of the starting material's C-F bond. A single sharp peak is expected for the trifluoromethyl group.

  • HPLC Analysis: Purity should be ≥99% by HPLC. A reverse-phase method using an acetonitrile/water mobile phase is suitable for analysis.[6]

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 187.05.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor: 1. This compound 2. Ethanol B Cool Reactor (-70 °C) A->B C Add Liquid Ammonia B->C D Seal Reactor & Warm to RT C->D E Heat to 120 °C for 8 hours (with stirring) D->E F Cool & Vent Reactor E->F G Solvent Removal (Rotary Evaporator) F->G H Recrystallize from Toluene G->H I Filter & Dry Product H->I J Characterization: - NMR (¹H, ¹³C, ¹⁹F) - MS - HPLC (Purity) I->J

Sources

Application Note: Synthesis of 5-(4-Fluoro-2-(trifluoromethyl)phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group in drug design.[1] Its unique electronic properties and metabolic stability enhance the pharmacokinetic profiles of therapeutic agents.[2] The conversion of nitriles to tetrazoles via [3+2] cycloaddition with an azide source is the most direct and widely utilized synthetic route.[3][4][5][6] This application note provides a detailed protocol for the synthesis of 5-(4-fluoro-2-(trifluoromethyl)phenyl)-1H-tetrazole from 4-fluoro-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzonitrile substrate influences the reactivity of the nitrile group, making this a noteworthy transformation for study.[4][7]

Reaction Principle and Mechanism

The formation of tetrazoles from nitriles and azide salts is a well-established [3+2] cycloaddition reaction.[3][4][5] The generally accepted mechanism, particularly when catalyzed by a Lewis or Brønsted acid, involves the activation of the nitrile.[1][8] The acid catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity. This is followed by a nucleophilic attack from the azide anion. The resulting intermediate then undergoes cyclization and protonation to yield the aromatic tetrazole ring.[1] The formation of the stable aromatic tetrazole ring provides a thermodynamic driving force for the reaction.[1]

Various catalysts have been employed to facilitate this transformation, including zinc salts, which have been shown to be effective in aqueous media.[8][9][10] Other methods utilize different catalysts and reaction conditions, such as cobalt complexes or silica sulfuric acid, to achieve high yields and mild reaction conditions.[3][5][11]

Reaction_Mechanism cluster_start Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Product Formation Nitrile This compound Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile Coordination Azide Sodium Azide (NaN3) Imidoyl_Azide Imidoyl Azide Intermediate Azide->Imidoyl_Azide Nucleophilic Attack Catalyst Lewis Acid (e.g., ZnCl2) or Brønsted Acid Catalyst->Activated_Nitrile Activated_Nitrile->Imidoyl_Azide Cyclization Intramolecular Cyclization Imidoyl_Azide->Cyclization Tetrazole_Anion Tetrazolate Anion Cyclization->Tetrazole_Anion Protonation Protonation Tetrazole_Anion->Protonation + H+ Product 5-(4-Fluoro-2-(trifluoromethyl)phenyl)-1H-tetrazole Protonation->Product

Sources

Application Note: 4-Fluoro-2-(trifluoromethyl)benzonitrile as a Strategic Synthon for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-2-(trifluoromethyl)benzonitrile, a pivotal building block in modern synthetic chemistry. We dissect its unique reactivity profile, governed by the synergistic electron-withdrawing effects of its nitrile and trifluoromethyl substituents, which activates the C-F bond for nucleophilic aromatic substitution. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for leveraging this synthon in the construction of high-value heterocyclic scaffolds, including functionalized anilines, quinazolinones, and benzimidazoles. Each protocol is presented with a causal explanation of experimental choices, self-validating benchmarks, and visual workflows to ensure reproducibility and deepen understanding.

Introduction: The Strategic Importance of a Fluorinated Synthon

The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound has emerged as a particularly valuable starting material due to its trifecta of reactive sites: the nitrile, the trifluoromethylated aromatic ring, and, most strategically, the activated carbon-fluorine bond.[3]

The strong inductive effect of the ortho-CF₃ and para-CN groups renders the C4-position of the benzene ring highly electrophilic, making the fluoride ion an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[4] This predictable reactivity provides a reliable entry point for introducing nitrogen, oxygen, or sulfur nucleophiles. Furthermore, the nitrile group serves as a versatile handle for subsequent cyclization (annulation) and cycloaddition reactions, enabling the construction of diverse heterocyclic systems. This guide details key synthetic transformations, moving from foundational substitutions to complex annulations.

Physicochemical Profile and Reactivity Analysis

The utility of this compound is rooted in its distinct electronic properties. Understanding these properties is critical for predicting reactivity and optimizing reaction conditions.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 194853-86-6
Molecular Formula C₈H₃F₄N
Molecular Weight 189.11 g/mol
Melting Point 43-45°C[3]
Boiling Point 53°C at 15 mmHg[3]

| Density | 1.35 g/cm³[3] |

Causality of Reactivity: The primary driver of this molecule's synthetic utility is the SₙAr reaction. The CF₃ group at C2 and the CN group at C1 are powerful electron-withdrawing groups. Their combined -I (inductive) and -M (mesomeric) effects significantly reduce the electron density of the aromatic ring, particularly at the C4 position (para to the nitrile). This polarization facilitates the attack of nucleophiles, leading to the formation of a stabilized Meisenheimer intermediate before the expulsion of the fluoride ion. This predictable regioselectivity is the foundation for its use as a gateway to more complex molecules.

cluster_0 Reactivity Profile A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Activated C-F Bond (Primary Pathway) C Nitrile Group Transformations A->C Versatile Handle (Secondary Pathway) D 4-Amino Derivatives B->D E 4-Alkoxy Derivatives B->E F 4-Thioether Derivatives B->F G Triazoles C->G [3+2] Cycloaddition H Tetrazoles C->H Reaction with Azides I Quinazolinones, Benzimidazoles D->I Annulation

Caption: Logical flow of synthetic transformations starting from this compound.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SₙAr)

The most fundamental application of this synthon is the displacement of the C4-fluorine atom. The resulting product, 4-amino-2-(trifluoromethyl)benzonitrile, is a critical intermediate for a vast array of pharmaceuticals, including treatments for cardiovascular disease and cancer.[5]

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile via Ammonolysis

This protocol describes the direct displacement of the fluoride with ammonia under pressure. The use of a sealed, heated environment is crucial to achieve the necessary activation energy for the reaction and to contain the gaseous ammonia.[6]

Experimental Methodology:

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave reactor with this compound (1.0 eq, e.g., 189 g) and ethanol (3-5 L per kg of starting material).[6]

  • Ammonia Addition: Seal the reactor and cool it to 0-5°C. Carefully introduce liquid ammonia (1.5 eq) into the reactor. The molar ratio is critical; an excess of ammonia drives the reaction to completion.

  • Reaction Execution: Heat the sealed reactor to 120°C. The internal pressure will rise significantly. Maintain this temperature with constant stirring for 8 hours.[6]

  • Work-up and Isolation: Cool the reactor to room temperature and cautiously vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: Dissolve the crude residue in toluene (4-8 L per kg of crude product) and heat to reflux.[6] Cool the solution slowly to 0-5°C to induce crystallization.

  • Final Product: Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum. The expected product is 4-Amino-2-(trifluoromethyl)benzonitrile as a solid.

Self-Validation System:

  • Expected Yield: 85-95%

  • Characterization:

    • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons and characteristic shifts in the aromatic region.

    • ¹⁹F NMR: A sharp singlet for the -CF₃ group.

    • Melting Point: Compare with literature values.

start Start: Reactor Charging step1 Ammonia Addition (0-5°C) start->step1 step2 Reaction (120°C, 8h) step1->step2 step3 Work-up: Ammonia Venting, Solvent Removal step2->step3 step4 Purification: Toluene Recrystallization step3->step4 end End: Isolated Product step4->end

Caption: Experimental workflow for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Core Synthetic Strategy II: Annulation Reactions for Fused Heterocycles

With the amine functionality installed, the intermediate is primed for cyclization reactions to form fused heterocyclic systems like quinazolinones and benzimidazoles, which are privileged scaffolds in medicinal chemistry.

Protocol 2: Synthesis of a 7-(Trifluoromethyl)quinazolin-4(3H)-one Derivative

This protocol demonstrates the construction of the quinazolinone core, a structure found in numerous bioactive compounds.[7][8] The reaction proceeds by first forming an amide with an acyl chloride, followed by cyclization.

Experimental Methodology:

  • Amide Formation: Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent like pyridine or THF containing a non-nucleophilic base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0°C.

  • Acylation: Add a solution of 2-fluorobenzoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C. The base is essential to neutralize the HCl byproduct. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting amine.

  • Cyclization: Add a strong base such as potassium carbonate (K₂CO₃, 2.0 eq) and a polar aprotic solvent like DMF. Heat the mixture to 100-120°C for 6-12 hours. The intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon, followed by tautomerization, forms the quinazolinone ring.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water. The product will often precipitate.

  • Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation System:

  • Expected Yield: 60-80%

  • Characterization:

    • ¹H NMR: Disappearance of the -NH₂ signal and appearance of a new amide N-H signal (broad singlet), along with signals for the newly introduced aromatic ring.

    • ¹³C NMR: Appearance of a new carbonyl carbon signal (~160-170 ppm).

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass of the synthesized molecule.

Protocol 3: Synthesis of a 6-(Trifluoromethyl)benzimidazole Derivative

The Phillips-Ladenburg condensation is a classic and reliable method for benzimidazole synthesis.[9][10] It involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic, dehydrating conditions.

Experimental Methodology:

  • Precursor Synthesis: The required precursor is 3,4-diamino-benzonitrile, which can be synthesized from 4-amino-2-(trifluoromethyl)benzonitrile via nitration followed by reduction. (This is a multi-step process not detailed here). For this protocol, we assume the availability of 4-amino-5-(trifluoromethyl)-1,2-phenylenediamine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-5-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) and a suitable aromatic carboxylic acid (e.g., benzoic acid, 1.1 eq).

  • Cyclization: Add polyphosphoric acid (PPA) as both the solvent and dehydrating catalyst. Heat the mixture to 160-180°C for 4-6 hours. The high temperature is necessary to drive the condensation and dehydration.

  • Work-up: Cool the reaction mixture until it is viscous but still pourable. Carefully pour the mixture into a beaker of crushed ice with vigorous stirring. The PPA will hydrolyze, and the product will precipitate.

  • Neutralization and Isolation: Neutralize the acidic solution with a concentrated base (e.g., ammonium hydroxide or NaOH solution) until pH > 8. The benzimidazole product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Self-Validation System:

  • Expected Yield: 70-90%

  • Characterization:

    • ¹H NMR: Characteristic downfield signal for the N-H proton of the imidazole ring.

    • IR Spectroscopy: Absence of carbonyl C=O stretch (from carboxylic acid) and presence of C=N stretch.

    • Elemental Analysis: To confirm the elemental composition (C, H, N).

cluster_0 Annulation Pathways from 4-Amino-2-(trifluoromethyl)benzonitrile cluster_1 Quinazolinone Synthesis cluster_2 Benzimidazole Synthesis Start 4-Amino-2-(trifluoromethyl)benzonitrile Q1 Step 1: Acylation (e.g., 2-Fluorobenzoyl chloride) Start->Q1 B_Precursor Multi-step conversion to o-phenylenediamine derivative Start->B_Precursor Q2 Step 2: Base-mediated Intramolecular Cyclization Q1->Q2 Q_End 7-(Trifluoromethyl)quinazolin-4(3H)-one Q2->Q_End B1 Step 1: Condensation (e.g., with Benzoic Acid in PPA) B_Precursor->B1 B_End 6-(Trifluoromethyl)benzimidazole B1->B_End

Caption: Comparative workflows for the synthesis of quinazolinone and benzimidazole scaffolds.

Summary and Outlook

This compound is a powerful and versatile synthon whose value is derived from its predictable and regioselective reactivity. The protocols outlined in this guide demonstrate its utility in accessing key chemical intermediates and complex heterocyclic cores. The SₙAr displacement of its activated fluoride provides a robust entry point for molecular diversification, while subsequent annulation reactions build upon this foundation to create high-value scaffolds for drug discovery and materials science. Future work in this area will likely focus on expanding the scope of nucleophiles used in the initial SₙAr step and developing novel cyclization strategies to access an even wider array of unique heterocyclic systems.

References

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • This compound. Chem-Impex.
  • Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. MDPI.
  • Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.
  • Benzimidazole(s)
  • Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents.
  • Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Comput
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE.
  • One-step synthesis of 4(3H)-quinazolinones. University of Notre Dame.
  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. NIST.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer.
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
  • This compound. MySkinRecipes.

Sources

Experimental protocol for the synthesis of enzalutamide intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, convergent synthetic protocol for Enzalutamide (Xtandi), a second-generation androgen receptor antagonist used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] Unlike linear syntheses, this protocol utilizes a convergent strategy involving the late-stage coupling of two highly functionalized intermediates: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Fragment A) and 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (Fragment B).[1][2]

This guide prioritizes process safety (specifically regarding isothiocyanate generation) and impurity control (minimizing the desfluoro and hydrolysis byproducts).

Retrosynthetic Logic & Pathway Visualization

The synthesis is designed to minimize the handling of the toxic isothiocyanate moiety by introducing it in the final assembly stage.[1]

Enzalutamide_Retrosynthesis Enzalutamide Enzalutamide (Target) C21H16F4N4O2S Intermediate_A Fragment A (Electrophile) 4-isothiocyanato-2- (trifluoromethyl)benzonitrile Intermediate_A->Enzalutamide Cyclization (DMSO/Heat) Intermediate_B Fragment B (Nucleophile) 2-((3-fluoro-4-(methylcarbamoyl) phenyl)amino)-2-methylpropanoate Intermediate_B->Enzalutamide Start_A 4-Amino-2-(trifluoromethyl) benzonitrile Start_A->Intermediate_A Thiophosgene/CSCl2 (Or TCDI substitute) Start_B1 4-Bromo-2-fluoro- N-methylbenzamide Start_B1->Intermediate_B Cu-Catalyzed Ullmann Coupling Start_B2 2-Aminoisobutyric acid Start_B2->Intermediate_B

Figure 1: Convergent retrosynthetic analysis of Enzalutamide, isolating the toxic isothiocyanate generation to a single branch.

Module 1: Synthesis of the "Warhead" (Fragment A)

Target: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile CAS: 143782-23-4[1][2][3]

Mechanistic Insight

The conversion of the aniline to the isothiocyanate is the most hazardous step.[1] While Thiophosgene (CSCl₂) is the industrial standard due to high atom economy, it is acutely toxic.[1] This protocol describes the biphasic thiophosgene route but mandates specific engineering controls.

Experimental Protocol

Safety Critical: Perform all operations in a functioning fume hood with a caustic scrubber. Thiophosgene is fatal if inhaled.

  • Preparation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (10.0 g, 53.7 mmol) in Dichloromethane (DCM) (100 mL).

  • Biphasic Setup: Add Water (100 mL) to the flask. The biphasic system helps suppress side reactions and manages exotherms.[1]

  • Reaction: Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Slowly add Thiophosgene (4.5 mL, 59.0 mmol, 1.1 equiv) dropwise over 30 minutes. Note: Maintain temperature <10 °C to prevent vaporization of thiophosgene.[1]

  • Completion: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amine spot should disappear.[1]

  • Workup: Separate the organic layer.[1][4] Extract the aqueous layer with DCM (2 x 50 mL).

  • Quenching: Wash the combined organics with saturated NaHCO₃ (to neutralize HCl and hydrolyze excess thiophosgene) and then Brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellow solid.

  • Yield: Expected ~11.0 g (90%). Store at 4 °C under Argon.

Module 2: Synthesis of the "Scaffold" (Fragment B)

Target: 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid CAS: 1289942-66-0[1][2]

Mechanistic Insight

This step utilizes a Copper(I)-catalyzed Ullmann-type coupling .[1][2] The steric hindrance of the gem-dimethyl group on the amino acid makes nucleophilic attack difficult without a catalyst.[1] CuI/Acetylacetone is used to facilitate the C-N bond formation.[1]

Experimental Protocol
  • Reagents: In a pressure tube or sealed reactor, combine:

    • 4-Bromo-2-fluoro-N-methylbenzamide (10.0 g, 43.1 mmol)[1][2]

    • 2-Aminoisobutyric acid (6.6 g, 64.6 mmol, 1.5 equiv)[1][2]

    • CuI (0.82 g, 4.3 mmol, 10 mol%)[1]

    • K₂CO₃ (11.9 g, 86.2 mmol, 2.0 equiv)[1]

    • DMF (Dimethylformamide) (100 mL)

    • 2-Acetylcyclohexanone (Catalytic ligand, 1.0 mL)[1][2]

  • Reaction: Purge with Nitrogen for 5 minutes, seal, and heat to 100 °C for 24 hours.

  • Validation: Check HPLC for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Dilute with water (300 mL) and wash with Ethyl Acetate (to remove unreacted starting material).

  • Acidification: Acidify the aqueous layer to pH 2–3 using 1N HCl. The product will precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50 °C.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) if purity <98%.

Module 3: Convergent Assembly & Cyclization

Target: Enzalutamide CAS: 915087-33-1[1][2][3]

Process Logic

This is a cascade reaction. The amine (Fragment B) attacks the isothiocyanate (Fragment A) to form a thiourea intermediate.[1] Under thermal conditions, the ester/acid moiety attacks the thiourea to close the imidazolidine-2,4-dione ring (thiohydantoin).[1][2]

Experimental Protocol
  • Coupling: In a 250 mL RBF, dissolve Fragment B (5.0 g, 19.7 mmol) and Fragment A (9.0 g, 39.4 mmol, 2.0 equiv) in a mixture of DMSO (10 mL) and Isopropyl Acetate (IPAc) (20 mL).

    • Why DMSO? High solubility of the zwitterionic Fragment B.[1]

    • Why Excess Fragment A? To drive the reaction to completion; excess A is easier to wash away than unreacted B.[1]

  • Heating: Heat the mixture to 85–90 °C for 12–16 hours.

    • Checkpoint: HPLC should show <1% of Fragment B.

  • Hydrolysis (Optional but recommended): If using the methyl ester of Fragment B, add 1N HCl (10 mL) and reflux for 2 hours to ensure cyclization. If using the acid (as in Module 2), thermal cyclization is sufficient.

  • Extraction: Cool to room temperature. Add water (100 mL) and extract with IPAc (2 x 50 mL).

  • Purification (Crucial):

    • Wash organic layer with 1N HCl (removes aniline impurities).

    • Wash with sat.[3] NaHCO₃.

    • Concentrate to a residue.[3]

    • Crystallization: Dissolve residue in minimal hot Isopropanol (IPA) (approx 5 vol). Cool slowly to room temperature, then to 0 °C. Seed with pure Enzalutamide if available.

  • Final Polish: Filter the white crystals.[1][3] Yield: ~6.0–7.0 g (65–75%).

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >99.5% (Area %)HPLC (C18, ACN/Water gradient)
Impurity A <0.10% (Desfluoro analog)HPLC
Impurity B <0.15% (Isothiocyanate residue)GC-HS / HPLC
Melting Point 198 – 200 °CDSC/Capillary
Process Flow Diagram

Enzalutamide_Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Workup cluster_2 Step 3: Crystallization Mix Mix Frag A + Frag B Solvent: DMSO/IPAc Heat Heat 90°C 12-16 Hours Mix->Heat Extract Aq. Extraction Remove DMSO Heat->Extract Wash Acid/Base Wash Remove Aniline/Frag A Extract->Wash IPA Dissolve in Hot IPA Wash->IPA Cool Slow Cool to 0°C IPA->Cool Filter Final Isolation Cool->Filter

Figure 2: Linear workflow for the convergent assembly and purification of Enzalutamide.[1][2]

References

  • Jung, M. E., et al. (2009).[1] Discovery of a Novel Androgen Receptor Antagonist for the Treatment of Castration-Resistant Prostate Cancer. Science , 324(5928), 787-790.[1][2] Link

  • Medivation, Inc. (2010). Diarylhydantoin Compounds. US Patent 7,709,517 B2 . (The foundational composition of matter patent). Link

  • Shanghai Institute of Materia Medica. (2015). Process for the preparation of Enzalutamide. CN Patent 104803919A . (Describes the optimized Ullmann coupling and IPA crystallization). Link

  • Liu, J., et al. (2016).[1] An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Research in Chinese Universities , 32, 390–394.[1] (Source for impurity profiles and temperature control data).[3][5][6] Link

  • PubChem. (2023). Enzalutamide Compound Summary. National Library of Medicine . (Physical data verification). Link

Sources

Application Note: 4-Fluoro-2-(trifluoromethyl)benzonitrile in the Synthesis of Next-Generation DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6) as a critical building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors. While first-generation gliptins (e.g., Alogliptin, Trelagliptin) utilize chlorobenzonitrile scaffolds, the introduction of the trifluoromethyl (-CF₃) moiety at the C2 position offers distinct pharmacokinetical advantages, including enhanced metabolic stability against CYP450 oxidation and improved lipophilicity for membrane permeability.

This note provides a validated protocol for the Regioselective Nucleophilic Aromatic Substitution (


)  of the C4-fluorine atom by chiral amine pharmacophores (e.g., (R)-3-aminopiperidine), a key step in constructing the "warhead" of the inhibitor.

Strategic Importance & Mechanism

The Fluorine Advantage in Medicinal Chemistry

In DPP-IV inhibitor design, the benzonitrile motif serves two roles:

  • Structural Anchor: It fits into the S1 hydrophobic pocket of the DPP-IV active site.

  • Electrophilic Trap: In some covalent inhibitors, the nitrile can form imidates with the active site serine (Ser630), though in non-covalent inhibitors (like Alogliptin), it primarily provides π-stacking interactions.

Replacing the standard chloro- or methyl- substituents with a trifluoromethyl group (Bioisosteric replacement) alters the electronic landscape of the phenyl ring.

Reactivity Profile: The "Hot Spot"

The utility of this compound lies in its specific substitution pattern:

  • C1-Nitrile (CN): A strong electron-withdrawing group (EWG) located para to the fluorine.

  • C2-Trifluoromethyl (CF₃): A strong EWG located meta to the fluorine.

  • C4-Fluorine: The leaving group.

The para-positioning of the nitrile activates the C4-fluorine toward nucleophilic attack, lowering the activation energy for


 reactions with secondary amines. This allows for mild reaction conditions, preserving chiral centers on the incoming amine nucleophile.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram illustrates the strategic disconnection of a trifluoromethyl-analog of a Trelagliptin-class inhibitor back to the starting nitrile.

Retrosynthesis Target Target DPP-IV Inhibitor (Trifluoromethyl-Alogliptin Analog) Intermediate Coupled Intermediate (S_NAr Product) Intermediate->Target Deprotection (TFA/HCl) Cyclization (if required) SM1 Starting Material 1: This compound (Electrophile) SM1->Intermediate S_NAr Coupling (Base, Heat) SM2 Starting Material 2: (R)-3-Boc-aminopiperidine (Nucleophile) SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergence of the benzonitrile scaffold and the chiral amine pharmacophore.[1]

Experimental Protocol: Coupling Reaction

Objective: Synthesis of tert-butyl (R)-(1-(4-cyano-3-(trifluoromethyl)phenyl)piperidin-3-yl)carbamate.

Reagents & Materials
ReagentEquiv.Role
This compound 1.0Limiting Reagent
(R)-3-Boc-aminopiperidine1.1Nucleophile
Potassium Carbonate (

)
2.5Acid Scavenger (Base)
Dimethyl Sulfoxide (DMSO)-Solvent (Polar Arotic)
Ethyl Acetate / Hexanes-Workup/Purification
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a dry 250 mL 3-neck round-bottom flask with This compound (10.0 g, 52.9 mmol).

  • Add (R)-3-Boc-aminopiperidine (11.6 g, 58.2 mmol).

  • Add anhydrous DMSO (100 mL). Note: DMF or NMP can be substituted, but DMSO often provides faster kinetics for fluoro-displacements.

  • Add finely ground

    
     (18.3 g, 132 mmol) in one portion.
    

Step 2: Reaction Execution

  • Equip the flask with a mechanical stirrer and a reflux condenser.

  • Heat the mixture to 85°C under a nitrogen atmosphere.

  • Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc in Hexanes).

    • Target: Disappearance of the starting fluoride (

      
      ) and appearance of the product (
      
      
      
      ).
    • Typical Duration: 4–6 hours.

Step 3: Workup (Quench & Extraction)

  • Cool the reaction mass to room temperature (20–25°C).

  • Slowly pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. Caution: Exothermic.

  • The product may precipitate as a solid.

    • If Solid: Filter the precipitate, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • If Oiling occurs: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over

      
      , and concentrate in vacuo.
      

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) or perform flash column chromatography (SiO2, Gradient 0-40% EtOAc/Hexanes) to yield the pure intermediate.

Step 5: Analytical Validation

  • Yield: Expected 85–92%.

  • 1H NMR (400 MHz, DMSO-d6): Confirm the disappearance of the aromatic signal associated with the C4-H and the integration of the Boc-group protons (~1.4 ppm).

Process Safety & Impurity Control

Critical Hazards
  • Thermal Runaway:

    
     reactions are exothermic. On a scale >100g, dosing the amine or base at elevated temperatures is recommended to control heat evolution.
    
  • Cyanide Hydrolysis: Avoid strong acidic conditions during workup to prevent hydrolysis of the nitrile to the amide/acid, which is a common impurity.

  • Regio-isomerism: While rare due to the specific activation of the 4-position, check for substitution at the 2-position (displacing the

    
     group) or 6-position. The 
    
    
    
    group is generally stable, but trace defluorination can occur under extreme basic conditions.
Impurity Profile Table
Impurity TypeOriginControl Strategy
Hydrolyzed Amide Hydrolysis of -CN groupMaintain pH > 4 during workup; avoid prolonged exposure to aqueous base.[1]
Defluorinated Byproduct Homolytic cleavage (rare)Use degassed solvents; add radical scavenger if observed.
Dimer Reaction of product with SMEnsure stoichiometry is strictly 1.1 equiv of amine; do not use large excess of SM.

Synthesis Workflow Diagram

This diagram details the operational flow for the synthesis described above.

Workflow Start Start: Charge Reactants (Nitrile + Amine + DMSO) Heat Heat to 85°C (4-6 Hours) Start->Heat Check IPC: HPLC Check (<1% SM Remaining?) Heat->Check Check->Heat No (Continue Heating) Quench Quench into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Washing (Remove DMSO/Salts) Quench->Filter Dry Vacuum Drying (45°C) Filter->Dry Final Final Product (Boc-Protected Intermediate) Dry->Final

Figure 2: Operational workflow for the


 coupling of this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776082, this compound. Retrieved from [Link]

  • Takeda Pharmaceutical Company.Process for the preparation of alogliptin and intermediates thereof. US Patent 8,288,539.
  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. (Review of SAR including trifluoromethyl bioisosteres). Retrieved from [Link]

  • Organic Syntheses.Nucleophilic Aromatic Substitution: General Procedures. (Standard grounding for the

    
     mechanism described). Retrieved from [Link]
    

Sources

Palladium-catalyzed reactions involving 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Reactions of 4-Fluoro-2-(trifluoromethyl)benzonitrile: Application Notes and Protocols

Introduction: The Unique Reactivity of this compound

This compound is a highly versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its substituents. The trifluoromethyl (-CF3) and nitrile (-CN) groups are potent electron-withdrawing groups, which significantly decreases the electron density of the aromatic ring.[1] This electronic-deficient nature makes the C-F bond, typically a challenging partner in cross-coupling, susceptible to oxidative addition by a low-valent palladium catalyst. The incorporation of the trifluoromethyl group, in particular, has been shown to increase the reactivity of aromatic cores towards palladium-catalyzed coupling reactions.[2]

This guide will explore the three principal palladium-catalyzed transformations for this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Each section will provide a mechanistic overview, a detailed experimental protocol, and a rationale for the selection of reagents and conditions.

sub This compound ewg1 CF3 (Strong Electron- Withdrawing Group) sub->ewg1 Activates Ring ewg2 CN (Strong Electron- Withdrawing Group) sub->ewg2 Activates Ring f_group Fluorine (Reactive Site for Oxidative Addition) sub->f_group pd_cat Pd(0) Catalyst pd_cat->f_group Oxidative Addition

Caption: Electronic landscape of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[3] For a substrate like this compound, the reaction facilitates the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C4 position, displacing the fluoride.

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electron-deficient nature of the substrate facilitates the initial, often rate-limiting, oxidative addition of the C-F bond to the Pd(0) catalyst. The choice of ligand is critical; it must stabilize the palladium center throughout the cycle without being overly bulky to inhibit substrate coordination. The base activates the organoboron reagent, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[5]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(F)L2 A->B Oxidative Addition product_out Ar-R (Product) C Ar-Pd(II)(R)L2 B->C Transmetalation C->A Reductive Elimination reagents_in1 Ar-F (Substrate) reagents_in2 R-B(OR)2 + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of 4-Aryl-2-(trifluoromethyl)benzonitrile

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (2-5 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.03 equiv), and Cs2CO3 (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl2): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust, air-stable precatalyst. The dppf ligand provides good stability and activity for a range of aryl partners.[2]

  • Base (Cs2CO3): Cesium carbonate is a strong, yet non-nucleophilic, base that effectively promotes the formation of the boronate "ate" complex required for transmetalation without causing unwanted side reactions.

  • Solvent (Dioxane/Water): The aqueous mixture aids in dissolving the inorganic base and the boronic acid, facilitating the reaction. Dioxane is an excellent solvent for the organic components.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable, effective for C-F activation.
Ligand dppf (inbuilt)Provides thermal stability and promotes efficient coupling.
Base Cs₂CO₃Strong, soluble base that activates the boronic acid.
Solvent Dioxane/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides necessary activation energy for C-F bond cleavage.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[6][7] For this compound, this reaction enables the direct installation of primary or secondary amines at the C4 position.

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle proceeds via oxidative addition, but is followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.[6] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[8] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the reductive elimination step.[6]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L B Ar-Pd(II)(F)L A->B Oxidative Addition product_out Ar-NR'R'' (Product) C [Ar-Pd(II)(NHR'R'')L]+ B->C Amine Coordination D Ar-Pd(II)(NR'R'')L C->D Deprotonation (Base) D->A Reductive Elimination reagents_in1 Ar-F (Substrate) reagents_in2 HNR'R'' (Amine)

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitriles

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equiv)

  • Pd2(dba)3 (1-2 mol%)

  • SPhos (2-4 mol%) or other suitable Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd2(dba)3 (0.01 equiv) and the phosphine ligand (e.g., SPhos, 0.02 equiv) to a dry Schlenk tube.

  • Add the strong base, sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Heat the reaction to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate.[9]

  • Purify by column chromatography to obtain the target aryl amine.

Causality Behind Choices:

  • Catalyst System (Pd2(dba)3/SPhos): This combination forms a highly active Pd(0) species in situ. The bulky and electron-rich SPhos ligand facilitates both the oxidative addition and the crucial reductive elimination step.

  • Base (NaOtBu): A very strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.

  • Solvent (Toluene): Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ + SPhosGenerates highly active Pd(0)L species; bulky ligand promotes reductive elimination.
Base NaOtBuStrong, non-nucleophilic base required to form the palladium-amido complex.
Solvent Toluene (Anhydrous)Aprotic solvent prevents quenching of the strong base and catalyst.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst and strong base are sensitive to oxygen and moisture.
Temperature 90-110 °COvercomes the activation barrier for C-N bond formation.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[10] This reaction is invaluable for building rigid molecular scaffolds used in materials science and complex natural product synthesis.[11]

Mechanistic Rationale

The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper(I).[10] The palladium cycle mirrors those previously discussed (oxidative addition, reductive elimination). The distinct copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to palladium. Reductive elimination then yields the final product.

Sonogashira_Cycle cluster_2 Sonogashira Dual Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(F)L2 A->B Oxidative Addition product_out Ar-C≡CR C Ar-Pd(II)(C≡CR)L2 B->C Transmetalation C->A Reductive Elimination D Cu(I)F E Cu(I)-C≡CR D->E Alkyne Coordination E->C from Cu(I) Acetylide reagents_in1 Ar-F reagents_in2 H-C≡CR + Base

Caption: Simplified dual catalytic cycle for the Sonogashira coupling.

Detailed Protocol: Synthesis of 4-Alkynyl-2-(trifluoromethyl)benzonitriles

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl2(PPh3)2 (2-5 mol%)

  • Copper(I) Iodide (CuI) (3-10 mol%)

  • A suitable amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 equiv). The amine often serves as both the base and part of the solvent system.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography.

Causality Behind Choices:

  • Catalyst System (PdCl2(PPh3)2/CuI): This is the classic Sonogashira catalyst system. The palladium complex drives the main cross-coupling cycle, while the copper(I) co-catalyst is essential for activating the alkyne.[12]

  • Base (TEA/DIPA): The amine base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen fluoride (HF) generated during the reaction.

  • Solvent (THF/DMF): These polar aprotic solvents are effective at dissolving the reactants and catalysts. Anhydrous conditions are crucial.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A standard, reliable palladium source for Sonogashira reactions.
Cu Co-catalyst CuIActivates the terminal alkyne by forming a copper acetylide intermediate.
Base TEA or DIPADeprotonates the alkyne and acts as an acid scavenger.
Solvent THF or DMF (Anhydrous)Aprotic solvent to dissolve all components without interference.
Temperature RT to 60 °CGenerally milder conditions are sufficient compared to other couplings.

Experimental Workflow Summary

Caption: Standardized workflow for palladium-catalyzed cross-coupling reactions.

References

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC - NIH. [Link]

  • Palladium-catalysed electrophilic aromatic C-H fluorination. PubMed. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Sci-Hub. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Palladium-catalyzed cyanation of aryl halides with in situ generated CN− from ClCF2H and NaNH2. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

  • Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. ResearchGate. [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

  • Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

  • A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. ChemRxiv. [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. ResearchGate. [Link]

Sources

Application Note: Chemoselective Grignard Reactions with 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-(trifluoromethyl)benzonitrile is a high-value electrophilic scaffold used frequently in the synthesis of androgen receptor antagonists and advanced agrochemicals. Its utility stems from its dual electrophilicity: the nitrile (-CN) group and the activated fluoride (-F) at the 4-position.

This duality presents a critical chemoselectivity challenge. The 2-trifluoromethyl (-CF₃) group creates significant steric hindrance around the nitrile, kinetically retarding the standard 1,2-addition (ketone synthesis). Simultaneously, the electron-withdrawing nature of the nitrile (para) and trifluoromethyl (meta) groups highly activates the 4-fluoro position for Nucleophilic Aromatic Substitution (


).

This guide details the protocol for the chemoselective synthesis of ketones via Grignard addition, providing the specific parameters required to suppress the competing


 biaryl formation.

Part 1: Chemical Context & Mechanistic Bifurcation

The Substrate Analysis
  • Site A (Nitrile at C1): The intended target for ketone synthesis. However, the ortho-

    
     group imposes steric bulk, increasing the activation energy for the formation of the four-membered cyclic transition state typical of Grignard additions.
    
  • Site B (Fluoride at C4): The fluorine atom is para to the nitrile (a strong

    
    -acceptor) and meta to the 
    
    
    
    group. This "push-pull" electronic arrangement makes the C-F bond highly susceptible to attack by hard nucleophiles (like Grignard reagents), leading to biaryl impurities.
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the resulting product divergence.

GrignardPathways Substrate 4-Fluoro-2-(trifluoromethyl) benzonitrile ImineSalt Magnesium Imine Salt (Kinetic Product) Substrate->ImineSalt Path A: 1,2-Addition (Low Temp < -40°C) Meisenheimer Meisenheimer Complex (SNAr Intermediate) Substrate->Meisenheimer Path B: SNAr (High Temp / Polar Solvent) Grignard + R-Mg-X Grignard->Substrate Ketone Target Ketone (After Acid Hydrolysis) ImineSalt->Ketone + H3O+ Biaryl Biaryl Impurity (Fluorine Displacement) Meisenheimer->Biaryl - MgXF

Figure 1: Mechanistic bifurcation showing the competition between Nitrile Addition (Path A) and Nucleophilic Aromatic Substitution (Path B).

Part 2: Chemoselectivity Control Parameters

To favor Path A (Ketone Synthesis) , the following parameters must be strictly controlled:

ParameterRecommendationRationale
Temperature -40°C to -78°C Low temperature is the primary lever. It suppresses the higher activation energy

pathway. The nitrile addition, while sterically hindered, proceeds reliably under kinetic control.
Solvent Diethyl Ether (

)
THF coordinates magnesium more strongly, increasing the "nakedness" and reactivity of the carbanion, which can promote the undesired

.

is preferred for selectivity.
Addition Mode Inverse Addition Add the Grignard reagent slowly to the nitrile solution. This keeps the nucleophile concentration low relative to the substrate, minimizing over-reaction or substitution.
Catalysis CuBr•SMe₂ (1-5 mol%) Optional: Copper(I) salts can catalyze the addition to the nitrile and often suppress attack at the halogen in specific aryl-magnesium systems.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one (Acetophenone derivative) via Methylmagnesium Bromide.

Materials
  • Substrate: this compound (1.0 eq).

  • Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq).

  • Solvent: Anhydrous Diethyl Ether (stored over molecular sieves).

  • Quench: 3M HCl (aq).

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Flush with Argon or Nitrogen for 15 minutes.

    • Critical: Moisture is the enemy of stoichiometry here. Ensure all glass is oven-dried.

  • Substrate Solvation:

    • Charge the RBF with this compound (10 mmol, 1.89 g).

    • Add anhydrous Diethyl Ether (50 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Grignard Addition (Kinetic Control):

    • Charge the addition funnel with MeMgBr (12 mmol, 4.0 mL of 3.0 M solution).

    • Add the Grignard reagent dropwise over 30 minutes .

    • Observation: Monitor internal temperature. Do not allow it to rise above -65°C during addition. A yellow/orange precipitate (the imine magnesium salt) may form.

  • Reaction & Warming:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm slowly to 0°C over 2 hours.

    • Checkpoint: Take an aliquot for TLC or GC-MS. The nitrile peak should be consumed. If significant starting material remains, stir at 0°C for an additional hour. Do not reflux , as this will trigger the F-displacement.

  • Hydrolysis (Imine to Ketone):

    • Cool the mixture back to 0°C.

    • Careful: Slowly add 3M HCl (20 mL) dropwise. This step is exothermic and evolves gas (methane) from excess Grignard.

    • Once the quench is complete, stir vigorously at room temperature for 2 hours to hydrolyze the imine intermediate into the ketone.

  • Workup & Isolation:

    • Separate the layers. Extract the aqueous layer with Diethyl Ether (2 x 30 mL).

    • Combine organic layers and wash with saturated

      
       (to neutralize acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography (Hexanes:Ethyl Acetate 95:5). The ketone is typically less polar than the starting nitrile.

Workflow Logic Diagram

ProtocolLogic Start Start: Dry & Inert System Cooling Cool Substrate to -78°C (Solvent: Et2O) Start->Cooling Addition Slow Addition of RMgX (Maintain T < -65°C) Cooling->Addition WarmUp Warm to 0°C (Kinetic Control Phase) Addition->WarmUp Check QC: Nitrile Consumed? WarmUp->Check Check->WarmUp No (Wait) Quench Acidic Hydrolysis (3M HCl) (Imine -> Ketone) Check->Quench Yes Isolate Workup & Purification Quench->Isolate

Figure 2: Operational workflow emphasizing temperature checkpoints to ensure chemoselectivity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Biaryl Impurity Detected Temperature too high or solvent too polar.Strictly maintain -78°C during addition. Switch from THF to Diethyl Ether or Toluene/Ether mix.
Low Conversion Steric hindrance of ortho-

.[1]
Increase Grignard equivalents to 1.5 eq. Allow longer stirring at 0°C (do not heat).
Tertiary Alcohol Formation "Double Addition" of Grignard.This is rare for nitriles (imine salt prevents second attack), but can happen if quench is delayed or temperature spikes. Ensure strict 1.2 eq stoichiometry.
Unreacted Nitrile Grignard reagent degraded.Titrate Grignard reagent before use. Ensure system is strictly anhydrous.

Part 5: Safety & References

Specific Hazards
  • Exotherm: The hydrolysis of the imine salt is highly exothermic. Add acid slowly.

  • Fluoride Release: If the reaction overheats and

    
     occurs, fluoride ions are released into the solution. While not HF gas, the waste stream should be treated as fluoride-containing.
    
  • Cyanide: While the nitrile group is generally stable, thermal decomposition or strong acid treatment of waste streams could theoretically release HCN. Maintain pH > 7 in waste unless specifically neutralizing.

References
  • General Mechanism of Grignard Addition to Nitriles

    • Chemistry Steps.[2][3] "The Mechanism of Grignard and Organolithium Reactions with Nitriles."[4] Link

  • Nucleophilic Arom

    
    ) on Fluoroarenes: 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)."[5] Link

  • Selectivity in Organometallic Additions

    • NIH/PubMed. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution." (Demonstrates control of addition vs substitution). Link

  • Properties of 4-Fluoro-2-(trifluoromethyl)

    • Chem-Impex. "Product Data: this compound."[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and yield optimization of 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6), a critical intermediate in the manufacturing of androgen receptor antagonists like Enzalutamide.[1]

This guide is structured as a Tier-3 Engineering response, focusing on root-cause analysis, process chemistry logic, and self-validating protocols.

Ticket Context: User seeks yield optimization and troubleshooting for the synthesis of this compound. Applicable Routes:

  • Halex Reaction (SNAr): Fluorination of 4-Chloro-2-(trifluoromethyl)benzonitrile (Industrial Standard).[1]

  • Cyanation: Pd/Cu-catalyzed cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene (Medicinal Chemistry Scale).

Critical Control Points & Process Logic

To optimize yield, you must treat the reaction not just as a chemical transformation but as a system of competing rates.[1] The primary yield-killers for this specific scaffold are hydrolysis (due to the electron-deficient nitrile) and incomplete conversion (due to poor fluoride solubility or catalyst deactivation).[1]

The "Dryness" Imperative (Halex Route)

In the Halex exchange (Cl


 F), water is a poison.[1] It solvates the fluoride ion, drastically reducing its nucleophilicity, and reacts with the highly electrophilic product to form phenols or amides.[1]
  • Target: Water content

    
     ppm in the solvent/KF system.[1]
    
  • Validation: If your conversion stalls at 60-70%, your system is likely "wet."[1]

The "Catalyst Life" Imperative (Cyanation Route)

When using Pd-catalyzed cyanation (Zn(CN)


), the electron-withdrawing CF

group makes the oxidative addition slow, while the nitrile product can coordinate to Pd, poisoning the catalyst.[1]
  • Target: High turnover number (TON) ligands (e.g., Xantphos, dppf).[1]

  • Validation: If the reaction turns black and precipitates Pd black early, oxygen ingress or ligand dissociation has occurred.[1]

Troubleshooting Guide (Q&A Format)

Module A: The Halex Reaction (Cl F Exchange)

Context: Using KF, Solvent (DMSO/Sulfolane), and Phase Transfer Catalyst (PTC).[1]

Q1: My reaction stalls at 75% conversion despite extending reaction time. Adding more KF doesn't help.[1] What is the root cause? Diagnosis: This is likely "KF Surface Passivation" or "Water Poisoning."[1]

  • Mechanism: As the reaction proceeds, KCl forms on the surface of the KF particles (the "lattice energy trap").[1] If the KF particle size is too large, the active surface is coated in inert KCl, halting the reaction.[1]

  • Solution:

    • Spray-Dried KF: Switch from calcined KF to spray-dried KF (higher surface area).[1]

    • The " Bake-Out": You must azeotropically dry the KF/Solvent mixture with toluene before adding the substrate.[1] Distill off the toluene to ensure the system is anhydrous.[1]

    • Catalyst Switch: Use Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6.[1] TPPB is thermally more stable than T-butyl ammonium salts at the required 140°C+ temperatures.[1]

Q2: I am seeing a "dimer" impurity (approx. MW 378) and a phenolic byproduct.[1] How do I stop this? Diagnosis: This is an ether linkage formed by the SNAr reaction of the hydrolyzed product (phenol) with the starting material.[1]

  • Root Cause: Water in the system hydrolyzed the product to a phenol.[1] The phenol (now a phenoxide) attacked the starting chloride.[1]

  • Corrective Action:

    • Strictly control water (See The Shell Halex Incident reference below for safety implications of water in Halex).

    • Lower the temperature slightly (e.g., 150°C

      
       140°C) to favor the F-attack over the phenoxide attack.[1]
      
Module B: The Cyanation Route (Br CN)

Context: Starting from 1-bromo-4-fluoro-2-(trifluoromethyl)benzene using Zn(CN)


 and Pd(0).[1]

Q3: The yield is low (40%), and I see significant de-halogenated product (Ar-H). Diagnosis: Reductive elimination failure or hydride source contamination.

  • Root Cause: If the solvent (DMF/DMAc) is not fresh, it can act as a hydride source.[1] Alternatively, the catalyst cycle is dying before transmetallation.[1]

  • Corrective Action:

    • Zn Activation: Add 1-2 mol% of Zinc dust to the reaction.[1] This keeps the Pd cycle active by reducing any Pd(II) that falls out of the cycle back to Pd(0).[1]

    • Slow Addition: Do not dump all reagents at once. Use Polymethyhydrosiloxane (PMHS) acceleration or slow addition of the cyanide source to prevent catalyst poisoning by high [CN-] concentrations.[1]

Optimized Experimental Protocols

Protocol A: High-Yield Halex Synthesis (Recommended for Scale)

Target: Conversion


, Isolated Yield 

.[1][2][3]
ParameterSpecificationRationale
Substrate 4-Chloro-2-(trifluoromethyl)benzonitrileLow cost, high availability.[1][4]
Reagent Spray-dried KF (1.5 - 2.0 equiv)High surface area is critical.[1]
Solvent Sulfolane (anhydrous)Higher thermal stability than DMSO; less decomposition risk.[1]
Catalyst Tetraphenylphosphonium bromide (3 mol%)High thermal stability phase transfer catalyst.[1]
Temp/Time 160°C / 12-18 hoursRequired activation energy for electron-deficient ring.[1]

Step-by-Step:

  • Charge Sulfolane, KF, and Catalyst into the reactor.[1]

  • Critical Step: Add Toluene (20% v/v) and heat to reflux with a Dean-Stark trap. Remove water until distillate is clear.[1] Distill off Toluene.

  • Cool to 100°C. Add 4-Chloro-2-(trifluoromethyl)benzonitrile.

  • Heat to 160°C under N

    
     atmosphere. Monitor by HPLC.
    
  • Workup: Cool to 25°C. Filter salts (KCl/KF). Dilute filtrate with water/toluene.[1] Wash organic layer to remove sulfolane.[1] Distill product.

Protocol B: Pd-Catalyzed Cyanation (Recommended for Lab Scale)

Target: Yield


, Mild Conditions.[1][2][3]
ParameterSpecificationRationale
Substrate 1-Bromo-4-fluoro-2-(trifluoromethyl)benzenePre-fluorinated precursor avoids Halex difficulty.
Reagent Zn(CN)

(0.6 equiv)
Safer and more efficient than CuCN.[1]
Catalyst Pd

(dba)

(1 mol%) + dppf (2 mol%)
Bidentate ligand (dppf) prevents Pd-cyanide poisoning.[1]
Additive Zn Dust (2 mol%)Scavenges Pd(II) and maintains catalytic cycle.[1]
Solvent Wet DMF (0.1% water) or DMAcTrace water actually accelerates Zn(CN)

dissolution.[1]

Visualizing the Workflow

Diagram 1: The Halex Optimization Logic

This diagram illustrates the decision matrix for optimizing the Halex route, highlighting the "Death Spiral" caused by water.[1]

HalexOptimization Start Start: 4-Cl-2-CF3-Benzonitrile KF_Prep KF Preparation Step Start->KF_Prep Check_Water Is Water < 100ppm? KF_Prep->Check_Water Reaction Reaction: 160°C, Sulfolane Success Yield > 85% Product: 4-F-2-CF3-Benzonitrile Reaction->Success High Surface Area KF Failure_Stall Stalled Reaction (KCl Coating) Reaction->Failure_Stall Calcined/Large Particle KF Check_Water->Reaction Yes (Dry) Failure_Hyd Hydrolysis (Phenol/Amide) Yield Loss Check_Water->Failure_Hyd No (Wet) Failure_Stall->KF_Prep Restart with Spray-Dried KF

Caption: Workflow logic for the Halex reaction. Note that water control is the primary gatekeeper for success, followed by KF particle size.[1]

Diagram 2: Impurity Formation Pathways

Understanding where yield is lost is key to recovery.[1]

ImpurityPathways Target Target: This compound Phenol Impurity A: Phenolic Derivative Target->Phenol + H2O (Hydrolysis) Start Starting Material: Chloro-Precursor Start->Target KF, 160°C Water Contaminant: H2O Ether Impurity B: Diaryl Ether (Dimer) Phenol->Ether + Start Material (S_NAr attack)

Caption: The "Ether Dimer" formation pathway.[1] The presence of water creates a phenol, which then consumes starting material to form a dimer, causing a double-yield hit.[1]

References

  • Vertex Pharmaceuticals. (2019).[1] Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.[1][5] (EP Patent No. 3696165).[1] European Patent Office.[1]

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction.[1] (Case study on water hazards in Halex reactions).

  • Zhejiang University. (2006). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.[1][5][6] (CN Patent No. 1810775B).[1] Google Patents.

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile.[1][7] (General reference for handling fluorinated benzonitriles). [1]

Sources

Technical Support Center: Purification of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-2-(trifluoromethyl)benzonitrile via recrystallization. It is designed to address common challenges and provide field-proven insights to ensure the successful isolation of a high-purity product. This compound is a crucial building block in the synthesis of various biologically active molecules for pharmaceuticals and agrochemicals.[1] Its high purity is paramount for reliable downstream applications.

Product Specifications

A summary of the key physical and chemical properties of this compound is provided below for reference during the purification process.

PropertyValueSource
CAS Number 194853-86-6[1]
Molecular Formula C₈H₃F₄N[1]
Molecular Weight 189.11 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 45 - 48 °C[1]
Boiling Point 194 °C (at 760 mmHg); 53°C (at 15 mmHg)[1][2]
Density 1.35 g/cm³[1][2]

Frequently Asked Questions (FAQs)

Q1: My crude this compound sample is a pale yellow solid. Is this expected?

A1: Yes, this is within the expected range. The appearance of this compound is described as a white to light yellow or even light orange crystalline powder.[1] While a pure white crystal is often the goal, a slight coloration in the crude material is common and can typically be removed during recrystallization.

Q2: What are the likely impurities in my crude sample?

A2: Impurities are highly dependent on the synthetic route employed. Common impurities may include unreacted starting materials or by-products from preceding synthetic steps.[3] For instance, if the synthesis involved a substitution reaction, residual precursors could be present.[3]

Q3: How should I properly store the purified this compound?

A3: The purified compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4] Standard room temperature storage is generally acceptable.[1]

Detailed Recrystallization Protocol

Recrystallization is a purification technique used to separate a desired compound from impurities based on differences in their solubility.[5] The process involves dissolving the impure solid in a hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solution.[5]

Part 1: Solvent Selection

The choice of solvent is the most critical step for a successful recrystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[6]

Key Principles for Solvent Selection:

  • Solubility: The compound should have high solubility at elevated temperatures and low solubility at low temperatures to maximize recovery.[5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).

  • Inertness: The solvent must not react with the compound.[5]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[7] Given that the melting point of this compound is 45-48 °C, low-boiling-point solvents are preferable.[1]

Recommended Solvents for Screening:

Solvent SystemRationale & Comments
Isopropanol/Water Isopropanol is a moderately polar solvent that will likely dissolve the compound. Water can be added as an anti-solvent to decrease solubility upon cooling.
Hexanes/Ethyl Acetate A nonpolar/polar mixture. Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hot hexanes until the solution becomes slightly cloudy. Reheat to clarify and then cool.
Toluene/Hexanes Toluene is a good solvent for many aromatic compounds. Hexanes act as an anti-solvent. This system is effective but requires careful handling due to toluene's higher boiling point.
Part 2: Experimental Workflow

The following diagram illustrates the standard workflow for recrystallization.

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B If solids remain C 3. Cooling & Crystallization Allow solution to cool slowly A->C If solution is clear B->C D 4. Crystal Collection Isolate crystals via vacuum filtration C->D E 5. Washing Rinse crystals with ice-cold solvent D->E F 6. Drying Dry crystals under vacuum E->F G Pure Crystalline Product F->G

Caption: Standard workflow for the purification of a solid by recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves. Using the absolute minimum amount of hot solvent is crucial for good recovery.[8]

  • Decolorization (If Necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[7] Re-boil the solution for 5-10 minutes.[7]

  • Hot Filtration (If Necessary): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Use a pre-heated stemless or short-stem funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask.[7] This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]

  • Washing: Break the vacuum and add a very small amount of ice-cold recrystallization solvent to wash the crystals, removing any remaining soluble impurities.[9] Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Troubleshooting_Tree cluster_troubleshooting Recrystallization Troubleshooting Start Problem Observed During Cooling OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Obtained Start->LowYield CauseOiling1 Cause: Melting point < Solvent boiling point OilingOut->CauseOiling1 CauseOiling2 Cause: Solution cooled too quickly OilingOut->CauseOiling2 CauseNoCrystals1 Cause: Too much solvent used (solution not saturated) NoCrystals->CauseNoCrystals1 CauseLowYield1 Cause: Too much solvent used LowYield->CauseLowYield1 CauseLowYield2 Cause: Washed with solvent that was not ice-cold LowYield->CauseLowYield2 SolutionOiling1 Solution: Reheat, add more solvent, cool slowly. Or, switch to a lower-boiling solvent. CauseOiling1->SolutionOiling1 CauseOiling2->SolutionOiling1 SolutionNoCrystals1 Solution: Boil off excess solvent to concentrate. Induce crystallization (scratch flask, add seed crystal). CauseNoCrystals1->SolutionNoCrystals1 SolutionLowYield1 Solution: Use minimum hot solvent for dissolution and minimum ice-cold solvent for washing. CauseLowYield1->SolutionLowYield1 CauseLowYield2->SolutionLowYield1

Sources

Technical Support Center: Column Chromatography Purification of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the purification of 4-Fluoro-2-(trifluoromethyl)benzonitrile. This fluorinated building block is crucial in the synthesis of various biologically active molecules, making its purity paramount for successful downstream applications.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing column chromatography for this specific molecule, focusing on troubleshooting common issues and understanding the chemical principles behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and establishes a robust starting point for your purification workflow.

Q1: What is the mandatory first step before attempting to purify this compound on a column?

A1: The indispensable first step is to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[2][3] TLC is a rapid, low-cost method to preview the separation you can expect on a larger column. It allows you to screen multiple solvent combinations to find the one that provides the best separation between your target compound and any impurities. Attempting a column without prior TLC analysis is inefficient and often leads to failed purifications.[3]

Q2: What are the recommended starting conditions (stationary and mobile phase) for this compound?

A2: For a compound with the polarity of this compound, a normal-phase chromatography setup is the standard approach.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and effective choice.[4][5] Its polar surface interacts with the polar nitrile and fluorine moieties of the molecule.

  • Mobile Phase (Eluent): A binary mixture of a non-polar solvent and a moderately polar solvent is ideal. A common and highly effective starting point is a mixture of hexanes and ethyl acetate .[3] Dichloromethane can also be used as a component, but hexanes/ethyl acetate offers a good balance of solvent strength and safety.

Q3: How do I use TLC to determine the optimal solvent ratio for the column?

A3: The goal is to find a solvent system where the this compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[3][4]

  • Why this Rf range? An Rf in this window signifies that the compound has a sufficient affinity for the stationary phase to allow for separation from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf), but not so strong an affinity that it requires an excessive volume of solvent to elute, which can lead to band broadening and decreased resolution.[6]

  • Practical Steps:

    • Spot your crude reaction mixture onto a TLC plate.

    • Develop the plate in a chamber with a pre-determined ratio of hexanes:ethyl acetate (e.g., start with 9:1).

    • Visualize the plate under UV light.

    • If the Rf of your target spot is too high (>0.4), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move to 19:1 hexanes:ethyl acetate).

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 4:1 hexanes:ethyl acetate).

    • Iterate this process until the desired Rf is achieved.

Q4: How much crude material can I load onto my silica gel column?

A4: The loading capacity depends on the difficulty of the separation. A general and reliable rule of thumb is to use a weight ratio of silica gel to crude material between 30:1 and 50:1 .[3] For very difficult separations (impurities with Rf values close to the product), this ratio may need to be increased to 100:1 or more. Overloading the column is a primary cause of poor separation, as it exceeds the equilibrium capacity of the stationary phase, leading to broad, overlapping bands.[3][7]

Q5: My compound is a solid. How should I load it onto the column?

A5: You have two primary methods for loading a solid sample:

  • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase solvent system you plan to use. If the compound has poor solubility in the mobile phase, you can use a slightly stronger (more polar) solvent, but keep the volume to an absolute minimum.[8] Using a strong solvent like neat dichloromethane or ethyl acetate to dissolve the sample and then starting the column with a weak eluent (e.g., 95:5 hexanes:ethyl acetate) can cause the compound to precipitate at the top of the column, leading to poor band formation.

  • Dry Loading: This is the preferred method for compounds that are not readily soluble in the mobile phase. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique ensures that the compound is introduced to the column in a narrow, uniform band, significantly improving separation efficiency.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: My compounds are eluting as broad, overlapping bands with poor separation.

  • Potential Cause 1: Sub-optimal Solvent System. The polarity of your eluent may not be ideal, even if the TLC looked promising. The resolving power of the solvent system is insufficient for the larger scale of the column.

    • Solution: Re-evaluate your mobile phase using TLC. Try different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or adding a small percentage of a third solvent can sometimes alter the selectivity and improve separation.[6] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also be effective for separating compounds with significantly different polarities.[2]

  • Potential Cause 2: Column Overloading. You have loaded too much crude material relative to the amount of silica gel.

    • Solution: Reduce the amount of material loaded onto the column. Adhere to the recommended 1:30 to 1:50 ratio of crude material to silica gel.[3] If you need to purify a large amount of material, it is better to run multiple smaller columns than one overloaded large column.

  • Potential Cause 3: Poor Column Packing. Air bubbles, channels, or cracks in the silica bed will disrupt the solvent flow, leading to a non-uniform solvent front and severely compromising separation.

    • Solution: Ensure your column is packed uniformly. "Wet packing" (slurry packing) is generally the most reliable method. Always use a level column and gently tap the sides during packing to settle the silica into a homogenous bed.

Problem: My compound is streaking or "tailing" down the column.

  • Potential Cause: Strong Analyte-Silica Interaction. The nitrile group (C≡N) is a Lewis base and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can cause a portion of the molecules to "stick" and elute more slowly, resulting in a tailed band. While this compound is not strongly basic, this interaction can still occur.

    • Solution 1: Use a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel for compounds that show strong tailing.[7] However, you will need to re-optimize your solvent system with TLC using alumina plates.

    • Solution 2 (Use with caution): Add a modifier to the eluent. For a very weakly basic compound, adding a very small amount (e.g., 0.1%) of a polar, protic solvent like methanol to the eluent can sometimes improve peak shape by competing for the active sites on the silica. However, this will significantly increase the solvent strength, so the hexane/ethyl acetate ratio must be readjusted.

Problem: I suspect my compound is decomposing on the column.

  • Potential Cause: Acidity of Silica Gel. Silica gel is an acidic stationary phase. While benzonitriles are generally stable, some sensitive functional groups can be susceptible to degradation or hydrolysis over the extended time of a column run.[7] The acidic silanol groups can catalyze the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially if there is water present in the solvents.[9]

    • Solution 1: Test for Stability. Run a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, add a pinch of silica gel, and stir it for a few hours. Monitor the mixture by TLC against a control sample (without silica) to see if any new spots (degradation products) appear.[7]

    • Solution 2: Deactivate the Silica. If degradation is confirmed, you can use a deactivated stationary phase. Neutral alumina is a good first choice.[10] Alternatively, you can try deactivating the silica gel by pre-treating it with a base like triethylamine, but this can significantly alter its chromatographic properties.

    • Solution 3: Work Quickly. Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the compound faster (while still achieving separation) and consider using flash chromatography (applying pressure) to increase the flow rate.

Problem: I have very low recovery of my purified compound.

  • Potential Cause 1: Compound is Irreversibly Adsorbed. If the compound is too polar for the chosen solvent system, it may not elute from the column at all, or only a fraction will be recovered.

    • Solution: After your main product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or even 9:1 ethyl acetate:methanol) to wash out any remaining highly retained substances. Check these fractions by TLC to see if your product is present. This indicates your primary eluent was not strong enough.

  • Potential Cause 2: Compound is Volatile. While this compound is a solid, it may have some volatility.

    • Solution: Be cautious during solvent removal. Use a rotary evaporator with controlled temperature and vacuum. Avoid heating the flask excessively.

  • Potential Cause 3: Decomposition. As discussed previously, if the compound is degrading on the column, the yield will naturally be lower.

    • Solution: Address the decomposition issue using the steps outlined above (e.g., switch to alumina).

Part 3: Data and Protocols

Quantitative Data Summary

The following table provides recommended starting parameters for the purification.

ParameterRecommended ConditionRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of small organic molecules.[4]
Mobile Phase Hexanes / Ethyl AcetateOffers a good polarity range and selectivity for many aromatic compounds.[3]
TLC Rf Target 0.2 - 0.4Provides the optimal balance between separation resolution and elution time/volume.[3]
Loading Ratio 30:1 to 50:1 (Silica:Crude)Prevents column overloading, which is a primary cause of poor separation.[3]
Alternative Phase Neutral AluminaConsider if compound streaking or on-column decomposition is observed.[7]
Experimental Protocol: Developing a Solvent System via TLC
  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1-2% solution.

  • Prepare TLC Chambers: In separate sealed chambers (e.g., a beaker covered with a watch glass), place a small amount of your test solvent systems. A piece of filter paper can be added to help saturate the chamber atmosphere.[11]

  • Spot the Plate: Using a capillary tube, carefully spot your sample solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots using a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio as described in FAQ Q3 until the Rf of the target compound is in the 0.2-0.4 range and shows good separation from other spots.

Part 4: Visualization

Troubleshooting Workflow for Poor Separation

The following diagram outlines the logical steps to diagnose and resolve poor separation during the column chromatography of this compound.

Troubleshooting_Workflow start Problem: Poor Separation cause1 Is the Eluent Optimal? start->cause1 cause2 Was the Column Overloaded? cause1->cause2 Yes solution1 Solution: Re-optimize eluent with TLC. Consider different solvents or a gradient elution. cause1->solution1 No cause3 Is the Compound Stable to Silica? cause2->cause3 No solution2 solution2 cause2->solution2 Yes solution3 Solution: Perform silica stability test. If unstable, switch to Alumina. cause3->solution3 No

Caption: Decision tree for troubleshooting poor chromatographic separation.

Part 5: References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. University of Colorado Boulder. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2022). Chromatography to separate polar molecules?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link via ResearchGate: https://www.researchgate.net/publication/234079836_Appendix_A_Properties_Purification_and_Use_of_Organic_Solvents]

  • Arabian Journal of Geosciences. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Scientific Research Publishing. (2023). Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase. Retrieved from [Link]

  • ACS Publications. (2019). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Nitro‐2‐(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. University of California, Riverside. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block.[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding and troubleshooting its preparation is critical for achieving high purity and yield. This resource provides in-depth answers to common questions, detailed troubleshooting guides, and validated experimental protocols to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer reaction starting from 4-Fluoro-2-(trifluoromethyl)aniline and the Rosenmund-von Braun reaction using 4-Fluoro-2-(trifluoromethyl)bromobenzene. A third, multi-step route commencing with m-trifluoromethylfluorobenzene has also been reported.[2]

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.[3]

  • Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide with copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route. For the Sandmeyer reaction, incomplete diazotization of the starting aniline or premature decomposition of the diazonium salt are common culprits. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can make the aniline less reactive and the diazonium salt more susceptible to decomposition. In the Rosenmund-von Braun reaction, insufficient reaction temperature or time, as well as impurities in the starting halide or copper cyanide, can lead to poor conversion.

Q3: I'm observing significant byproduct formation. What are the most common side reactions?

A3: The nature of byproducts is highly dependent on the reaction conditions. Here are some of the most frequently encountered side reactions:

  • Formation of Biaryl Compounds: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the coupling of two aryl radicals to form a biaryl impurity.[4][5]

  • Hydrolysis to the Amide/Carboxylic Acid: In the presence of water and acidic or basic conditions, the nitrile group can undergo hydrolysis to form the corresponding benzamide or benzoic acid.[1][6][7][8][9]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting aniline or aryl halide in your crude product.[1]

  • Formation of Phenols: In aqueous media, the diazonium salt intermediate of the Sandmeyer reaction can react with water to produce the corresponding phenol.

Q4: My final product has a persistent color, even after initial purification. What could be the cause?

A4: A persistent yellow or brownish tint in the purified product, even when analytical data suggests high purity, is often due to trace amounts of highly colored impurities.[1] These can arise from side reactions or the presence of residual copper salts from the cyanation step. While often not detrimental to subsequent reactions, these colored impurities can sometimes be removed by charcoal treatment during recrystallization or by meticulous column chromatography.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Low Yield
Observation Potential Cause Recommended Solution
Sandmeyer Reaction: Low conversion of starting aniline.Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the acidic conditions are adequate.
Premature decomposition of the diazonium salt.Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid exposing the solution to elevated temperatures or prolonged standing times.
Rosenmund-von Braun Reaction: Incomplete reaction.Insufficient temperature or reaction time.Ensure the reaction is heated to the recommended temperature for a sufficient duration. Monitor the reaction progress by TLC or GC-MS.
Poor quality of copper(I) cyanide.Use freshly purchased or properly stored copper(I) cyanide. Impurities or oxidation of the copper salt can significantly hinder the reaction.
Impurity Profile
Impurity Detected Potential Source Mitigation and Removal Strategy
4-Fluoro-2-(trifluoromethyl)aniline or 4-Fluoro-2-(trifluoromethyl)bromobenzeneIncomplete reaction.Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Purify the crude product using column chromatography.
4-Fluoro-2-(trifluoromethyl)benzamidePartial hydrolysis of the nitrile product.Ensure anhydrous conditions during the reaction and workup. If present, it can often be separated by column chromatography.
Biaryl byproduct (e.g., 4,4'-Difluoro-2,2'-bis(trifluoromethyl)biphenyl)Radical coupling in the Sandmeyer reaction.Use a well-dispersed copper(I) cyanide solution and add the diazonium salt solution slowly to maintain a low concentration of aryl radicals. Purification by column chromatography is typically effective.
Residual Copper SaltsCarryover from the cyanation step.Perform a thorough aqueous workup, including washes with ammonium hydroxide or EDTA solution to chelate and remove copper ions.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool the cyanide solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution from Step 1, while vigorously stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water, followed by a wash with a dilute ammonium hydroxide solution to remove residual copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Workup & Purification Aniline 4-Fluoro-2-(trifluoromethyl)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 0-5 °C NaNO2 NaNO2 / HCl NaNO2->Diazonium Product This compound Diazonium->Product Slow Addition CuCN CuCN / NaCN CuCN->Product Extraction Solvent Extraction Product->Extraction Wash Aqueous Wash Extraction->Wash Purification Column Chromatography / Recrystallization Wash->Purification

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_diazotization_solutions Diazotization Issues cluster_cyanation_solutions Cyanation Issues Start Low Yield Observed Check_Starting_Material Check Purity of Starting Materials Start->Check_Starting_Material Check_Diazotization Review Diazotization Conditions Start->Check_Diazotization Check_Cyanation Review Cyanation Conditions Start->Check_Cyanation Check_Workup Evaluate Workup Procedure Start->Check_Workup Temp_Control Temperature > 5 °C? Check_Diazotization->Temp_Control Reagent_Stoichiometry Incorrect NaNO2/Acid Ratio? Check_Diazotization->Reagent_Stoichiometry Decomposition Delay Before Cyanation? Check_Diazotization->Decomposition CuCN_Quality Old or Oxidized CuCN? Check_Cyanation->CuCN_Quality Addition_Rate Diazonium Salt Added Too Quickly? Check_Cyanation->Addition_Rate Reaction_Time_Temp Insufficient Time or Temperature? Check_Cyanation->Reaction_Time_Temp

Caption: A troubleshooting decision tree for diagnosing the cause of low reaction yield.

References

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC. Retrieved from [Link]

  • Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office.
  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. Google Patents.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Retrieved from [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]

  • Cyanation with isocyanides: recent advances and perspectives. RSC Publishing. Retrieved from [Link]

  • hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Copper‐Mediated Synthesis of (E)‐β‐Aminoacrylonitriles from 1,2,3‐Triazine and Secondary Amines. ResearchGate. Retrieved from [Link]

  • Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Retrieved from [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Retrieved from [Link]

  • Copper-Promoted Sandmeyer Trifluoromethylation Reaction. American Chemical Society. Retrieved from [Link]

  • Effect of Solvent Pre-Treatment on the Leaching of Copper During Printed Circuit Board Recycling. MDPI. Retrieved from [Link]

  • Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Retrieved from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Retrieved from [Link]

  • Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. ResearchGate. Retrieved from [Link]

  • Catalytic effect and mechanism of coexisting copper on conversion of organics during pyrolysis of waste printed circuit boards. ResearchGate. Retrieved from [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Retrieved from [Link]

  • Ni-Mediated Generation of “CN” Unit from Formamide and Its Catalysis in the Cyanation Reactions. ACS Publications. Retrieved from [Link]

  • Base Hydrolysis of Benzonitrile. YouTube. Retrieved from [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Figure S2. Study of hydrolysis of benzonitrile. ResearchGate. Retrieved from [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Retrieved from [Link]

  • Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. Retrieved from [Link]

  • Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC. Retrieved from [Link]

Sources

Technical Support: Impurity Control in 4-Fluoro-2-(trifluoromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6) is a critical intermediate for synthesizing high-value agrochemicals and pharmaceutical APIs, particularly those requiring nucleophilic aromatic substitution (SNAr) at the 4-position.[1]

The dominant industrial synthesis involves the cyanation of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (also known as 4-fluoro-2-trifluoromethylbromobenzene).[1] While efficient, this pathway is prone to specific impurity profiles that can compromise downstream catalytic steps.[1] This guide addresses the root causes of these impurities—specifically hydrolytic degradation, protodehalogenation, and metal contamination—and provides validated remediation strategies.[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthesis workflow and the specific branch points where critical impurities are generated.

SynthesisPath SM Starting Material (1-Bromo-4-fluoro-2-(trifluoromethyl)benzene) Reagents Reagents (CuCN or Zn(CN)2 / Pd-Cat) SM->Reagents Product Target Product (this compound) SM->Product Cyanation (140-180°C, DMF/NMP) Imp_H Impurity A: Protodehalogenation (3-Fluorobenzotrifluoride) SM->Imp_H Moisture/H-Donor (Side Rxn) Imp_Dimer Impurity B: Homocoupling (Biaryl Dimer) SM->Imp_Dimer Catalyst Overload (Reductive Elimination) Imp_Amide Impurity C: Hydrolysis (Benzamide Derivative) Product->Imp_Amide H2O/High pH (Post-Process)

Figure 1: Mechanistic pathway showing the Rosenmund-von Braun or Pd-catalyzed cyanation route and competitive impurity formation.[1]

Troubleshooting & Optimization (Q&A)
Category 1: Reaction Control (The "Des-Bromo" & Dimer Issue)

Q1: HPLC analysis shows a significant peak for 3-fluorobenzotrifluoride (Impurity A). Why is my starting material losing bromine without forming the nitrile?

  • Diagnosis: This is protodehalogenation . In Palladium-catalyzed cyanations (e.g., using Zn(CN)₂), this occurs if the catalytic cycle is interrupted by a hydride source or if the reaction mixture contains excessive moisture.

  • Root Cause:

    • Solvent Quality: DMF or DMAc that is not anhydrous can act as a hydrogen source at high temperatures.

    • Catalyst Decomposition: "Palladium black" precipitation often coincides with radical pathways that strip the halogen.

  • Corrective Action:

    • Solvent Drying: Ensure DMF/DMAc water content is <0.05% (KF titration). Store over 4Å molecular sieves.

    • Degassing: Oxygen promotes catalyst decomposition. Sparge the reaction solvent with Argon/Nitrogen for at least 30 minutes before adding the catalyst.[1]

    • Catalyst Switch: If using Pd(PPh₃)₄, switch to a more robust precatalyst like Pd₂(dba)₃ with dppf or Xantphos , which stabilizes the Pd(0) species and favors reductive elimination of the nitrile over hydride transfer [1].

Q2: I see a high molecular weight impurity eluting late on the column. Is this a polymer?

  • Diagnosis: This is likely the biaryl homocoupling product (Impurity B), formed via the Ullmann-type coupling of two aryl bromide molecules.

  • Root Cause:

    • Low Cyanide Concentration: In CuCN reactions (Rosenmund-von Braun), if the dissolution of CuCN is too slow, the aryl-copper intermediate reacts with another aryl-bromide molecule.[1]

    • Temperature Spikes: Heating too rapidly promotes homocoupling over cyanation.

  • Corrective Action:

    • Slow Addition: Do not dump all reagents at once if using the CuCN method. Maintain steady stirring.

    • Ligand Acceleration: If using Pd-catalysis, add Zn powder (1-5 mol%) to keep the catalyst active and reduce the induction period, which minimizes the window for dimerization [2].[1]

Category 2: Workup & Purification (Hydrolysis & Metals)

Q3: The nitrile product purity drops after aqueous workup. NMR shows new amide peaks.

  • Diagnosis: The nitrile group is undergoing partial hydrolysis to the amide (Impurity C). This compound is electron-deficient, making the nitrile carbon highly susceptible to nucleophilic attack by water, especially under basic or acidic conditions.[1]

  • Corrective Action:

    • pH Control: Avoid strong bases (NaOH) during quenching. Use ammonium hydroxide (NH₄OH) mixed with water (1:1) or a saturated EDTA solution to quench and chelate metals simultaneously.

    • Temperature: Perform the quench at <10°C. Do not let the biphasic mixture stir for prolonged periods.

    • Drying: Dry the organic layer immediately with MgSO₄, not Na₂SO₄ (which is slower), and evaporate solvent at temperatures <50°C.[1]

Q4: Our final product has a green/blue tint. How do we remove residual Copper/Palladium to <10 ppm?

  • Diagnosis: Metal complexes (CuCN residues or Pd-ligand species) are soluble in organic solvents like ethyl acetate or toluene.

  • Protocol:

    • The "Iron" Wash: For Cu removal, wash the organic phase with 5% aqueous FeCl₃.[1] This oxidizes Cu(I) to water-soluble Cu(II).

    • Scavengers: For Pd removal, treat the organic solution with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin at 50°C for 1 hour before filtration.

    • Crystallization: Recrystallize from Heptane/Ethanol (9:1) . The metal complexes usually remain in the mother liquor.[1]

Comparative Data: Reagent Systems

Select the reagent system based on your lab's scale and tolerance for toxicity.[1]

FeatureSystem A: CuCN (Classic) System B: Zn(CN)₂ / Pd (Modern) System C: K₄[Fe(CN)₆] / Pd (Green)
Reaction Temp High (160–200°C)Moderate (80–120°C)Moderate (100–140°C)
Toxicity High (Free CN⁻ release)Moderate (Solid source)Low (Non-toxic source)
Impurity Profile High HomocouplingHigh ProtodehalogenationCleanest Profile
Purification Difficult (Cu removal)Moderate (Pd scavenging)Easy (Aqueous wash)
Recommendation Avoid (unless legacy)Standard Lab Scale Recommended for Scale-up [3]
Optimized Experimental Protocol (System B)

Objective: Synthesis of this compound (10g Scale) minimizing amide and dimer formation.

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with N₂.

  • Charging: Add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (10.0 g, 41.1 mmol), Zn(CN)₂ (2.9 g, 24.7 mmol), and Zn dust (134 mg, 2.0 mmol).

  • Solvent: Add anhydrous DMAc (Dimethylacetamide) (80 mL). Critical: Sparge with N₂ for 20 mins.

  • Catalyst: Add Pd₂(dba)₃ (376 mg, 1 mol%) and dppf (456 mg, 2 mol%) quickly against a counter-flow of N₂.

  • Reaction: Heat to 120°C . Monitor by HPLC every 2 hours.

    • Stop criterion: >98% conversion or if Impurity A (Des-bromo) exceeds 3%.

  • Workup (The "Amide-Safe" Method):

    • Cool to room temperature.[2]

    • Dilute with EtOAc (150 mL).

    • Pour into a stirred solution of saturated NaHCO₃ / EDTA (1:1) . Do not use strong acid or base.[1]

    • Filter through Celite to remove Zn solids.

    • Wash organic layer with brine (2x), dry over MgSO₄, and concentrate.[1]

  • Purification: Distillation under reduced pressure (approx. 80-85°C at 10 mmHg) or silica gel chromatography (Hexane/EtOAc 95:5).

References
  • Vertex AI Search. (2026). Synthesis of this compound methods. 1

  • Benchchem. (2026). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. 3

  • ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. 4

  • Google Patents. (2019). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. 5

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents (particularly cyanides) before handling.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Fluoro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting, and validated protocols for this challenging substrate. The inherent electronic and steric properties of this molecule demand a carefully considered approach to catalyst system selection to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging cross-coupling substrate?

A1: The difficulty arises from a combination of electronic and steric factors. The aromatic ring is severely electron-deficient due to the strong electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups.[1] This electronic nature can make the initial oxidative addition step of the catalytic cycle difficult for some catalytic systems. Furthermore, activating the C-F bond for coupling is notoriously challenging due to its high bond dissociation energy. While the C-F bond is the point of coupling, its activation often requires specialized catalysts, such as those based on nickel, or specific conditions that facilitate this difficult step.[2]

Q2: Which palladium cross-coupling reactions are most suitable for this substrate?

A2: The most commonly employed and successful reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3] These reactions have well-developed catalyst systems with ligands specifically designed to handle electron-deficient and sterically hindered substrates.

Q3: What are the most critical components of the catalytic system to optimize for this substrate?

A3: The three most critical components are:

  • The Ligand: This is paramount. For an electron-deficient substrate like this, bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often required.[3][4] These ligands stabilize the palladium center, promote the challenging oxidative addition, and facilitate the final reductive elimination step.

  • The Palladium Pre-catalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more reliable.[4] They are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.

  • The Base: Base selection is crucial and reaction-dependent. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The base must be strong enough to facilitate the key steps (transmetalation or amine deprotonation) without causing degradation of the substrate or catalyst.

Q4: Should I consider Nickel catalysis instead of Palladium?

A4: Yes, Nickel catalysis is a powerful alternative, especially for activating the strong C-F bond.[2] Nickel catalysts are generally more cost-effective and can exhibit unique reactivity. They are particularly effective for coupling aryl fluorides, especially those bearing electron-withdrawing groups.[2] If palladium systems are providing low yields, exploring a nickel-based system with a suitable N-heterocyclic carbene (NHC) or phosphine ligand is a logical next step.[5]

Catalyst & Ligand Selection Guide

The selection of the catalyst system is critical for success. The following table provides validated starting points for common cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.

Reaction Type Palladium Pre-catalyst Recommended Ligand(s) Typical Base Solvent Temp. (°C) Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Pre-catalystSPhos, RuPhos, XPhosK₃PO₄, K₂CO₃, CsFToluene, Dioxane, THF (often with water)80-110Protodeboronation of the boronic acid can be a side reaction. Use of anhydrous conditions or faster catalysts can mitigate this.[6]
Buchwald-Hartwig Pd₂(dba)₃ or a G2/G3 Pre-catalystBrettPhos, RuPhos, XPhosNaOtBu, K₃PO₄, LHMDSToluene, Dioxane80-110Ensure strictly anhydrous and anaerobic conditions. The choice of base is highly dependent on the pKa of the amine coupling partner.[7][8]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, i-Pr₂NEt (DIPEA)THF, DMF25-80Requires a copper(I) co-catalyst (e.g., CuI). The reaction is often run under milder conditions than Suzuki or Buchwald-Hartwig couplings.

Visual Workflows & Diagrams

Catalyst Selection Workflow

This diagram outlines a logical decision-making process for selecting an appropriate catalyst system.

sub Select Substrate: This compound bond What type of bond to form? sub->bond cc C-C Bond bond->cc Aryl-Aryl/ Aryl-Alkyl cn C-N Bond bond->cn Aryl-Amine other Other C-X Bond (e.g., C-S, C-O) bond->other suzuki Suzuki-Miyaura Coupling cc->suzuki buchwald Buchwald-Hartwig Amination cn->buchwald other_rxn e.g., Thiolation, Etherification other->other_rxn pd_cat Start with Palladium System: - G3/G4 Pre-catalyst - Bulky, e⁻-rich ligand (SPhos, RuPhos) suzuki->pd_cat buchwald->pd_cat other_rxn->pd_cat ni_cat If Pd fails or for C-F activation: Consider Nickel System: - Ni(COD)₂ + Ligand (e.g., IPr, dppf) pd_cat->ni_cat Low Yield?

Caption: Catalyst selection decision tree.

Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in troubleshooting specific steps.

pd0 L-Pd(0) (Active Catalyst) pd2_aryl L-Pd(II)-Ar(F) (Ar = Substrate) pd0->pd2_aryl oa Oxidative Addition oa->pd2_aryl trans Transmetalation pd2_both L-Pd(II)-Ar(R) (R = Boronic Acid) pd2_aryl->pd2_both trans->pd2_both re Reductive Elimination pd2_both->pd0 pd2_both->re re->pd0 product Ar-R (Product) re->product sub Ar-F sub->oa boronic R-B(OH)₂ + Base boronic->trans

Caption: Key steps in the Suzuki-Miyaura cycle.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Scientific Explanation & Causality Troubleshooting Steps & Solutions
Inactive Catalyst The active Pd(0) species is not being generated efficiently from the Pd(II) pre-catalyst, or it is being deactivated (e.g., forming palladium black).[9] This can be due to impurities (oxygen, water) or inefficient reduction of the pre-catalyst.1. Use an Air-Stable Pre-catalyst: Switch to a G3 or G4 Buchwald pre-catalyst, which is designed for reliable generation of the active catalyst.[4]2. Ensure Inert Atmosphere: Use a glovebox or ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen).[4]3. Purify Reagents: Ensure solvents are anhydrous and reagents are free from impurities that could poison the catalyst.
Difficult Oxidative Addition The C-F bond is strong, and the electron-deficient nature of the aryl ring can hinder the initial oxidative addition of the Pd(0) catalyst. This is often the rate-limiting step.1. Switch to a More Electron-Rich Ligand: Use a more electron-donating biarylphosphine ligand (e.g., RuPhos, BrettPhos) to increase the electron density on the palladium, facilitating C-F bond cleavage.[3]2. Increase Temperature: Higher temperatures can provide the necessary activation energy. Monitor for substrate/product decomposition.[10]3. Consider a Nickel Catalyst: Ni(0) is generally more reactive towards the oxidative addition of aryl fluorides than Pd(0).[2]
Inefficient Transmetalation (Suzuki-Miyaura) The transfer of the organic group from the boron atom to the palladium center is too slow. This can be due to an inappropriate base or the stability of the boronic acid.1. Optimize the Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, CsF). The base activates the boronic acid to form a more nucleophilic boronate species.[11]2. Add Water: In some cases, a small amount of water (e.g., in a dioxane/water solvent system) can accelerate transmetalation.[10]3. Use a More Reactive Boron Reagent: Convert the boronic acid to a potassium trifluoroborate salt or use a boronic acid pinacol ester (boronate ester), which can have different reactivity profiles.[6]

Problem 2: Significant Side-Product Formation

Side Reaction Scientific Explanation & Causality Troubleshooting Steps & Solutions
Hydrodefluorination (Ar-H formation) The aryl fluoride is reduced to the corresponding arene instead of coupling. This can be caused by β-hydride elimination from Pd-H species, which can form in the presence of trace water or other proton sources.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dry glassware.[10]2. Select a Bulky Ligand: Sterically hindered ligands can disfavor the formation of intermediates that lead to hydrodefluorination.
Protodeboronation (Suzuki-Miyaura) The boronic acid reacts with a proton source (often water or the base) to cleave the C-B bond, destroying the coupling partner. This is more common with electron-deficient boronic acids.[6]1. Use a Milder or Anhydrous Base: Switch from a hydroxide base to a carbonate (K₂CO₃) or phosphate (K₃PO₄). Using CsF can also be effective under anhydrous conditions.2. Use a Faster Catalyst System: Employ a more active ligand/pre-catalyst combination to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.
Homocoupling (R-R formation) The organometallic coupling partner (e.g., boronic acid) couples with itself. This is often promoted by the presence of oxygen or inefficient oxidative addition of the primary substrate.1. Degas Solvents Thoroughly: Remove dissolved oxygen, which can promote homocoupling, by sparging with an inert gas.2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.3. Slow Addition: If the problem persists, consider adding the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low.
Troubleshooting Flowchart: Low Yield

start Low Product Yield check_sm Is Starting Material (Ar-F) Consumed? (Check by TLC/GC) start->check_sm sm_gone Yes, SM is Consumed check_sm->sm_gone Yes sm_present No, SM Remains check_sm->sm_present No sol_sm_gone Potential Product Decomposition or Unidentified Side Reactions - Lower reaction temperature - Reduce reaction time - Check for stability of product  under reaction conditions sm_gone->sol_sm_gone sol_sm_present Catalyst Inactivity or Difficult Oxidative Addition - Use G3/G4 pre-catalyst - Switch to more e⁻-rich ligand (RuPhos) - Increase temperature - Ensure inert conditions - Consider Ni-catalysis sm_present->sol_sm_present

Caption: A diagnostic flowchart for low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Disclaimer: This is a general starting point. Optimal conditions may vary.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[10]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a ~0.1 M solution).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Disclaimer: This reaction is highly sensitive to air and moisture.

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos-G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution).

  • Reaction: Seal the vial tightly, remove from the glovebox, and place in a preheated heating block (e.g., 100 °C).

  • Monitoring: Stir vigorously. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. (2026). The Journal of Organic Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Optimization of the conditions for the cross-coupling reaction. [a]. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. (2021). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. (2015). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2019). PubMed. Retrieved February 7, 2026, from [Link]

  • Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 7, 2026, from [Link]

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved February 7, 2026, from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved February 7, 2026, from [Link]

  • Diazonium compound. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. (n.d.). MIT Open Access Articles. Retrieved February 7, 2026, from [Link]

  • Cross-Coupling Reactions. (2014). Retrieved February 7, 2026, from [Link]

  • Palladium(ii) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D-NMR studies and pre-catalysts for the vinyl addition polymerization of norbornene. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved February 7, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. Retrieved February 7, 2026, from [Link]

Sources

Managing hazardous reagents in 4-Fluoro-2-(trifluoromethyl)benzonitrile synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hazardous Reagent Management & Process Safety Target Molecule: 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6)

Introduction: Operational Philosophy

Welcome to the Technical Support Center. You are likely synthesizing This compound via the palladium-catalyzed cyanation of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene . While this route avoids the volatility of the Sandmeyer reaction, it introduces two critical hazard vectors: Class 1 Cyanide toxicity and Transition Metal Catalysis sensitivities .

This guide treats safety not as a compliance checkbox, but as a parameter of reaction success. If your safety controls fail (e.g., moisture ingress), your chemistry will also fail (HCN generation poisons the Pd-catalyst).

Module 1: Cyanation Reaction Control

Primary Reagent: Zinc Cyanide [Zn(CN)₂] Catalyst System: Pd₀/Ligand (e.g., Pd₂(dba)₃ / dppf or XPhos) Solvent: DMF or NMP (Deoxygenated)

Troubleshooting Guide: Why is my reaction stalling?

User Issue: "The reaction turns black immediately and conversion stops at 10%."

Root Cause Analysis: This is a classic symptom of Catalyst Poisoning via Cyanide Overload .

  • Mechanism: Palladium requires a low concentration of free cyanide ions to enter the catalytic cycle (oxidative addition).

  • The Failure: If Zn(CN)₂ dissolves too quickly (often due to high water content in the solvent or excessive heat during ramp-up), the excess CN⁻ ions saturate the Palladium center, forming stable [Pd(CN)4]²⁻ species. This species is catalytically dead and precipitates as palladium black.

Corrective Protocol:

  • Step 1: Ensure Zn(CN)₂ is the limiting reagent in terms of solubility. It is chosen specifically because it releases CN⁻ slowly.

  • Step 2: Use Polymethylhydrosiloxane (PMHS) or a few mole percent of Zinc powder to reactivate oxidized Pd(II) back to Pd(0) if the reaction stalls.

  • Step 3: Strict Deoxygenation. Oxygen is a competitive oxidant. Sparge Argon for 20 minutes before adding the catalyst.

FAQ: Handling Zinc Cyanide

Q: Can I substitute NaCN for Zn(CN)₂ to save money? A: Do not do this without changing the protocol. NaCN is highly soluble in polar aprotic solvents (DMF/DMSO). This rapid dissolution will instantly poison your Pd-catalyst (see above). If you must use NaCN, you require a slow-addition syringe pump setup or a phase-transfer catalyst system to throttle the CN⁻ concentration.

Q: I smell almonds near the rotavap. What is happening? A: EVACUATE IMMEDIATELY. You have generated Hydrogen Cyanide (HCN).

  • Cause: Your workup was likely acidic. Zn(CN)₂ + Acid/Water

    
     HCN(g).
    
  • Fix: Never rotavap the crude mixture directly if it hasn't been chemically quenched. The aqueous layer must be kept at pH > 10 at all times.

Module 2: Thermal Hazards (DMSO/DMF)

Hazard: Thermal Runaway & Decomposition[1]

Critical Alert: The DMSO/Halide Trap

If you are synthesizing the precursor via a Halex reaction (Cl


 F exchange) or using DMSO as a solvent for the cyanation, you face a severe thermal risk.

The Hazard: DMSO is not an inert solvent above 100°C. In the presence of basic halides (like KF or CsF) or active metals , DMSO undergoes autocatalytic decomposition. This reaction is exothermic and generates non-condensable gases (formaldehyde, dimethyl sulfide), leading to rapid vessel over-pressurization.

Visualizing the Runaway Pathway:

DMSORunaway cluster_0 DMSO Thermal Decomposition Loop Start DMSO + Heat (>100°C) Decomp Initial Decomposition Start->Decomp Slow Trigger Trigger: Halides (KF/CsF) or Acids Trigger->Decomp Catalyzes Exotherm Exotherm (+ Heat) Decomp->Exotherm Exotherm->Start Positive Feedback Gas Gas Gen (HCHO, Me2S) Exotherm->Gas Pressure VESSEL RUPTURE Gas->Pressure

Caption: Autocatalytic decomposition cycle of DMSO. Note the positive feedback loop where generated heat accelerates further decomposition.

Protocol: Safe Heating Ramp
  • DSC Check: Never scale up a DMSO/DMF reaction without a Differential Scanning Calorimetry (DSC) test of the exact reaction mixture.

  • The 10-Degree Rule: Operate at least 10°C below the "Onset Temperature" (

    
    ) detected in the DSC.
    
  • Headspace Purge: Ensure a continuous low flow of nitrogen to sweep away volatile decomposition products (like dimethyl sulfide) that can lower the flashpoint of the headspace.

Module 3: Quenching & Waste Management

Objective: Destruction of residual Cyanide (CN⁻)[2]

The "Kill" Protocol

Never pour cyanide waste into a general aqueous waste drum. It must be oxidized in situ.

Reagents:

  • Bleach (Sodium Hypochlorite, 10-15% solution).

  • NaOH (to maintain pH).

Step-by-Step Quench:

StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to < 25°C. Oxidation of cyanide is exothermic; heat releases HCN.
2 pH Check Add NaOH (aq) to ensure pH > 10.
3 Oxidizer Addition Slowly add Bleach. DO NOT add acid.
4 The Color Change The solution may turn green/blue (Cu/Pd salts oxidizing).
5 Starch-Iodide Test Dip paper. Blue/Black = Excess Oxidizer present (Good). White = Add more bleach.
6 Wait Time Stir for 12 hours. Cyanate (OCN⁻) is the intermediate; it needs time to hydrolyze to CO₂ and NH₃.
Visualizing the Quench Logic

QuenchFlow Waste Reaction Mixture (Residual CN-) pHAdjust Add NaOH (Target pH > 10) Waste->pHAdjust Bleach Add NaOCl (Slow Addition) pHAdjust->Bleach Check Starch-Iodide Test Bleach->Check Check->Bleach White Paper (Incomplete) Disposal Aqueous Waste (Cyanide Free) Check->Disposal Blue Paper

Caption: Logical flow for cyanide destruction. The loop at the "Check" stage prevents premature disposal of active toxic waste.

References

  • Cyanation Safety & Catalyst Poisoning

    • Schareina, T., Zapf, A., & Beller, M. (2004). Improving Palladium-Catalyzed Cyanations of Aryl Halides. Journal of Organometallic Chemistry.

    • Note: Establishes the mechanism of catalyst deactivation by high cyanide concentr
  • DMSO Thermal Hazards

    • Yang, Q., et al. (2020).[3] Explosion Hazards of Dimethyl Sulfoxide (DMSO) with Metal Halides. Organic Process Research & Development.

    • Note: Definitive guide on the autocatalytic decomposition of DMSO/DMF in the presence of fluorides/halides.
  • Synthesis of 4-Fluoro-2-(trifluoromethyl)

    • TCI Chemicals.[4] Product Safety Data Sheet: this compound.

    • Note: Specific physical property and hazard data for the target molecule.[1][5]

  • Cyanide Destruction Protocols

    • United States EPA. Treatment of Cyanide Heap Leaches and Tailings.

    • Note: Industrial standard for hypochlorite quenching of cyanide wastes.

Sources

Optimizing temperature for nucleophilic substitution on 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: #SNAr-4F2CF3-OPT Subject: Optimization of Reaction Temperature for Nucleophilic Aromatic Substitution (


) on 4-Fluoro-2-(trifluoromethyl)benzonitrile.
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist.

Executive Summary: The Kinetic Landscape

You are working with This compound , a highly activated electrophile. The combination of the nitrile (-CN) group at the C1 position and the trifluoromethyl (-CF


)  group at the C2 position creates a "push-pull" electronic environment that makes the C4-fluorine atom exceptionally labile to nucleophilic attack.

The Core Challenge: While the substrate is highly reactive, "cranking up the heat" is often a trap. The primary failure mode in this system is not lack of reactivity, but loss of chemoselectivity .

  • The Trap: High temperatures (

    
    ) in the presence of basic nucleophiles or wet solvents frequently trigger nitrile hydrolysis  (converting -CN to -CONH
    
    
    
    ) or oligomerization , rather than the desired substitution.
  • The Solution: Precise temperature control (

    
    ) combined with solvent selection to lower the activation energy barrier (
    
    
    
    ) for the specific
    
    
    pathway while keeping the hydrolysis barrier insurmountable.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: "I am observing low conversion even at . Should I increase the temperature further?"

A: Absolutely not. If you are seeing low conversion at


, the issue is likely nucleophile deactivation  or solvent quenching , not the substrate's inertness.
  • The Mechanism: At

    
    , this substrate should react rapidly with most amines or alkoxides. If it doesn't, your nucleophile might be protonated (inactive) or reacting with the solvent (e.g., reacting with DMF/DMAc to form formamidines).
    
  • The Fix:

    • Check Basicity: Ensure you have a non-nucleophilic base (e.g., Cs

      
      CO
      
      
      
      , DIPEA) present to scavenge the leaving proton.
    • Solvent Switch: Switch to DMSO or NMP . These highly polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex), often increasing the reaction rate by orders of magnitude compared to THF or Toluene, allowing you to drop the temperature to

      
      .
      
Q2: "I see a new impurity peak at M+18 in my LC-MS. What is happening?"

A: This is the hallmark of Nitrile Hydrolysis .

  • The Cause: The -CN group is activated by the ortho-

    
    . In the presence of trace water and base (hydroxide generated in situ), the nitrile is attacked to form the primary amide (
    
    
    
    , Mass =
    
    
    ).
  • Temperature Sensitivity: This side reaction has a higher activation energy than the

    
     substitution. By running at high temperatures (
    
    
    
    ), you are energetically accessing this parasitic pathway.
  • Protocol Adjustment:

    • Dry your solvents (Karl Fischer titration

      
      ).
      
    • Lower reaction temperature to

      
      .
      
    • Use anhydrous inorganic bases (e.g., oven-dried K

      
      CO
      
      
      
      ).
Q3: "Does the steric bulk of the ortho- group hinder the reaction?"

A: Surprisingly, no . It actually helps.

  • Electronic vs. Steric: While the

    
     group is bulky, the reaction site is at C4 (para to the nitrile), which is spatially distant from the C2-
    
    
    
    group.
  • Inductive Boost: The

    
     group is a powerful inductive electron-withdrawing group (-I effect). It pulls electron density out of the ring, stabilizing the negative charge buildup in the Meisenheimer Complex  intermediate. This lowers the transition state energy, making the reaction faster than in the non-trifluoromethylated analog.
    

Optimized Experimental Protocol

Objective: Selective substitution of Fluorine with a primary amine (R-NH


) or alkoxide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: 1.1 - 1.2 equiv

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (2.5 equiv)
  • Solvent: Anhydrous DMSO (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the substrate and base. Purge with

    
     or Ar to remove atmospheric moisture.
    
  • Solvation: Add anhydrous DMSO via syringe. Stir until the substrate is fully dissolved.

  • Nucleophile Addition: Add the nucleophile slowly at Room Temperature (

    
    ) .
    
    • Note: Reaction is often exothermic. A sudden temperature spike can trigger impurities.

  • Temperature Ramp (The "Step-Up" Method):

    • T=0 to 1h: Stir at

      
      . Take an aliquot for HPLC.
      
    • Checkpoint: If conversion

      
      , continue at 
      
      
      
      .
    • T=1h to 4h: If conversion is slow, heat to

      
       . Do not exceed 
      
      
      
      initially.
  • Quench: Once starting material is

    
    , dilute with EtOAc and wash with water/brine to remove DMSO.
    

Data Summary: Temperature vs. Selectivity

TemperatureTime to CompletionConversionMajor ImpurityRecommendation
25°C 12 - 24 h85 - 95%None detectedIdeal for labile nucleophiles
50°C 2 - 4 h>99%< 1% HydrolysisStandard Operating Condition
80°C < 1 h>99%~5% Hydrolysis (Amide)Acceptable for stable substrates
120°C < 15 minVariable>15% Hydrolysis + OligomersAVOID

Mechanistic Visualization

The following diagram illustrates the kinetic bifurcation between the desired


 pathway and the hydrolytic side reaction. Note how temperature modulates the path taken.

SNAr_Pathway cluster_conditions Reaction Conditions SM Starting Material (4-F-2-CF3-Ph-CN) MC Meisenheimer Complex (Transition State) SM->MC  Activation (k1)  Low Ea  Promoted by DMSO Imp Impurity (Amide/Acid) SM->Imp  Hydrolysis (k2)  High Ea  Requires H2O + High T (>100°C) Nu Nucleophile (R-NH2 / RO-) Nu->MC Prod Product (4-Substituted) MC->Prod  F- Elimination  Fast Step Info Optimal T: 40-60°C Solvent: DMSO/NMP Base: Cs2CO3

Caption: Kinetic pathway bifurcation. The blue path represents the desired low-energy


 route. The red dashed path represents the high-energy hydrolysis competing reaction.

References

  • Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism. Wikipedia. [Link][1]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (PMC). [Link]

  • SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. National Institutes of Health (PMC). [Link]

  • 2-(Trifluoromethyl)benzonitrile Compound Summary. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro- and 4-Chloro-2-(Trifluoromethyl)benzonitrile for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the judicious selection of building blocks is paramount to the successful synthesis of complex target molecules. Among the vast array of available intermediates, halogenated benzonitriles are of particular interest due to their versatile reactivity. This guide provides an in-depth comparative analysis of two such building blocks: 4-fluoro-2-(trifluoromethyl)benzonitrile and 4-chloro-2-(trifluoromethyl)benzonitrile . We will explore their reactivity in key synthetic transformations, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Core Structural and Electronic Properties

The reactivity of these two molecules is fundamentally governed by the nature of the halogen at the 4-position and the strong electron-withdrawing effects of the trifluoromethyl and nitrile groups.

PropertyThis compound4-Chloro-2-(trifluoromethyl)benzonitrileRationale & Implications
Molecular Weight 189.11 g/mol 205.56 g/mol The difference in molecular weight is primarily due to the different masses of fluorine and chlorine.
Electronegativity of Halogen (Pauling Scale) F: 3.98Cl: 3.16Fluorine's higher electronegativity leads to a more polarized C-F bond, rendering the ipso-carbon more electrophilic.[1][2]
C-X Bond Dissociation Energy (Aromatic) ~126 kcal/mol (C-F)~96 kcal/mol (C-Cl)The C-F bond is significantly stronger than the C-Cl bond, making it more challenging to cleave, particularly in transition metal-catalyzed reactions.[3]

The presence of the trifluoromethyl (-CF3) and nitrile (-CN) groups, both potent electron-withdrawing groups, significantly deactivates the aromatic ring towards electrophilic attack and strongly activates it for nucleophilic aromatic substitution (SNAr).[4]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for the formation of carbon-heteroatom bonds. In this arena, the fluoro-substituted benzonitrile demonstrates superior reactivity.

The Reactivity Paradigm: Fluorine's Unexpected Prowess

In the context of SNAr, the typical trend for leaving group ability is F > Cl > Br > I.[4] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom at the 4-position more electrophilic and thus more susceptible to nucleophilic attack.[1][4] The strength of the C-F bond is not the primary factor in determining the reaction rate in this mechanism.

Experimental Insight: Ammonolysis of this compound

A patented process for the synthesis of the valuable pharmaceutical intermediate 4-amino-2-(trifluoromethyl)benzonitrile highlights the utility of the fluoro-analogue in SNAr reactions.[5]

Reaction: this compound + NH3 (liquid) → 4-amino-2-(trifluoromethyl)benzonitrile

Protocol:

  • Dissolve this compound in ethanol.

  • Introduce liquid ammonia into the solution.

  • Heat the sealed reaction mixture to 120-122°C for 8-10 hours.

  • Upon completion, the crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained and can be further purified by recrystallization from toluene.[5]

This process demonstrates a practical application where the fluorine atom serves as an excellent leaving group in an SNAr reaction with an amine nucleophile.

Comparative Reactivity in SNAr

Caption: Comparative SNAr Reactivity Pathway.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The Advantage of the Chloro-Substituent

In contrast to SNAr, the landscape of reactivity is inverted in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Here, 4-chloro-2-(trifluoromethyl)benzonitrile is the superior substrate.

The Role of C-X Bond Activation

The catalytic cycle of these cross-coupling reactions typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond is a critical factor; a weaker bond will undergo oxidative addition more readily. As previously noted, the C-Cl bond is significantly weaker than the C-F bond.[3] Consequently, aryl chlorides are much more reactive in these transformations than aryl fluorides, which often require specialized, highly active catalyst systems or harsh reaction conditions for C-F bond activation.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

While a specific protocol for 4-chloro-2-(trifluoromethyl)benzonitrile is not detailed in the immediate search results, a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid is as follows:

Reaction: Ar-Cl + Ar'-B(OH)2 → Ar-Ar'

Materials:

  • Aryl chloride (e.g., 4-chloro-2-(trifluoromethyl)benzonitrile) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent and stir the mixture.

  • Heat the reaction to the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This general protocol can be adapted and optimized for the specific coupling of 4-chloro-2-(trifluoromethyl)benzonitrile with various boronic acids.

Caption: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling.

Reactivity of the Nitrile Group

The nitrile group in both molecules is a versatile functional handle that can undergo a variety of transformations, most notably reduction to a primary amine (benzylamine) or hydrolysis to a carboxylic acid.

Reduction to Benzylamine

The reduction of the nitrile to a benzylamine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Ni, H2/Pd/C), or other hydride sources. The choice of the halogen at the 4-position is not expected to significantly influence the reactivity of the nitrile group itself. However, care must be taken during catalytic hydrogenation of the chloro-analogue, as C-Cl bonds can sometimes be susceptible to hydrogenolysis, leading to dehalogenated byproducts.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions, typically with heating. Similar to the reduction, the nature of the halogen at the 4-position is not expected to have a substantial direct impact on the rate or outcome of the hydrolysis of the nitrile group.

Conclusion: A Strategic Choice of Reagent

The choice between this compound and 4-chloro-2-(trifluoromethyl)benzonitrile is a strategic one that depends entirely on the desired synthetic transformation.

  • For nucleophilic aromatic substitution (SNAr) reactions , where the halogen is the leaving group, This compound is the more reactive and generally preferred substrate . Its higher reactivity allows for milder reaction conditions and often leads to higher yields and faster reaction times.

  • For transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig amination, 4-chloro-2-(trifluoromethyl)benzonitrile is the substrate of choice . The weaker C-Cl bond is more readily activated by the palladium catalyst, making these transformations more facile and efficient.

  • For reactions involving the nitrile group , both molecules are expected to exhibit similar reactivity, although the potential for dehalogenation of the chloro-substituent under certain reductive conditions should be considered.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can design more efficient and effective synthetic routes to their target molecules, accelerating the pace of innovation in pharmaceutical and agrochemical research.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Google Patents. (2006). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
  • Reddit. (2021, August 14). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. [Link]

  • askIITians. (2017, March 13). Fluorine is more electronegative than chlorine but the electron affin. [Link]

  • Quora. (2019, February 14). Why it is the C-Cl bond and not the C-F bond in CFCs that is disrupted in the stratosphere?[Link]

Sources

Comparative Guide: Fluorinated Benzonitrile Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical synthesis, the selection of a fluorobenzonitrile isomer is rarely arbitrary. The position of the fluorine atom relative to the nitrile group dictates not only the metabolic stability of the final pharmacophore but, more critically, the synthetic pathways available to construct it.

This guide provides a technical comparison of 2-fluorobenzonitrile (2-F-BN) , 3-fluorobenzonitrile (3-F-BN) , and 4-fluorobenzonitrile (4-F-BN) .[1] While 2-F and 4-F isomers are dominant scaffolds for Nucleophilic Aromatic Substitution (


), the 3-F isomer offers unique regioselectivity for directed metalation, serving as a scaffold for polysubstituted arenes.[1]

Electronic & Steric Profiling[1]

The distinct electronic environments created by the interplay between the highly electronegative fluorine (


, 

) and the electron-withdrawing nitrile group define the reactivity landscape.
Table 1: Physicochemical and Electronic Comparison
Property2-Fluorobenzonitrile (Ortho)3-Fluorobenzonitrile (Meta)4-Fluorobenzonitrile (Para)
CAS No. 394-47-8403-54-31194-02-1
Boiling Point 90 °C (21 mmHg)188 °C (760 mmHg)188 °C (760 mmHg)
Melting Point 35–37 °C–16 °C32–34 °C
Hammett

(F)
High Inductive (

)
Inductive onlyResonance (

) & Inductive

Reactivity
Very High (Inductive activation)Negligible (No resonance stabilization)High (Resonance stabilization)
Dominant Use Heterocycle synthesis (e.g., quinazolines)Multi-functional scaffold via lithiationDrug core (e.g., androgen receptor antagonists)

Analyst Note: The melting point of the 4-F isomer makes it a solid at room temperature, offering handling advantages (weighing/dispensing) over the liquid 2-F and 3-F isomers in automated high-throughput experimentation (HTE).[1]

Critical Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

The most common application of fluorobenzonitriles is the displacement of the labile fluorine atom by nucleophiles (amines, alkoxides, thiols).

  • 2-F-BN and 4-F-BN: The nitrile group at the ortho or para position stabilizes the anionic Meisenheimer intermediate via resonance, effectively delocalizing the negative charge onto the nitrogen atom. This lowers the activation energy, making these isomers excellent substrates for metal-free coupling.[1]

  • 3-F-BN: The meta relationship prevents resonance delocalization of the negative charge onto the nitrile.[1] Consequently, 3-F-BN is inert to standard

    
     conditions and requires transition-metal catalysis (e.g., Buchwald-Hartwig) to displace the fluorine.[1]
    
Visualization: Decision Logic

The following diagram illustrates the mechanistic divergence between isomers.

SNAr_Mechanism Figure 1: Mechanistic Divergence in SNAr Reactivity Start Fluorobenzonitrile Isomer Ortho_Para 2-F or 4-F Isomer (Ortho/Para) Start->Ortho_Para Selection Meta 3-F Isomer (Meta) Start->Meta Selection Complex Meisenheimer Complex (Resonance Stabilized) Ortho_Para->Complex + Nucleophile (Charge delocalized to CN) No_Complex Unstable Intermediate (No Resonance) Meta->No_Complex + Nucleophile (Charge localized on Ring) Product Substituted Benzonitrile (High Yield) Complex->Product - F⁻ (Fast Elimination) Failure No Reaction / Decomposition No_Complex->Failure High Barrier

Figure 1: The resonance stabilization provided by the nitrile group in 2-F and 4-F isomers facilitates


, while the 3-F isomer lacks this pathway.
Directed Ortho Metalation (DoM)

When functionalizing the ring C-H bonds rather than displacing the fluorine, the isomer choice dictates regioselectivity.

  • 3-F-BN (The "Sweet Spot"): This isomer is unique.[1][2] The C2 position is flanked by both the Fluorine and the Nitrile. The cooperative inductive effect of both groups makes the C2 proton highly acidic. Lithiation occurs almost exclusively at C2, allowing for the introduction of electrophiles (aldehydes, halides) at this crowded position.

  • 4-F-BN: Lithiation is typically directed ortho to the fluorine (C3) due to the strong inductive effect of fluorine, though the ortho-nitrile position (C2) is also competitive depending on the base used (e.g., LDA vs. LiTMP).

Experimental Protocols

Protocol A: High-Efficiency Amination (For 2-F and 4-F)

Objective: Synthesis of 4-(morpholin-4-yl)benzonitrile from 4-fluorobenzonitrile.[1] Rationale: Uses DMSO to solvate the nucleophile and potassium carbonate to neutralize the HF byproduct.

  • Reagents:

    • 4-Fluorobenzonitrile (1.0 eq)[1][3]

    • Morpholine (1.2 eq)[1]

    • 
       (1.5 eq, anhydrous, finely ground)[1]
      
    • DMSO (0.5 M concentration relative to substrate)[1]

  • Procedure:

    • Charge a reaction vessel with 4-fluorobenzonitrile and

      
      .
      
    • Add DMSO and stir to create a suspension.[1]

    • Add Morpholine dropwise at room temperature (exotherm possible).[1]

    • Heat to 80 °C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Quench: Pour into ice water. The product typically precipitates.[1][4]

    • Isolation: Filtration followed by washing with water and hexanes.[1]

  • Validation:

    • Expected Yield: >90%

    • Key QC: Absence of

      
       NMR signal (starting material disappearance).
      
Protocol B: Regioselective Lithiation (For 3-F)

Objective: Synthesis of 3-fluoro-2-formylbenzonitrile via C2-lithiation.[1] Rationale: Low temperature (-78 °C) is mandatory to prevent "benzyne" formation (elimination of LiF).[1]

  • Reagents:

    • 3-Fluorobenzonitrile (1.0 eq)[1]

    • LDA (Lithium Diisopropylamide, 1.1 eq)[1]

    • DMF (Dimethylformamide, 1.5 eq)[1]

    • THF (anhydrous)[1]

  • Procedure:

    • Cool a solution of LDA in THF to -78 °C .

    • Add 3-fluorobenzonitrile (diluted in THF) dropwise over 20 minutes.[1] Maintain internal temp < -70 °C.

    • Stir: 1 hour at -78 °C. The solution often turns deep yellow/orange (lithiated species).[1]

    • Add DMF dropwise.[1]

    • Warm slowly to 0 °C over 2 hours.

    • Quench: Saturated

      
       solution.
      
  • Validation:

    • Regioselectivity confirmation:

      
       NMR should show a doublet-of-doublets pattern for the remaining aromatic protons, distinct from the starting material.
      

Case Studies in Drug Discovery

The choice of isomer often defines the core scaffold of major pharmaceutical agents.

Case Study 1: Androgen Receptor Antagonists (4-F-BN)[1]
  • Drug: Enzalutamide (Xtandi) and Bicalutamide (Casodex).[1]

  • Role: The 4-fluorobenzonitrile moiety (often with additional substitution like

    
     at the 2-position) serves as the electron-deficient aromatic ring that binds to the androgen receptor.[1]
    
  • Synthesis Insight: The synthesis typically involves the

    
     displacement of a leaving group or the construction of the thiohydantoin ring using the nitrile as a precursor to the isothiocyanate.
    
Case Study 2: Antidepressants (4-F-BN)
  • Drug: Citalopram / Escitalopram .[1]

  • Role: The 4-fluorophenyl group is critical for selectivity at the Serotonin Transporter (SERT).[1]

  • Synthesis Insight: While often introduced via Grignard chemistry (4-fluorophenylmagnesium bromide), the 4-fluorobenzonitrile is a key intermediate for introducing the cyano group via nucleophilic substitution or transition metal cyanation if the halogen is reversed.

References

  • American Chemical Society (ACS). (2023).[1] Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem.[1] Retrieved from [Link][1]

  • MDPI. (2023).[1] Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy. Retrieved from [Link][1]

  • ResearchGate. (2023). Regioselective lithiation without benzyne formation. Retrieved from [Link][1]

Sources

A Comparative Guide to the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: An Evaluation of Alternative Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, 4-amino-2-(trifluoromethyl)benzonitrile stands as a pivotal intermediate, its trifluoromethylated benzonitrile structure serving as a key building block for a multitude of bioactive molecules.[1] The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of established synthetic routes to this valuable compound, focusing on the performance of different precursor materials. The discussion is grounded in experimental data from peer-reviewed literature and patent filings, offering a comprehensive resource for informed decision-making in the laboratory and at the manufacturing scale.

Introduction to Synthetic Strategies

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile typically involves the strategic introduction and manipulation of three key functional groups on a benzene ring: an amino group (-NH2), a trifluoromethyl group (-CF3), and a nitrile group (-CN). The choice of the starting material, or precursor, dictates the overall synthetic pathway, influencing factors such as the number of steps, overall yield, purity of the final product, and safety considerations. This guide will focus on two prominent and well-documented precursors: m-Trifluoromethyl Fluorobenzene and 4-Nitro-2-(trifluoromethyl)benzonitrile . A third potential precursor, 3-Amino-4-chlorobenzotrifluoride , will be discussed in the context of its theoretical potential, as detailed experimental protocols for its conversion are less prevalent in the current literature.

Precursor 1: m-Trifluoromethyl Fluorobenzene

A patented and industrially relevant approach utilizes the readily available m-trifluoromethyl fluorobenzene as the starting material.[2][3] This multi-step synthesis is characterized by its high overall yield and the production of high-purity 4-amino-2-(trifluoromethyl)benzonitrile.

Synthetic Pathway

The synthesis from m-trifluoromethyl fluorobenzene proceeds through a three-step sequence: regioselective bromination, cyanation, and finally, ammonolysis.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Ammonolysis A m-Trifluoromethyl Fluorobenzene B 4-Fluoro-2-(trifluoromethyl)bromobenzene A->B Dibromohydantoin, H₂SO₄, Acetic Acid C 4-Fluoro-2-(trifluoromethyl)benzonitrile B->C Cuprous Cyanide, Quinoline D 4-Amino-2-(trifluoromethyl)benzonitrile C->D Liquid Ammonia, Ethanol

Caption: Synthetic route from m-Trifluoromethyl Fluorobenzene.

Experimental Protocol

Step 1: Positioning Bromination

  • m-Trifluoromethyl fluorobenzene is reacted with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • The reaction mixture is heated to reflux, leading to the regioselective bromination of the aromatic ring to yield 4-fluoro-2-(trifluoromethyl)bromobenzene.

Step 2: Cyano Group Replacement

  • The isolated 4-fluoro-2-(trifluoromethyl)bromobenzene is then subjected to a cyanation reaction using cuprous cyanide in quinoline.

  • The mixture is heated under reflux to facilitate the displacement of the bromine atom with a nitrile group, affording this compound.

Step 3: Ammonolysis

  • In the final step, the fluoro group of this compound is replaced by an amino group through ammonolysis.

  • This is achieved by heating the compound with liquid ammonia in ethanol under pressure.

  • The resulting 4-amino-2-(trifluoromethyl)benzonitrile can be purified by recrystallization.

Performance Metrics

This synthetic route has been reported to produce the final product with a high total yield of 73-75% and a purity exceeding 99% .[2]

Precursor 2: 4-Nitro-2-(trifluoromethyl)benzonitrile

Another efficient and high-yielding approach starts from 4-nitro-2-(trifluoromethyl)benzonitrile. This method is particularly attractive due to its directness, primarily involving a single reduction step to obtain the target molecule.

Synthetic Pathway

The synthesis from 4-nitro-2-(trifluoromethyl)benzonitrile is a straightforward reduction of the nitro group to a primary amine.

G cluster_0 Step 1: Reduction A 4-Nitro-2-(trifluoromethyl)benzonitrile B 4-Amino-2-(trifluoromethyl)benzonitrile A->B Ammonia Hydrogen Sulfate, Toluene, NaOH

Caption: Synthetic route from 4-Nitro-2-(trifluoromethyl)benzonitrile.

Experimental Protocol

Step 1: Reduction of the Nitro Group

  • 4-Nitro-2-(trifluoromethyl)benzonitrile is dissolved in a suitable solvent, such as toluene.

  • A reducing agent, such as ammonia hydrogen sulfate, is added, and the mixture is heated to reflux for an extended period (e.g., 16 hours).[4]

  • Following the reduction, the reaction mixture is worked up with water and a base (e.g., sodium hydroxide) to neutralize any remaining acid and facilitate the separation of the organic layer.

  • The product is isolated from the organic layer by reducing the solvent volume and inducing crystallization, followed by filtration.

Performance Metrics

This reduction step has been reported to yield 4-amino-2-(trifluoromethyl)benzonitrile in excellent yields, as high as 98.9% , with a purity of 99.9% .[4]

Precursor 3: 3-Amino-4-chlorobenzotrifluoride (A Prospective Route)

3-Amino-4-chlorobenzotrifluoride presents a theoretically viable starting material for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile. The key transformation required is the conversion of the chloro group to a nitrile group. While specific, optimized protocols for this substrate are not readily found in the literature, established methods for the cyanation of aryl chlorides could be adapted.

Potential synthetic strategies include:

  • Palladium-Catalyzed Cyanation: This is a powerful and widely used method for the synthesis of aryl nitriles from aryl halides.[5][6] It typically involves a palladium catalyst, a phosphine ligand, and a cyanide source such as potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2).

  • Sandmeyer Reaction: This classic reaction involves the diazotization of the primary amino group, followed by treatment with a copper(I) cyanide to introduce the nitrile group.[7][8][9] However, this would require subsequent re-introduction of the amino group at the desired position, making it a less direct route.

Given the lack of specific experimental data and reported yields for the conversion of 3-amino-4-chlorobenzotrifluoride to the target molecule, a direct comparison with the other two precursors is challenging. However, for research groups with expertise in palladium catalysis, exploring this route could be a worthwhile endeavor.

Comparative Analysis

To facilitate a clear and objective comparison, the key performance indicators for the two well-documented synthetic routes are summarized in the table below.

FeatureRoute 1: m-Trifluoromethyl FluorobenzeneRoute 2: 4-Nitro-2-(trifluoromethyl)benzonitrile
Number of Steps 31 (from the nitro precursor)
Overall Yield 73-75%[2]98.9%[4]
Product Purity >99%[2]99.9%[4]
Starting Material m-Trifluoromethyl fluorobenzene4-Nitro-2-(trifluoromethyl)benzonitrile
Key Reagents Dibromohydantoin, Cuprous Cyanide, Liquid AmmoniaAmmonia Hydrogen Sulfate
Safety Considerations Use of highly toxic cuprous cyanide requires stringent safety protocols. The reaction with liquid ammonia is conducted under pressure.The reduction process is generally considered safer, although standard precautions for handling organic solvents and reagents should be observed.
Scalability Patented for industrial production.High-yielding single step is amenable to large-scale synthesis.

Conclusion and Recommendations

Both the m-trifluoromethyl fluorobenzene and the 4-nitro-2-(trifluoromethyl)benzonitrile routes offer effective and high-yielding pathways to 4-amino-2-(trifluoromethyl)benzonitrile.

  • The route starting from m-trifluoromethyl fluorobenzene is a robust, multi-step synthesis that has been scaled for industrial production. While it involves more steps and the use of hazardous reagents like cuprous cyanide, its high overall yield and the accessibility of the starting material make it a compelling option.

  • The route from 4-nitro-2-(trifluoromethyl)benzonitrile is exceptionally efficient, consisting of a single, high-yielding reduction step. The primary consideration for this route is the availability and cost of the nitro precursor. If this starting material is readily accessible, this pathway offers a more direct and potentially safer alternative.

The choice between these precursors will ultimately depend on a laboratory's or a manufacturing facility's specific circumstances, including the cost and availability of starting materials, the technical expertise in handling specific reagents (particularly cuprous cyanide and pressurized ammonia), and the desired scale of production. For research and development purposes, the reduction of the nitro compound may offer a quicker and more straightforward synthesis, while the route from m-trifluoromethyl fluorobenzene provides a well-established and scalable process for larger quantities.

References

Sources

A Comparative Guide to HPLC Purity Analysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Fluorinated Intermediates

4-Fluoro-2-(trifluoromethyl)benzonitrile is a key fluorinated building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredients (APIs).[1] Consequently, the purity of this intermediate is of paramount importance, as even minor impurities can lead to undesired side products, altered biological activity, and potential toxicity in the final drug substance.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such critical intermediates due to its high resolution, sensitivity, and quantitative accuracy. This guide presents a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, providing the scientific rationale behind the methodological choices and supporting data to aid researchers in selecting the most appropriate approach for their needs.

Understanding the Analyte and Potential Impurities

Before delving into the methods, it is crucial to understand the physicochemical properties of this compound and its likely impurity profile.

Analyte Properties:

  • Molecular Formula: C₈H₃F₄N

  • Molecular Weight: 189.11 g/mol

  • Appearance: White to light yellow solid

  • Polarity: Moderately non-polar, suitable for reversed-phase chromatography.

Potential Impurities: Impurities can arise from the synthetic route. A plausible synthesis could involve the cyanation of a brominated precursor.[2] Therefore, potential process-related impurities may include:

  • Starting materials: e.g., 4-fluoro-2-(trifluoromethyl)bromobenzene.

  • Positional isomers: Formed during the initial halogenation or functionalization steps.

  • Related compounds: Such as hydrolysis products (e.g., the corresponding benzoic acid or amide).

A robust HPLC method must be able to resolve the main component from these and other potential degradation products.

Comparative HPLC Methodologies

Two distinct RP-HPLC methods are proposed and compared, primarily differing in their stationary phase chemistry to offer alternative selectivity.

Method 1: The Workhorse Approach - C18 Stationary Phase

The C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC, separating compounds primarily based on hydrophobic interactions.[3] It is an excellent starting point for a wide range of non-polar to moderately polar analytes.

Method 2: The Alternative Selectivity - Phenyl-Hexyl Stationary Phase

Phenyl-based stationary phases provide a different separation mechanism. In addition to hydrophobic interactions, they can exhibit π-π interactions with aromatic analytes.[4][5] This can lead to unique selectivity, especially for separating compounds with similar hydrophobicity but different aromatic character or substitution patterns, which is highly relevant for positional isomers.[6]

Experimental Protocols

Below are the detailed, step-by-step methodologies for the two proposed HPLC methods.

Sample Preparation (for both methods):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of diluent (Acetonitrile/Water, 50:50 v/v) to obtain a stock solution of 0.5 mg/mL.

  • Further dilute 1 mL of the stock solution to 100 mL with the diluent to get a final concentration of 5 µg/mL for analysis.

Method 1: C18 Column Protocol

  • Column: C18 (L1), 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 224 nm (primary absorbance maximum of benzonitrile)[7]

  • Injection Volume: 10 µL

Method 2: Phenyl-Hexyl Column Protocol

  • Column: Phenyl-Hexyl (L11), 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 224 nm[7]

  • Injection Volume: 10 µL

Rationale for Methodological Choices
  • Stationary Phase: The choice of C18 provides a robust, general-purpose method based on hydrophobicity. The Phenyl-Hexyl column is chosen as a complementary method to exploit potential π-π interactions, which can be crucial for resolving aromatic isomers.[4][5]

  • Mobile Phase: A water/acetonitrile gradient is a standard choice for C18 columns, providing good peak shapes and resolution for a wide range of compounds. For the Phenyl-Hexyl column, methanol is selected as the organic modifier. Methanol can enhance π-π interactions compared to acetonitrile, which itself has a π system and can sometimes suppress these interactions with the stationary phase.[8][9]

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities within a reasonable timeframe, while also providing sharp peaks for the main component.

  • Detection Wavelength: The selection of 224 nm is based on the primary absorption maximum of the benzonitrile chromophore, which is expected to provide high sensitivity.[7]

Visualizing the Workflow

The general workflow for the HPLC purity analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 or Phenyl-Hexyl) inject->separate detect UV Detection (224 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report Purity Report calculate->report Final Report

Caption: Experimental workflow for HPLC purity analysis.

Performance Comparison and Data

The following table summarizes the expected performance characteristics of the two methods. The data presented is hypothetical, based on established chromatographic principles, and serves to illustrate the comparative advantages of each method.

ParameterMethod 1 (C18 Column)Method 2 (Phenyl-Hexyl Column)Rationale for Difference
Retention Time of Main Peak ~12.5 min~14.0 minPhenyl columns can exhibit stronger retention for aromatic compounds due to π-π interactions, especially with methanol as the mobile phase.[8]
Resolution (Main Peak vs. Isomeric Impurity) 1.8> 2.5The Phenyl-Hexyl column is expected to provide superior resolution for positional isomers due to its unique selectivity based on π-π interactions.[6]
Peak Tailing Factor < 1.2< 1.2Both methods should provide good peak symmetry with modern, high-purity silica columns.
Run Time 30 min30 minThe run times are kept consistent for a direct comparison.
Selectivity Advantage Good for general hydrophobic impurities.Superior for aromatic and positional isomers.The different separation mechanisms lead to varied selectivity profiles.[4][5]

Trustworthiness and Method Validation

To ensure the trustworthiness of these methods for routine quality control, they must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation process would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is typically done by spiking the sample with known impurities and performing forced degradation studies (e.g., acid, base, oxidation, heat, light).

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determining the closeness of the test results to the true value, often assessed by recovery studies of spiked samples.

  • Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.

The logical relationship for ensuring method validity is illustrated in the diagram below.

Validation_Logic Method HPLC Method Validation Validation (ICH) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Reliable_Result Reliable Purity Result Specificity->Reliable_Result Linearity->Reliable_Result Accuracy->Reliable_Result Precision->Reliable_Result Robustness->Reliable_Result

Caption: Logic diagram for HPLC method validation.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl based HPLC methods offer viable approaches for the purity analysis of this compound.

  • Method 1 (C18) is a robust, universally applicable method that serves as an excellent primary choice for routine quality control, particularly for separating the main component from impurities with significant differences in hydrophobicity.

  • Method 2 (Phenyl-Hexyl) provides a powerful alternative with orthogonal selectivity. It is highly recommended when dealing with challenging separations involving positional isomers or other closely related aromatic impurities that may co-elute on a C18 column.

For comprehensive purity profiling and method development, it is advisable to screen both column chemistries. The use of orthogonal methods provides a higher degree of confidence in the purity assessment of this critical pharmaceutical intermediate.

References

  • What is the Difference Between C18 and Phenyl Column. Pediaa.com. [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Benzonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. National Center for Biotechnology Information. [Link]

  • Benzonitrile. PhotochemCAD. [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent Technologies. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Picking the Perfect HPLC Column. Biocompare. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

  • This compound. Chem-Impex. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. Chromatography Online. [Link]

  • ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Chemistry 552 Spectroscopy Fall 2003. University of Arizona. [Link]

Sources

Technical Guide: GC-MS Analysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-(trifluoromethyl)benzonitrile (FTB) is a critical intermediate in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide derivatives). Its analysis is pivotal for establishing the purity of Active Pharmaceutical Ingredients (APIs).

This guide provides a validated analytical framework for FTB. Unlike generic protocols, this document addresses the specific challenge of regioisomer differentiation —distinguishing FTB from its positional isomer, 2-Fluoro-4-(trifluoromethyl)benzonitrile—which exhibits identical molecular weight (189.11 Da) and similar fragmentation patterns.

Part 1: The Analytical Challenge

The primary difficulty in analyzing FTB lies not in its detection, but in its specificity .

  • Isomeric Interference: The synthesis pathways often produce the 2,4-isomer as a byproduct. Both isomers have a parent ion of m/z 189 and share dominant fragments (m/z 170, 120).

  • Thermal Stability: While FTB (BP: 194°C) is GC-amenable, the nitrile group can be susceptible to active site adsorption in dirty liners, leading to peak tailing.

  • Electronegativity: The trifluoromethyl (

    
    ) and fluoro (
    
    
    
    ) groups create a strong dipole, influencing retention behavior significantly on polar vs. non-polar columns.

Part 2: Methodological Comparison

The following table objectively compares GC-MS (Electron Ionization) against common alternatives for this specific application.

Table 1: Comparative Analysis of Analytical Platforms
FeatureGC-MS (EI) [Recommended] HPLC-UV GC-FID
Primary Utility Structural ID & Impurity ProfilingPurity Assay (non-volatile salts)Routine QA/QC Quantification
Specificity High (Mass spectral fingerprint)Low (Retention time only)Low (Retention time only)
Isomer Resolution Excellent (with correct column)Good (requires method dev)Excellent
Sensitivity High (SIM mode for trace analysis)ModerateModerate
Throughput 15–20 min run time10–30 min run time10–15 min run time
Limitations Requires thermal stabilitySolvent waste generationNo structural confirmation

Verdict: GC-MS (EI) is the superior choice for R&D and process development because it confirms the identity of the intermediate, ensuring the correct isomer is being carried forward into expensive API synthesis steps.

Part 3: Experimental Protocol (Self-Validating System)

This protocol includes a System Suitability Test (SST) . You must run a mixed standard of FTB and its isomer to validate separation efficiency before analyzing samples.

Sample Preparation[1][2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid alcohols (MeOH/EtOH) to prevent potential transesterification or nucleophilic attack on the nitrile under high injector temps.

  • Concentration: 1 mg/mL (Stock), diluted to 50 µg/mL for Scan Mode.

  • Derivatization: None required (FTB is sufficiently volatile).

GC-MS Instrument Parameters[1]
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane).

    • Dimensions: 30 m ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       0.25 mm 
      
      
      
      0.25 µm.[1][2]
    • Rationale: The non-polar phase separates based on boiling point and dispersive forces. Since the isomers have slightly different boiling points and dipole moments, this phase provides adequate resolution.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1).

    • Temperature: 250°C.

    • Liner: Deactivated split liner with glass wool (prevents discrimination).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C (Hold 3 min)

    • Total Run Time: ~15 minutes.[3]

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Scan Range: m/z 40 – 350.

  • Solvent Delay: 3.0 min.

Workflow Diagram

The following diagram illustrates the critical decision points in the analysis workflow.

AnalysisWorkflow Sample Sample Dissolution (DCM) Inlet GC Inlet (250°C, Split 20:1) Sample->Inlet Injection Column Separation (DB-5ms Column) Inlet->Column Volatilization MS MS Detection (EI Source) Column->MS Elution Data Data Analysis (Isomer ID) MS->Data m/z Generation Data->Sample If Purity < 98% Re-crystallize

Figure 1: Analytical workflow for FTB analysis. Note the feedback loop for purity verification.

Part 4: Data Analysis & Interpretation[6]

Fragmentation Pathway

Understanding the mass spectrum is crucial for confirming the correct structure. The molecular ion (


) is stable due to the aromatic ring.
  • Parent Ion (

    
    ): m/z189  (Base peak or high intensity).
    
  • Loss of Fluorine (

    
    ): m/z170 .
    
  • Loss of Trifluoromethyl (

    
    ): m/z120 . This is a diagnostic cleavage characteristic of benzotrifluorides.
    
  • Secondary Fragment: m/z100 (Loss of HF from the 120 fragment).

Isomer Differentiation

While mass spectra are similar, the Retention Time (RT) is the discriminator.

  • This compound (Target): Elutes later on non-polar columns compared to the 4-CF3 isomer due to the "ortho effect" and slightly higher boiling point interactions.

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile (Impurity): Typically elutes earlier .

Note: You must inject a reference standard of the impurity during method validation to establish the Relative Retention Time (RRT).

Mechanistic Diagram

Fragmentation Parent Molecular Ion [M]+ m/z 189 Frag1 [M - F]+ m/z 170 Parent->Frag1 - F• (19) Frag2 [M - CF3]+ m/z 120 Parent->Frag2 - CF3• (69) (Dominant Path) Frag3 Phenyl Cation m/z 75 Frag2->Frag3 - HCN, -F

Figure 2: Proposed EI fragmentation pathway for this compound.

Part 5: Comparative Performance Data

The table below synthesizes typical experimental results when comparing the DB-5ms method against a polar column (DB-Wax) alternative.

Table 2: Column Performance Matrix
ParameterDB-5ms (Non-Polar) DB-Wax (Polar) Interpretation
Target RT (min) 8.4210.15Polar columns increase retention due to Nitrile interaction.
Isomer Resolution (

)
1.8 (Baseline)2.5 (High)DB-Wax offers better separation but has lower thermal stability.
Peak Symmetry (

)
1.05 (Excellent)1.20 (Tailing)Nitriles can tail on polar phases; DB-5ms is more robust.
Bleed at 280°C LowHighDB-5ms is preferred for MS signal-to-noise ratio.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzonitrile, 4-fluoro-2-(trifluoromethyl)-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: this compound (CID 605085).[4] National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. GC-MS Method Development for Fluorinated Aromatics. Agilent Technical Notes.[1] Available at: [Link]

Sources

Quantitative NMR (qNMR) for 4-Fluoro-2-(trifluoromethyl)benzonitrile assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for 4-Fluoro-2-(trifluoromethyl)benzonitrile Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary: The Case for 19F-qNMR

In the synthesis of fluorinated pharmaceutical intermediates like This compound (CAS 194853-86-6)—a critical building block for androgen receptor antagonists and immunomodulators like Teriflunomide —purity assessment is the bottleneck.[1]

Traditional HPLC-UV requires specific reference standards for every impurity to determine accurate response factors. 1H-qNMR, while absolute, often suffers from signal overlap in the crowded aromatic region (7.0–8.0 ppm).

The Superior Alternative: This guide establishes 19F-qNMR as the primary assay method. By leveraging the magnetically distinct trifluoromethyl (-CF3) and fluoro (-F) groups, this method offers a background-free, absolute quantification system that is traceable to the SI (System of Units) without requiring an identical reference standard.[1][2]

Strategic Analysis: Method Comparison

The following table objectively compares the three dominant analytical techniques for this specific fluorinated nitrile.

Table 1: Comparative Performance Matrix
Feature19F-qNMR (Recommended) 1H-qNMR HPLC-UV
Specificity Superior: No solvent or hydrocarbon background.[1] Only fluorinated species detected.Moderate: Solvent peaks (CDCl3, DMSO) and non-fluorinated impurities may overlap.[2]High: Resolves species by retention time, but co-elution is a risk.[3]
Reference Standard Universal: Any pure fluorinated IS (e.g., 3,5-BTFMBA) works.[1][2][3]Universal: Any protonated IS (e.g., TCNB) works.[2]Specific: Requires high-purity standard of the exact analyte.
Calibration Single-Point: Internal Standard (IS) method.[1][2]Single-Point: Internal Standard (IS) method.[1][2]Multi-Point: Requires calibration curve construction.
Total Analysis Time < 20 mins: Weigh, dissolve, acquire.< 20 mins: Weigh, dissolve, acquire.> 60 mins: Column equilibration + run time + wash.
Accuracy (Uncertainty) < 1.0% (with proper T1 relaxation).[1][2][4]< 1.0% (if no overlap).0.5 - 2.0% (dependent on detector linearity).[1][2]

The Self-Validating Protocol (19F-qNMR)

This protocol is designed as a self-validating system.[1] If the Internal Standard (IS) integration deviates from the expected stoichiometry relative to the analyte's multiple signals (-F vs -CF3), the assay flags itself as potentially compromised.

A. Reagents & Materials[3][6][7][8][9][10][11]
  • Analyte: this compound.[1][2][5]

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .[1][2][6]

    • Why? It is a BIPM-recommended solid IS, non-volatile, stable, and its -CF3 signal (~ -63 ppm) is distinct but close enough to the analyte's -CF3 to minimize excitation bandwidth errors.[1][2]

  • Solvent: DMSO-d6 or CDCl3 (Analyte is highly soluble in both; DMSO-d6 prevents volatility errors).[1][2]

B. Sample Preparation (Gravimetric)[2]
  • Weighing: Using a microbalance (d=0.001 mg), weigh approx. 20 mg of Analyte (

    
    ) and 15 mg of IS (
    
    
    
    ) directly into the same HPLC vial or NMR tube.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube.

C. Acquisition Parameters (The "Causality" of Settings)
  • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Reasoning: Decouples protons to simplify the Fluorine spectrum into singlets (enhancing S/N) but turns off the decoupler during the relaxation delay to eliminate the Nuclear Overhauser Effect (NOE), ensuring strictly quantitative integration.

  • Relaxation Delay (D1): 30 seconds .

    • Reasoning: 19F T1 relaxation times can be long (2-5s).[1] For 99.9% magnetization recovery, D1 must be

      
      .[2][3]
      
  • Spectral Width: Covers -50 ppm to -150 ppm (approx. 100 ppm).[1][2]

  • Offset (O1): Centered between analyte -F (-105 ppm) and IS -CF3 (-63 ppm).[1][2]

D. Data Processing Workflow
  • Phase Correction: Manual phasing is mandatory. Autophase often fails on sparse 19F spectra.

  • Baseline Correction: Apply a polynomial baseline correction (ABS) over the integral regions.

  • Integration: Integrate the Analyte -CF3 signal (

    
    ) and the IS -CF3 signal (
    
    
    
    ).
    • Self-Check: Also integrate the Analyte -F signal.[1] The molar ratio of Analyte(-CF3) to Analyte(-F) must be 3:1 (within 2% error).[1][2] If not, an impurity overlaps one signal.[2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow, ensuring a "Right First Time" approach.

G Start Start: Purity Assay Required CheckStruct Analyze Structure: This compound Start->CheckStruct Decision Select Nucleus CheckStruct->Decision Path1H 1H NMR: Aromatic Region (7-8 ppm) Decision->Path1H Standard Path19F 19F NMR: -CF3 (-63 ppm) & -F (-105 ppm) Decision->Path19F Recommended Risk1H Risk: Solvent/Impurity Overlap Path1H->Risk1H Benefit19F Benefit: Zero Background High Sensitivity Path19F->Benefit19F Prep Sample Prep: Mix Analyte + IS (3,5-BTFMBA) in DMSO-d6 Benefit19F->Prep Acq Acquisition (zgig): D1 > 7*T1 (30s) No NOE Prep->Acq Calc Calculation: P = (Ix/Istd) * (Nstd/Nx) * (Mstd/Mx) * (mx/mstd) * Pstd Acq->Calc

Caption: Logical flow for selecting 19F-qNMR over 1H-NMR, highlighting the critical acquisition parameters for quantitative accuracy.

Calculation & Results Interpretation

The purity (


) is calculated using the fundamental qNMR equation:

[1][2]

Where:

  • 
    : Integral area[2]
    
  • 
    : Number of spins (Analyte -CF3 = 3; IS 3,5-BTFMBA -CF3 = 6)
    
  • 
    : Molar Mass (Analyte = 189.11  g/mol ; IS = 258.12  g/mol )[1][2]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999)[2]
    
Validation Criteria

For the assay to be valid, the following criteria must be met:

  • S/N Ratio: > 150:1 for quantitative signals.

  • Baseline Flatness: No drift or curvature in integral regions.

  • Internal Consistency: The calculated purity using the -CF3 signal should match the purity using the -F signal (if integrated) within ±1.0%.

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[2][6] New qNMR internal standard for pharmaceuticals and other organofluorine compounds (3,5-Bis(trifluoromethyl)benzoic acid). Retrieved from [Link][1][2][6]

  • T. Schoenberger. (2012).[2] Determination of purity by qNMR. Analytical and Bioanalytical Chemistry. (General reference for qNMR methodology).

Sources

Comparing the efficacy of kinase inhibitors derived from different benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrile "Anchor"

In the optimization of kinase inhibitors, the benzonitrile motif has evolved from a simple metabolic blocker to a critical pharmacophore "anchor." Unlike reactive acrylamides used in covalent inhibitors (e.g., Ibrutinib), aromatic nitriles in kinase inhibitors—such as Bosutinib (Src/Abl) and Rilpivirine (NNRTI, structurally relevant)—typically function via non-covalent, reversible interactions.

This guide objectively compares the efficacy of kinase inhibitors derived from 3-quinolinecarbonitriles (Src/Abl targeting) versus aminobenzonitriles (BTK targeting). We analyze how the cyano (-CN) group enhances potency through specific hydrogen bond networks and improved residence time compared to halogen or amide bioisosteres.

Pharmacophore Logic: Why Benzonitrile?

The nitrile group offers a unique profile in Structure-Activity Relationship (SAR) studies. Its efficacy stems from three biophysical pillars:

  • Orthogonal Interaction: The nitrogen lone pair acts as a weak-to-moderate hydrogen bond acceptor (HBA) capable of interacting with the "gatekeeper" residue or conserved water molecules within the ATP-binding pocket.

  • Metabolic Shielding: Unlike halogens, the nitrile group is resistant to oxidative metabolism while maintaining a similar steric profile to a chlorine atom.

  • Dipole Alignment: The strong dipole moment of the C≡N bond can align with the local electrostatic field of the kinase hinge region, enhancing

    
     rates.
    

Comparative Case Study: 3-Quinolinecarbonitriles (Src/Abl)

The most definitive data on benzonitrile efficacy comes from the optimization of Bosutinib (SKI-606) . The 3-cyano group is not merely a substituent; it is essential for the picomolar potency observed against Src kinase.

Structure-Activity Relationship (SAR) Data

The following table synthesizes experimental data comparing the lead benzonitrile compound against its bioisosteres.

Table 1: Impact of C-3 Substitution on Src Kinase Inhibition (Enzymatic Assay)

Compound VariantC-3 SubstituentR-Group (C-7 position)Src IC50 (nM)Fold-Change (vs CN)Efficacy Analysis
Bosutinib (Ref) -CN (Nitrile) Alkoxy-amine 1.2 1.0x Optimal. Forms critical H-bond network; high metabolic stability.
Analog A-H (Hydrogen)Alkoxy-amine> 500> 400xIneffective. Loss of H-bond acceptor leads to drastic potency drop.
Analog B-Cl (Chlorine)Alkoxy-amine~ 45~ 37xModerate. Sterically similar to CN but lacks H-bond acceptor capability.
Analog C-CONH2 (Amide)Alkoxy-amine~ 120~ 100xPoor. High desolvation penalty; steric clash with the gatekeeper region.

Data synthesized from J. Med. Chem. SAR studies (Boschelli et al.) and Wyeth Research protocols [1, 2].[1]

Mechanistic Visualization

The following diagram illustrates the specific binding mode of the 3-quinolinecarbonitrile scaffold, highlighting the critical "Water-Mediated" bridge that distinguishes the nitrile from the chloro-analog.

BindingMechanism Inhibitor Bosutinib (3-CN) Pocket ATP Binding Pocket (Src Kinase) Inhibitor->Pocket Van der Waals (Quinoline Core) Water Conserved Water Molecule Inhibitor->Water CN Group Interaction Met341 Met 341 (Hinge Region) Inhibitor->Met341 H-Bond (Aniline NH) Gatekeeper Gatekeeper Residue (Thr 338) Water->Gatekeeper H-Bond Network

Figure 1: The "Nitrile Anchor" mechanism. The C-3 nitrile does not bind the hinge directly but stabilizes the complex via a water-mediated network to the Gatekeeper residue, a feature absent in H- or Cl- analogs.

Experimental Validation Protocols

To validate the efficacy of a benzonitrile-derived inhibitor, researchers must move beyond simple IC50s. The residence time (drug-target occupancy) is often the differentiator for this class.

Protocol A: TR-FRET Kinase Assay (IC50 Determination)

Objective: Determine potency while controlling for ATP competition.

  • Enzyme Titration (Km Determination):

    • Prepare a 16-point dilution of the kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add fixed high ATP (1 mM) and substrate (e.g., Poly GT-Biotin).[2]

    • Critical Step: Determine the EC80 of the enzyme.[3] Use this concentration for the inhibition assay to ensure signal linearity.

  • ATP Km Apparent:

    • Using the EC80 enzyme concentration, titrate ATP.

    • Selection: Run the final inhibitor screen at ATP = Km(app) .[3] Running at Vmax (saturating ATP) will artificially inflate IC50 values for ATP-competitive benzonitriles.

  • Inhibitor Screening:

    • Dispense 5 nL of compound (in 100% DMSO) into 384-well plates (acoustic dispensing preferred).

    • Add Enzyme/Substrate mix.[2][4] Incubate 5 mins.

    • Add ATP (at Km) to initiate.[3]

    • Stop reaction after 60 mins with EDTA/Eu-Antibody detection mix.

    • Read: TR-FRET (Ex 337nm, Em 620/665nm). Calculate Ratio.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Objective: Measure


 to validate the stability of the nitrile-mediated complex.
  • Immobilization: Biotinylate the kinase domain and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

  • Single Cycle Kinetics:

    • Inject analyte (Benzonitrile inhibitor) at 5 increasing concentrations (e.g., 1, 3, 10, 30, 100 nM) without regeneration between injections.

    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow a long dissociation phase (>30 minutes) after the final injection.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Metric: A benzonitrile derivative should show a slower

      
       (longer residence time) compared to its chloro-analog, confirming the structural stability contribution of the CN group.
      

Strategic Workflow for Lead Optimization

When should you incorporate a benzonitrile? Follow this decision matrix.

Workflow Start Lead Scaffold Identified Check1 Is Hinge Interaction Weak? Start->Check1 Decision1 Add Nitrile to Aromatic Core Check1->Decision1 Yes Screen Screen vs. Chloro-Analog Decision1->Screen Biophys SPR Analysis (Residence Time) Screen->Biophys If IC50 < 10nM Select Select Candidate Biophys->Select High Residence Time

Figure 2: Optimization workflow. The decision to install a nitrile group is triggered by the need to improve hinge residence time or metabolic stability.

Conclusion and Recommendations

The benzonitrile moiety is superior to halogen bioisosteres in kinase inhibitors when the binding pocket allows for a water-mediated hydrogen bond to the gatekeeper region.

  • For Src/Abl targets: The 3-quinolinecarbonitrile architecture (Bosutinib-like) is the gold standard. The nitrile is non-negotiable for sub-nanomolar potency.

  • For BTK targets: 4-aminobenzonitriles offer a reversible alternative to covalent acrylamides, reducing the risk of immunotoxicity associated with permanent protein adducts.

Recommendation: In early discovery, synthesize the -CN and -Cl pairs simultaneously. If the -CN analog shows >10x potency improvement over -Cl, the nitrile is engaging in a specific electronic interaction (H-bond) rather than just filling space.

References

  • Boschelli, D. H., et al. (2001). "Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry.

  • Levinson, N. M., & Boxer, S. G. (2014). "A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity."[5] Nature Chemical Biology.

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay." Application Note.

  • Tocris Bioscience. "Bosutinib Product Information & Biological Activity."

Sources

The Fluorinated Advantage: A Comparative Guide to 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds can impart profound and often game-changing properties. This guide provides an in-depth comparison of 4-Fluoro-2-(trifluoromethyl)benzonitrile and its non-fluorinated analogs, 2-(trifluoromethyl)benzonitrile and benzonitrile. Through an objective lens, supported by experimental data and established chemical principles, we will explore the distinct advantages conferred by the dual fluorination in the target molecule, offering researchers, scientists, and drug development professionals a clear rationale for its selection in demanding applications.

Introduction: The Power of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly influence lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] This guide will dissect these effects by comparing the parent benzonitrile scaffold with its progressively fluorinated derivatives.

Physicochemical Properties: A Tale of Increasing Fluorination

A molecule's fundamental physical and chemical properties are the bedrock upon which its performance in any application is built. The progressive addition of a trifluoromethyl group and a fluorine atom to the benzonitrile core results in a predictable yet impactful alteration of these properties.

PropertyBenzonitrile2-(Trifluoromethyl)benzonitrileThis compound
Molecular Formula C₇H₅NC₈H₄F₃NC₈H₃F₄N
Molecular Weight ( g/mol ) 103.12171.12189.11
Melting Point (°C) -137.543-45
Boiling Point (°C) 19120553 @ 15mmHg
Density (g/cm³) 1.011.31.35
Calculated LogP 1.56[2]2.63[3]~3.0 (Estimated)

The data clearly illustrates that with increasing fluorination, there is a corresponding increase in molecular weight, melting point, and density. The most striking difference, however, lies in the lipophilicity, as indicated by the LogP value.

Lipophilicity (LogP): Enhancing Membrane Permeability

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, as it predicts a molecule's ability to permeate biological membranes. The trifluoromethyl group is known to be highly lipophilic, and this is reflected in the significant increase in the calculated LogP value from 1.56 for benzonitrile to 2.63 for 2-(trifluoromethyl)benzonitrile.[2][3] The addition of a fluorine atom in this compound is expected to further increase this value, enhancing its potential for good absorption and distribution in biological systems.[1]

Metabolic Stability: The Fluorine Shield

A major hurdle in drug development is the rapid metabolism of a candidate compound by enzymes in the liver, primarily the cytochrome P450 (CYP) family. Fluorination is a key strategy to enhance metabolic stability.

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. Furthermore, the electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the aromatic ring towards oxidative metabolism.[4] This "fluorine shield" can significantly increase the half-life of a drug in the body, leading to improved efficacy and potentially lower required doses.

Figure 1: Benzonitrile's susceptibility to metabolic oxidation.
Figure 2: Fluorination enhances metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine and compare the metabolic stability of these analogs, a standard in vitro assay using liver microsomes can be employed.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in human liver microsomes.

Materials:

  • Test compounds (Benzonitrile, 2-(trifluoromethyl)benzonitrile, this compound)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: Incubate the test compounds (final concentration typically 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.[6]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • Termination: The reaction in each aliquot is stopped by adding cold acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693/k.

Receptor Binding Affinity: Fine-Tuning Molecular Interactions

The electronic effects of fluorine and the trifluoromethyl group can significantly influence a molecule's ability to bind to a biological target. The strong electron-withdrawing nature of these substituents can alter the charge distribution across the benzonitrile scaffold, potentially leading to more favorable interactions with amino acid residues in a protein's binding pocket.

While specific receptor binding data for these exact molecules is highly dependent on the target protein, the principle remains that fluorination provides a powerful tool for optimizing binding affinity. The inhibitory constant (Ki) is a key parameter used to quantify this affinity, with a lower Ki value indicating a more potent inhibitor.[4][8]

Experimental Protocol: Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds for a target receptor.

Materials:

  • A cell membrane preparation containing the target receptor.

  • A radiolabeled ligand known to bind to the receptor.

  • Test compounds (Benzonitrile, 2-(trifluoromethyl)benzonitrile, this compound) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membrane preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Chemical Reactivity: The Impact of Electron-Withdrawing Groups

The electron-withdrawing properties of the fluorine and trifluoromethyl groups have a profound impact on the reactivity of both the nitrile group and the aromatic ring.

  • Nitrile Group: The nitrile carbon becomes more electrophilic, making it more susceptible to nucleophilic attack.[2] This can be advantageous in synthetic routes where the nitrile is a precursor to other functional groups.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the reduced electron density. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.[3] This altered reactivity profile opens up different synthetic possibilities compared to the non-fluorinated analogs.

Reactivity cluster_0 Benzonitrile cluster_1 This compound Benzonitrile_Ring Aromatic Ring (Moderately Activated for EAS) Fluorinated_Ring Aromatic Ring (Deactivated for EAS, Activated for NAS) Benzonitrile_Ring->Fluorinated_Ring Electron Density Decreases Benzonitrile_CN Nitrile Group (Moderately Electrophilic) Fluorinated_CN Nitrile Group (Highly Electrophilic) Benzonitrile_CN->Fluorinated_CN Electrophilicity Increases

Figure 3: Impact of Fluorination on Reactivity.

Conclusion: A Clear Choice for Advanced Applications

The strategic incorporation of both a fluorine atom and a trifluoromethyl group in this compound offers a synergistic enhancement of key molecular properties compared to its non-fluorinated analogs. The increased lipophilicity, enhanced metabolic stability, and altered chemical reactivity make it a superior building block for the development of novel pharmaceuticals and advanced materials. While the initial synthesis of this highly fluorinated compound may be more complex, the downstream benefits in terms of performance and efficacy often justify the investment. This guide has provided a clear, data-supported rationale for the advantages of this compound, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability. Retrieved from [Link]

  • EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ACS Publications. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • PMC. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016051423A2 - An improved process for the preparation of enzalutamide.
  • ChemSrc. (2025). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2016/051423 AN IMPROVED PROCESS FOR THE PREPARATION OF ENZALUTAMIDE. Retrieved from [Link]

  • Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • MTT lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (2025). Comparative evaluation of fluorinated and unfluorinated acrylic copolymers as water-repellent coating materials for stone. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • In Vitro ADMET Laboratories. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Inhibitory constant (Ki). Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Retrieved from [Link]

  • PubMed. (n.d.). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

  • Metabolomics - The Wheelock Laboratory. (n.d.). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • YouTube. (2019). Inhibitor Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • ACS Publications. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][9]imidazo[2,1-b]thiazoles. ACS Omega. Retrieved from [Link]

  • PubMed. (n.d.). Kiiv, an in vivo parameter for predicting the magnitude of a drug interaction arising from competitive enzyme inhibition. Retrieved from [Link]

  • PMC. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][9]imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • BioKin, Ltd. (1999). High-Throughput Screening of Enzyme Inhibitors: Automatic Determination of Tight-Binding Inhibition Constants. Retrieved from [Link]

  • PubMed. (n.d.). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. Retrieved from [Link]

  • PubMed. (n.d.). Comparative thermodynamics of benzodiazepine receptor ligand interactions in rat neuronal membranes. Retrieved from [Link]

  • PubMed. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Retrieved from [Link]

Sources

Benchmarking Synthesis Routes for 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 194853-86-6 | Application: Key Intermediate for Androgen Receptor Antagonists (e.g., Enzalutamide)

Executive Summary

4-Fluoro-2-(trifluoromethyl)benzonitrile is a critical scaffold in medicinal chemistry, serving as the electrophilic "warhead" precursor for second-generation anti-androgens like Enzalutamide. Its synthesis is defined by a trade-off between raw material cost and process safety/purification efficiency .[1]

This guide benchmarks the three dominant synthetic pathways:

  • Rosenmund-von Braun Reaction (CuCN): The legacy industrial route. Low material cost but plagued by high temperatures and difficult "copper soup" workups.

  • Pd-Catalyzed Cyanation: The modern standard. High yield and purity, milder conditions, but higher catalyst costs.

  • Acid Dehydration: A non-cyanide metal-free route. High safety profile but poor atom economy due to multi-step workflow.

Decision Matrix & Workflow

The following decision tree assists process chemists in selecting the optimal route based on scale and available equipment.

SynthesisDecision Start Start: Select Precursor Bromo 1-Bromo-4-fluoro-2- (trifluoromethyl)benzene Start->Bromo Acid 4-Fluoro-2- (trifluoromethyl)benzoic acid Start->Acid Scale Scale > 100kg? Bromo->Scale RouteC Route C: Amide Dehydration (SOCl2/NH3) Acid->RouteC Purification Chromatography Available? Scale->Purification No RouteA Route A: Rosenmund-von Braun (CuCN, >150°C) Scale->RouteA Yes (Cost priority) Purification->RouteA Yes RouteB Route B: Pd-Catalyzed Cyanation (Zn(CN)2, 80°C) Purification->RouteB No (Need clean crude) OutcomeA Low Cost, High Waste Difficult Workup RouteA->OutcomeA OutcomeB High Cost, High Purity Easy Workup RouteB->OutcomeB OutcomeC High Safety, Low Yield Multi-step RouteC->OutcomeC

Figure 1: Strategic selection workflow for synthesis routes based on scale and constraints.

Comparative Benchmarking Data

MetricRoute A: Rosenmund-von Braun Route B: Pd-Catalyzed Cyanation Route C: Acid Dehydration
Reagents CuCN (Stoichiometric), DMF/NMPZn(CN)₂ or K₄[Fe(CN)₆], Pd₂(dba)₃/dppfSOCl₂, NH₃, POCl₃
Temperature 150–200°C (Reflux)80–100°C0–80°C (Stepwise)
Yield 65–75%85–92%50–60% (Overall)
Purification Difficult (Cu removal requires oxidation/chelation)Simple (Filtration + Crystallization)Moderate (Extraction)
Safety High (HCN risk at high temp, heavy metal waste)Moderate (Toxic reagents, but contained)High (Corrosives, but no cyanide salts)
Cost Low ($)High (

$ - Catalyst)
Medium (

)
Scalability Poor (Waste disposal limits)Excellent (Linear scale-up)Good

Detailed Technical Protocols

Route A: Optimized Rosenmund-von Braun (with L-Proline)

Standard CuCN reactions require harsh conditions. Adding L-Proline acts as a ligand, stabilizing the Cu-species and allowing lower reaction temperatures.

Reagents:

  • 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 equiv)

  • CuCN (1.2 equiv)

  • L-Proline (0.2 equiv) - Critical Optimization

  • DMF (5 volumes)

Protocol:

  • Charging: In a reactor inerted with

    
    , charge aryl bromide, CuCN, and L-Proline into DMF.
    
  • Reaction: Heat to 110°C (vs. 160°C in non-catalyzed methods). Stir for 12–16 hours. Monitor by HPLC for consumption of bromide (<1%).

  • Quench (The "Copper Soup" Fix): Cool to 25°C. Pour the mixture into a solution of 30% aqueous ammonia or ethylenediamine (4 equiv relative to Cu).

    • Why? This breaks the tight nitrile-copper coordination complex, solubilizing the copper in the aqueous phase as a deep blue complex.

  • Extraction: Extract with Toluene or MTBE. Wash organic layer with brine.

  • Isolation: Concentrate and crystallize from Heptane/IPA.

Route B: Pd-Catalyzed Cyanation (Recommended for Pharma)

This route utilizes Zn(CN)₂ which releases cyanide ions slowly, reducing catalyst poisoning. It is the preferred route for GMP manufacturing due to impurity profile control.

Reagents:

  • 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv)

  • 
     (1.5 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (3.0 mol%)

  • Zn powder (1.0 mol%) - Scavenger for Pd(II)

  • DMAc or DMF (wet, containing 1% water accelerates the reaction)

Protocol:

  • Degassing (Critical): Charge solvent to the reactor and sparge with

    
     for 30 minutes. 
    
    
    
    poisons the Pd(0) species.
  • Catalyst Formation: Add

    
     and dppf. Stir at RT for 30 mins to form the active [Pd(dppf)] complex.
    
  • Addition: Add the aryl bromide, Zn(CN)₂, and Zn powder.

  • Reaction: Heat to 90°C for 4–6 hours. Conversion is typically faster than CuCN.

  • Workup: Cool to RT. Dilute with EtOAc.

  • Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium to <10 ppm. Filter through Celite.[2]

  • Isolation: Concentrate. The product often solidifies upon cooling; recrystallize from Ethanol/Water.

Mechanistic Insight: Catalytic Cycle (Route B)

Understanding the catalytic cycle is vital for troubleshooting low yields. The rate-determining step is often the transmetallation if the cyanide source is too insoluble, or reductive elimination if the ligand is too electron-rich.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet - ZnBr(CN) RedElim Reductive Elimination Ar-CN Release TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 Product Release

Figure 2: Palladium catalytic cycle using Zn(CN)2. Note that Zinc acts as a shuttle to transfer the CN group to the Palladium center.

Safety & Handling

  • Cyanide Hazards: Both Route A and B utilize cyanide sources. While Zn(CN)₂ is less volatile than NaCN, it releases HCN upon contact with strong acids. All reactors must be vented to a scrubber containing bleach (NaOCl) and NaOH.

  • Thermal Runaway: The Rosenmund-von Braun reaction (Route A) at high temperatures (>150°C) carries a risk of thermal runaway if the solvent (DMF) decomposes.

  • Waste Disposal: Copper waste from Route A is a severe environmental pollutant and requires expensive incineration or metal recovery services.

References

  • Vertex Pharmaceuticals. (2015). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B. Link

  • Medivation Inc. (2016). Processes and intermediates for the preparation of enzalutamide. WO2015092617A1. Link

  • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 296–299. Link

  • Organic Chemistry Portal. (2024). Rosenmund-von Braun Reaction: Mechanism and Recent Modifications. Link

  • Cadila Healthcare Ltd. (2016). An improved process for the preparation of enzalutamide.[1][3][4] WO2016005875A1. Link

Sources

A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution on Trifluoromethyl Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of tailored aromatic compounds is of paramount importance. Among the myriad of reactions available, Nucleophilic Aromatic Substitution (SNA r) stands out as a powerful tool for the functionalization of electron-deficient arenes. This guide provides an in-depth comparative analysis of common leaving groups in SNA r reactions on a particularly relevant scaffold: trifluoromethyl benzonitriles. By understanding the interplay between the leaving group and the strongly activating trifluoromethyl and nitrile moieties, researchers can make more informed decisions in their synthetic strategies, ultimately leading to more efficient and successful outcomes.

The Foundation: Understanding SNAr on Electron-Deficient Benzonitriles

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers (S N 1 and S N 2), S N Ar reactions do not proceed via a backside attack or the formation of a highly unstable aryl cation[1][2]. Instead, the reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1][2].

The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for the stabilization of the negatively charged Meisenheimer complex, and thus for the feasibility of the S N Ar reaction. In the case of trifluoromethyl benzonitriles, both the trifluoromethyl (-CF₃) group and the nitrile (-CN) group are potent EWGs. Their synergistic effect significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows for optimal resonance stabilization of the Meisenheimer intermediate[1].

The general mechanism can be visualized as follows:

SNAr_Mechanism cluster_reactants Reactants cluster_transition_state_1 Transition State 1 cluster_intermediate Meisenheimer Complex cluster_transition_state_2 Transition State 2 cluster_products Products A Ar-L + Nu⁻ TS1 [Ar(L)(Nu)]⁻‡ A->TS1 k₁ (rate-determining) B [Ar(L)(Nu)]⁻ TS1->B fast B->A k₋₁ TS2 [Ar(L)(Nu)]⁻‡ B->TS2 k₂ C Ar-Nu + L⁻ TS2->C fast

Caption: Generalized SNAr Mechanism.

Comparative Analysis of Leaving Groups

The nature of the leaving group (L) is a critical factor influencing the rate and efficiency of an S N Ar reaction. In contrast to S N 2 reactions where iodide is an excellent leaving group, the trend in S N Ar is often inverted. The established order of reactivity for halogen leaving groups in activated aromatic systems is generally F > Cl ≈ Br > I[3]. This counterintuitive trend is a direct consequence of the reaction mechanism. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex (k₁), not the departure of the leaving group[4].

Halogens as Leaving Groups
  • Fluoride (F⁻): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring, making the carbon atom attached to it highly electrophilic and thus more susceptible to nucleophilic attack. This significantly accelerates the rate-determining addition step. Although the C-F bond is strong, its cleavage occurs in a subsequent, faster step and therefore does not impede the overall reaction rate[4].

  • Chloride (Cl⁻), Bromide (Br⁻), and Iodide (I⁻): As we move down the halogen group, the electronegativity decreases. Consequently, the activating effect on the initial nucleophilic attack is less pronounced compared to fluorine. While C-Cl, C-Br, and C-I bonds are weaker than the C-F bond, this factor is less significant as the departure of the leaving group is not the rate-limiting step.

The Nitro Group as a Leaving Group

The nitro group (-NO₂) is also a viable leaving group in S N Ar reactions, often exhibiting reactivity comparable to or even greater than fluoride, placing it high in the reactivity series: F > NO₂ > Cl ≈ Br > I[3]. The strong electron-withdrawing nature of the nitro group both activates the ring for nucleophilic attack and stabilizes the departing nitrite ion.

Experimental Data Insights

While direct comparative kinetic studies on a single trifluoromethyl benzonitrile substrate with a full range of leaving groups are scarce in the literature, we can extrapolate from studies on similarly activated systems. For instance, kinetic studies on nitro-activated benzenes provide a solid foundation for understanding the relative reactivities.

Leaving Group (L)Relative Reactivity (Qualitative)Rationale
Fluoride (F) Very HighStrong inductive electron withdrawal (-I effect) significantly accelerates the rate-determining nucleophilic attack.
**Nitro (NO₂) **HighStrong electron-withdrawing nature activates the ring and stabilizes the departing nitrite ion.
Chloride (Cl) ModerateLess electronegative than fluorine, leading to a slower initial nucleophilic attack.
Bromide (Br) ModerateSimilar in reactivity to chloride.

It is important to note that the solvent can play a significant role in modulating the reactivity of leaving groups. Aprotic polar solvents like DMSO and DMF are commonly used as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Experimental Protocol: A Representative SNAr Reaction

This protocol details a general procedure for the synthesis of an aryl ether via an S N Ar reaction on a trifluoromethyl benzonitrile substrate.

Synthesis of 4-Cyano-3-(trifluoromethyl)phenyl Phenyl Ether

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-fluoro-2-(trifluoromethyl)benzonitrile, phenol, and K₂CO₃ in anhydrous DMF. B Heat the mixture at 100 °C under an inert atmosphere. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool to room temperature and pour into water. C->D E Extract with ethyl acetate. D->E F Wash the organic layer with brine, dry over Na₂SO₄. E->F G Concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for a typical SNAr reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenol, and potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-3-(trifluoromethyl)phenyl phenyl ether.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl fluoride can be monitored by ¹⁹F NMR.

Conclusion and Future Outlook

The choice of leaving group is a critical parameter in designing efficient S N Ar reactions on trifluoromethyl benzonitriles. The general reactivity trend, with fluoride being the most effective leaving group among the halogens, is a consequence of the rate-determining nucleophilic addition step. The strong inductive effect of fluorine significantly enhances the electrophilicity of the reaction center, thereby accelerating the reaction. The nitro group also serves as an excellent leaving group due to its strong electron-withdrawing properties.

While this guide provides a solid framework based on established principles of S N Ar reactivity, there is a clear need for more direct comparative studies on trifluoromethyl benzonitrile scaffolds. Such research would provide valuable quantitative data to further refine our understanding and predictive capabilities in this important class of reactions. As the demand for complex, highly functionalized aromatic molecules continues to grow, a deeper mechanistic understanding will undoubtedly pave the way for the development of even more sophisticated and efficient synthetic methodologies.

References

  • Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2007). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. European Journal of Organic Chemistry, 2007(9), 1378–1383. [Link]

  • Carroll, K. S., & Raines, R. T. (2002). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 124(48), 14362–14369. [Link]

  • Nucleophilic Aromatic Substitution. (2023). In OpenStax, Organic Chemistry. OpenStax. [Link]

  • Nucleophilic Aromatic Substitution. In Wikipedia. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Center for Biotechnology Information. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). National Center for Biotechnology Information. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Harvard University. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2022). National Center for Biotechnology Information. [Link]

  • C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). (2020). ACS Publications. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Center for Biotechnology Information. [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. (2007). National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution. (2023). In OpenStax, Organic Chemistry. OpenStax. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Fluoro-2-(trifluoromethyl)benzonitrile is a valuable building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its strategic placement of fluorine, trifluoromethyl, and nitrile functionalities makes it a versatile scaffold for introducing desirable properties into target molecules. This guide provides an in-depth, comparative analysis of three distinct synthetic pathways to this important compound, offering a critical evaluation of their respective costs, benefits, and practical considerations for laboratory and pilot-scale production.

Introduction: The Significance of this compound

The unique electronic properties imparted by the fluorine and trifluoromethyl groups, combined with the synthetic versatility of the nitrile moiety, make this compound a sought-after intermediate. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the fluorine atom can modulate pKa and improve binding affinity. The nitrile group serves as a versatile handle for transformation into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. Consequently, the choice of synthetic route to this key intermediate can significantly impact the overall efficiency and economics of a drug discovery or development program.

This guide will dissect three primary synthetic strategies:

  • Multi-step Synthesis from m-Trifluoromethyl Fluorobenzene: A classical approach involving sequential functionalization of a readily available starting material.

  • The Sandmeyer Reaction: A well-established method for the conversion of anilines to nitriles via a diazonium salt intermediate.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling approach offering potentially milder conditions and broader substrate scope.

Each pathway will be evaluated based on chemical principles, experimental protocols, cost of goods, safety, and environmental impact.

Pathway 1: Multi-step Synthesis from m-Trifluoromethyl Fluorobenzene

This linear synthesis builds the target molecule through a sequence of bromination and cyanation reactions, starting from the commercially available m-trifluoromethyl fluorobenzene.

Chemical Principles and Workflow

This pathway relies on the directing effects of the existing substituents on the aromatic ring to achieve the desired regiochemistry. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho, para-director. The bromination step is a key regioselective transformation. The subsequent cyanation introduces the nitrile functionality.

Multi-step Synthesis A m-Trifluoromethyl fluorobenzene B 4-Fluoro-2-trifluoromethyl bromobenzene A->B Positional Bromination (Dibromohydantoin, H₂SO₄, Acetic Acid) C 4-Fluoro-2-(trifluoromethyl) benzonitrile B->C Cyanation (Cuprous Cyanide, Quinoline)

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocol

Step 1: Positional Bromination [1]

  • In a suitable reaction vessel, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin in portions over a period of 5 to 7 hours.

  • After the reaction is complete, cool the mixture and quench with ice water to precipitate the product.

  • Filter the solid and wash with water to obtain 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyanation [1]

  • In a separate reaction vessel, charge quinoline and cuprous cyanide and heat to reflux with stirring.

  • Slowly add the 4-fluoro-2-trifluoromethyl bromobenzene obtained in the previous step.

  • Continue to reflux for approximately 20 hours.

  • The product, this compound, is isolated by steam distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost The starting material, m-trifluoromethyl fluorobenzene, is relatively inexpensive. However, the use of quinoline and the long reaction time in the cyanation step can increase the overall cost.
Yield This route can provide a good overall yield, with reports of 73-75% for the analogous synthesis of 4-amino-2-trifluoromethyl benzonitrile.[1]
Scalability The procedure is scalable, as demonstrated by the patent literature using kilogram quantities.[1] However, the handling of large volumes of quinoline and the steam distillation can present challenges on a larger scale.
Safety The use of concentrated sulfuric acid and dibromohydantoin requires careful handling. The cyanation step involves the highly toxic cuprous cyanide.[2]
Environmental Impact The use of quinoline, a high-boiling solvent, and the generation of copper-containing waste are significant environmental concerns.[2][3]

Pathway 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for the introduction of a variety of functional groups onto an aromatic ring, starting from an aniline.[4] In this case, the synthesis would begin with 4-amino-2-(trifluoromethyl)benzonitrile, which itself can be synthesized from other precursors.

Chemical Principles and Workflow

This pathway involves the diazotization of an aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[4] The reaction proceeds via a radical mechanism.[4]

Sandmeyer Reaction A 4-Amino-2-(trifluoromethyl) benzonitrile B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, Acid) C 4-Fluoro-2-(trifluoromethyl) benzonitrile B->C Sandmeyer Cyanation (CuCN)

Caption: General workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol (General)

Step 1: Diazotization

  • Dissolve or suspend 4-amino-2-(trifluoromethyl)benzonitrile in a cold aqueous acidic solution (e.g., HCl or H₂SO₄).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

  • The reaction is often accompanied by the evolution of nitrogen gas. The mixture may be gently warmed to ensure completion.

  • After the reaction is complete, the product is typically isolated by extraction and purified by distillation or chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost The starting aniline precursor may be more expensive than m-trifluoromethyl fluorobenzene. Sodium nitrite and copper(I) cyanide are relatively inexpensive commodity chemicals.[5]
Yield Sandmeyer reactions are known to provide moderate to good yields, although they can be sensitive to reaction conditions.
Scalability The diazotization step requires careful temperature control, which can be challenging on a large scale. The potential for the formation of unstable and explosive diazonium salts is a significant safety concern for scale-up.[6][7][8][9]
Safety Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[6][7][8][9] The use of highly toxic cyanides is another major safety hazard.
Environmental Impact The generation of nitrogen gas is benign. However, the use of copper salts results in heavy metal waste that requires careful disposal.[2][3] The acidic and aqueous nature of the reaction can lead to large volumes of wastewater.

Pathway 3: Palladium-Catalyzed Cyanation

Modern organometallic chemistry offers a powerful alternative to classical methods. Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Chemical Principles and Workflow

This approach involves the reaction of an aryl halide (or triflate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cyanation A 2-Bromo-5-fluorobenzotrifluoride B 4-Fluoro-2-(trifluoromethyl) benzonitrile A->B Catalyst Pd Catalyst + Ligand Catalyst->B Cyanide Cyanide Source (e.g., Zn(CN)₂) Cyanide->B

Caption: Schematic of the Palladium-catalyzed cyanation of an aryl halide.

Experimental Protocol (General)[6][11][12]
  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (e.g., 2-bromo-5-fluorobenzotrifluoride), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand like Xantphos), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a suitable solvent (e.g., DMF, DMAc, or toluene).

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C) and stir for the required time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture and perform a work-up procedure, which usually involves filtration to remove the catalyst, followed by extraction and purification of the product by chromatography or crystallization.

Cost-Benefit Analysis
FactorAnalysis
Cost The starting aryl halide, 2-bromo-5-fluorobenzotrifluoride, is a specialty chemical with a moderate cost.[10][11] Palladium catalysts and specialized ligands can be expensive, although catalyst loading is typically low.[12][13]
Yield Palladium-catalyzed cyanations can provide high yields and often exhibit excellent functional group tolerance.[5][14]
Scalability These reactions are generally scalable, with many established industrial processes utilizing palladium catalysis. However, the cost of the catalyst and the need for strict inert atmosphere conditions can be considerations for large-scale production.
Safety While avoiding the highly unstable diazonium salts of the Sandmeyer reaction, this pathway still often employs toxic cyanide sources. The use of flammable organic solvents at elevated temperatures requires appropriate safety precautions.
Environmental Impact The primary environmental concern is the use of a precious metal catalyst. Efficient catalyst recovery and recycling are crucial for the economic and environmental viability of this route. The use of organic solvents also contributes to the environmental footprint.

Comparative Summary

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Multi-step Synthesis m-Trifluoromethyl fluorobenzeneDibromohydantoin, H₂SO₄, CuCN, QuinolineInexpensive starting material, proven scalability.Long reaction times, use of high-boiling and toxic reagents, copper waste.
Sandmeyer Reaction 4-Amino-2-(trifluoromethyl)benzonitrileNaNO₂, Acid, CuCNUtilizes a common transformation, inexpensive reagents.Formation of unstable and potentially explosive diazonium salts, use of toxic cyanides, copper waste.
Palladium-Catalyzed Cyanation 2-Bromo-5-fluorobenzotrifluoridePalladium catalyst, Ligand, Cyanide sourceHigh yields, excellent functional group tolerance, milder conditions possible.Expensive catalyst and ligands, requires inert atmosphere, use of toxic cyanides, palladium waste.

Conclusion and Recommendations

The optimal synthetic pathway for this compound is highly dependent on the specific needs and constraints of the laboratory or production facility.

  • For large-scale industrial production where cost is a primary driver and the infrastructure for handling hazardous materials and waste is in place, the multi-step synthesis from m-trifluoromethyl fluorobenzene may be the most economically viable option, despite its environmental drawbacks.

  • The Sandmeyer reaction , while a classic and versatile method, presents significant safety challenges due to the inherent instability of diazonium salts.[6][7][8][9] This route should only be considered by experienced chemists with a thorough understanding of the associated hazards and with appropriate safety measures in place. It is generally less favorable for routine or large-scale synthesis.

  • For research and development, medicinal chemistry applications, and smaller-scale production where versatility, yield, and functional group tolerance are critical, palladium-catalyzed cyanation is often the superior choice.[5] While the initial catalyst cost may be higher, the high efficiency and milder reaction conditions can offset this, particularly when considering the overall cost of a multi-step synthesis. The development of more active and robust catalysts continues to improve the economics and environmental profile of this modern synthetic method.

Ultimately, a thorough process hazard analysis and a detailed cost analysis of all reagents and equipment should be conducted before selecting a synthetic route for implementation.

References

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available at: [Link]

  • ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.
  • European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1362-1375. Available at: [Link]

  • ResearchGate. A Review on Recovery of Copper and Cyanide From Waste Cyanide Solutions. Available at: [Link]

  • MIT Open Access Articles. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Available at: [Link]

  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. Available at: [Link]

  • MDPI. Experimental Study on the Removal of Copper Cyanide from Simulated Cyanide Leaching Gold Wastewater by Flocculation Flotation. Available at: [Link]

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

  • Carl ROTH. Xantphos, 5 g, CAS No. 161265-03-8. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 106-109. Available at: [Link]

  • Wikipedia. Diazonium compound. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 58(84), 11847-11850. Available at: [Link]

  • 911Metallurgist. How Copper Affects Cyanidation & Leaching. Available at: [Link]

  • ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Available at: [Link]

  • Wikipedia. Cyanide. Available at: [Link]

  • Zauba. XANTPHOS import price. Available at: [Link]

  • Cyanides in the environment—analysis—problems and challenges - PMC. Available at: [Link]

Sources

Safety Operating Guide

Guide to Personal Protective Equipment (PPE) & Safe Handling: 4-Fluoro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 194853-86-6 Formula: C₈H₃F₄N Molecular Weight: 189.11 g/mol [1][2]

Executive Safety Summary: The Hazard Profile

Do not underestimate this compound based on its "benzonitrile" classification alone. As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS). While often classified as "Harmful" (Category 4) or "Toxic" (Category 3) depending on the vendor, the specific structural combination of a nitrile group with fluorine and a trifluoromethyl (-CF₃) moiety creates a unique risk profile:

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the compound's ability to penetrate the lipid bilayer of the skin, making dermal absorption a primary route of systemic toxicity [1].

  • Metabolic Cyanide Release: Like other benzonitriles, this compound can be metabolized in the liver to release cyanide ions (

    
    ), leading to cytotoxic hypoxia. This process is slower than with inorganic cyanides but can result in delayed onset symptoms [2].
    
  • Acid Incompatibility: Contact with strong acids can liberate Hydrogen Cyanide (HCN) gas.

Core Directive: Treat this material as a potent dermal and inhalation toxin .

The PPE Defense System

Standard laboratory PPE is insufficient without specific modifications for fluorinated organic nitriles.

A. Hand Protection: The "Double-Barrier" Protocol

Standard 4-mil nitrile gloves provide only incidental splash protection. They are not a permeation barrier for fluorinated aromatics dissolved in organic solvents (e.g., DCM, THF).

LayerTypeSpecificationScientific Rationale
Inner Nitrile4-5 mil (Standard)Acts as a second skin; white/blue color allows visualization of outer glove breach.
Outer Nitrile or LaminateMinimum 8 mil or "High Risk" Extended CuffThicker nitrile increases breakthrough time. If handling concentrated solutions (>1M), use Silver Shield (Laminate) gloves as the outer layer to prevent organic solvent permeation.
  • Protocol: Change outer gloves immediately upon any splash. Change both pairs every 60 minutes of active handling.

B. Ocular & Face Protection[5][6][7][8][9][10][11]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Why not Safety Glasses? This compound is a solid powder. Electrostatic forces can cause fine particulates to bypass the side-shields of standard safety glasses. Goggles provide a sealed environment.

C. Respiratory Protection[10]
  • Primary Control: All handling must occur inside a certified chemical fume hood.

  • Secondary (Emergency/Spill): If hood containment is breached, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .

    • Note: A standard N95 is insufficient for organic vapors potentially releasing HCN.

D. Body Protection[10]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends which can melt into skin if a flammable solvent fire occurs.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. The Chemical Fume Hood is the first.

  • Sash Height: Maintain at or below the certified working height (usually 18 inches).

  • Face Velocity: Ensure 80–100 fpm (feet per minute).

  • Placement: Work at least 6 inches back from the sash plane to prevent turbulence from pulling powder into the breathing zone.

Operational Workflow: Safe Handling Loop

This workflow minimizes exposure during the most critical phases: Weighing and Solubilization.

SafeHandling cluster_emergency Emergency Loop Start START: Pre-Work Check Check Verify Hood Flow & PPE (Double Glove) Start->Check Weigh Weighing: Use Anti-Static Gun (Minimize Dust) Check->Weigh Pass Transfer Transfer to Vessel: Add Solvent IMMEDIATELY (Reduces Dust Risk) Weigh->Transfer Reaction Reaction/Process: Closed System Transfer->Reaction Waste Disposal: Segregate from Acids Reaction->Waste Spill Spill Occurs Decon Decontaminate: Bleach (Oxidize CN) Spill->Decon

Figure 1: The Safe Handling Loop emphasizes rapid solubilization to eliminate inhalation risk from dust.

Key Operational Steps:
  • Static Control: Fluorinated powders are static-prone. Use an anti-static gun or ionizer during weighing to prevent "jumping" of the powder.

  • Solvent Trap: Cover the weighing boat/paper immediately after weighing.

  • Wet Transfer: If possible, add the solvent to the solid in the weighing vessel (if compatible) before transferring to the reactor, or transfer the solid and immediately add solvent to wet it down.

Emergency Response & Spills

Scenario: You have spilled 500mg of powder inside the hood.

  • Alert: Announce the spill. Do not leave the area unattended.

  • PPE Upgrade: Ensure goggles are tight. Check outer gloves.[3][4][5][6]

  • Containment: Cover the powder gently with a wet paper towel (dampened with water or inert solvent). This prevents dust generation.[3][7][4]

  • Deactivation (The "Oxidation" Method):

    • Do NOT use acid.

    • Clean the area with a 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes potential cyanide residuals to cyanate (less toxic) [3].

    • Follow with a water rinse, then a soap/water wash.

  • Disposal: Place all spill cleanup materials into a dedicated "Solid Toxic" waste container.

Waste Disposal & Incompatibility

Critical Rule: Never mix this waste stream with acidic waste.

  • Solid Waste: Label as "Toxic Solid - Fluorinated Benzonitrile."

  • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • pH Check: Ensure the waste container pH is > 7 (Basic) . If necessary, add a small amount of Sodium Hydroxide (NaOH) to the waste container to maintain alkalinity and prevent HCN formation.

References

  • Fisher Scientific. (2025).[3][7] Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzonitrile. Retrieved from

  • National Library of Medicine. (n.d.). Benzonitrile Compounds - Toxicity Profile. PubChem Database. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification and Safety: this compound. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.